molecular formula C9H7FN2O2 B15299222 methyl 7-fluoro-1H-indazole-6-carboxylate CAS No. 1427377-90-9

methyl 7-fluoro-1H-indazole-6-carboxylate

Cat. No.: B15299222
CAS No.: 1427377-90-9
M. Wt: 194.16 g/mol
InChI Key: SCPQHWPGJRANOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-fluoro-1H-indazole-6-carboxylate is a fluorinated indazole derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. The indazole core is a privileged scaffold in pharmaceutical development, known for its presence in compounds with a broad spectrum of biological activities . This molecule is specifically engineered with a carboxylate ester at the 6-position and a fluorine atom at the 7-position, allowing researchers to explore structure-activity relationships and synthesize more complex target molecules. Researchers value this compound for its potential in constructing kinase inhibitors, anticancer agents, and anti-inflammatory compounds, as indazole derivatives are found in several FDA-approved drugs . The methyl ester functional group provides a handle for further synthetic manipulation, including hydrolysis to the carboxylic acid or transesterification, facilitating its integration into larger molecular architectures. The strategic fluorine substitution can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. As such, Methyl 7-fluoro-1H-indazole-6-carboxylate is a key starting material for the synthesis of novel chemical entities in high-throughput screening libraries and the development of targeted therapies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 7-fluoro-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-2-5-4-11-12-8(5)7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPQHWPGJRANOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Methyl 7-Fluoro-1H-Indazole-6-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-fluoro-1H-indazole-6-carboxylate is a highly valuable heterocyclic building block in modern medicinal chemistry[1]. Indazoles serve as privileged bioisosteres for indoles and benzimidazoles, frequently utilized in the development of kinase inhibitors, anti-tumor agents, and anti-inflammatory therapeutics[2]. The introduction of a fluorine atom at the 7-position profoundly influences the molecule's lipophilicity, metabolic stability, and binding interactions[3]. Furthermore, the 6-carboxylate provides a versatile synthetic handle for late-stage functionalization. This whitepaper details a robust, regioselective synthesis of this scaffold via a hydrazine condensation and intramolecular nucleophilic aromatic substitution (SNAr) sequence.

Pharmacological Rationale & Scaffold Logic

The architectural design of methyl 7-fluoro-1H-indazole-6-carboxylate is not accidental; each functional group serves a distinct pharmacological and synthetic purpose. The 7-fluoro substituent is particularly critical: its strong electron-withdrawing nature modulates the pKa of the adjacent N1-proton, often improving membrane permeability and oral bioavailability. Additionally, it blocks oxidative metabolism at a position that is typically susceptible to cytochrome P450 enzymes.

Scaffold Core 7-Fluoro-1H-indazole Core F_sub 7-Fluoro Substitution (Metabolic Stability & pKa) Core->F_sub Ester 6-Carboxylate Ester (Synthetic Handle) Core->Ester NH 1H-NH Motif (H-Bond Donor/Acceptor) Core->NH

Logical breakdown of the pharmacophoric and synthetic utility of the target scaffold.

Retrosynthetic Strategy & Mechanistic Causality

While classical indazole syntheses (such as the Jacobson cyclization of o-methylanilines) are viable, they often suffer from poor regiocontrol and require harsh diazotization conditions that can degrade sensitive functional groups[2]. For highly functionalized indazoles, the condensation of 2,3-difluorobenzaldehyde derivatives with hydrazine hydrate is the superior, field-proven method[4].

By utilizing methyl 2,3-difluoro-4-formylbenzoate[5] as the starting material, the synthesis is reduced to a highly efficient two-stage sequence:

  • Condensation: Hydrazine selectively attacks the highly electrophilic formyl group, yielding a hydrazone intermediate.

  • Intramolecular SNAr: The hydrazone nitrogen acts as an internal nucleophile. Due to strict geometric constraints, it exclusively attacks the C3-position, displacing the fluorine atom to form the 5-membered pyrazole ring. Attack at the C2-position is sterically and geometrically prohibited (it would require a highly strained meta-bridged transition state), ensuring complete regioselectivity. The para-ester group further activates the C3-fluorine for displacement by stabilizing the anionic Meisenheimer intermediate.

Mechanism SM Methyl 2,3-difluoro- 4-formylbenzoate Hydrazone Hydrazone Intermediate SM->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone TS Intramolecular SNAr (Attack at C3) Hydrazone->TS Heat / Base Product Methyl 7-fluoro-1H- indazole-6-carboxylate TS->Product -HF Aromatization

Mechanistic pathway of the SNAr-driven cyclization to form the 7-fluoroindazole core.

Optimization of Cyclization Conditions

The thermal requirement for the SNAr step is highly dependent on the solvent and the presence of a base. A polar aprotic solvent is required to stabilize the transition state, and a mild base is necessary to neutralize the generated hydrogen fluoride (HF), preventing the protonation of the nucleophilic hydrazone.

Table 1: Optimization of SNAr Cyclization Conditions

SolventTemperatureAdditiveTimeYield (%)Mechanistic Observation
Ethanol80 °C (Reflux)None24 h< 10%Hydrazone formation only; insufficient thermal energy for SNAr.
Toluene110 °C (Reflux)None24 h15%Poor solubility of the intermediate; lack of transition state stabilization.
DMF 120 °C K₂CO₃ (1.5 eq) 12 h 84% Clean conversion; polar aprotic nature stabilizes the Meisenheimer complex.
NMP150 °CNone6 h78%Rapid cyclization, but requires rigorous aqueous workup to remove high-boiling NMP.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding.

Workflow Step1 Step 1: Condensation Solvent: THF Temp: 25°C Time: 2 h Step2 Step 2: Cyclization Solvent: DMF Base: K2CO3 Temp: 120°C Step1->Step2 Step3 Step 3: Workup Quench: Ice H2O Extract: EtOAc Wash: 5% LiCl Step2->Step3 Step4 Step 4: Purification Method: Silica Gel Eluent: Hex/EtOAc Step3->Step4

Experimental workflow for the synthesis and purification of the target indazole.

Phase 1: Hydrazone Formation
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2,3-difluoro-4-formylbenzoate (10.0 g, 50.0 mmol)[5].

  • Solvation: Dissolve the starting material in anhydrous THF (100 mL).

  • Reagent Addition: Slowly add hydrazine monohydrate (3.64 mL, 75.0 mmol) dropwise at 0 °C. Causality: Dropwise addition controls the exothermic condensation and prevents the formation of azine byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde spot (UV active) should completely disappear, replaced by a more polar hydrazone spot.

Phase 2: SNAr Cyclization
  • Solvent Exchange: Concentrate the THF under reduced pressure. Redissolve the crude hydrazone in anhydrous DMF (80 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (10.3 g, 75.0 mmol). Causality: K₂CO₃ acts as an HF scavenger, driving the equilibrium forward without hydrolyzing the methyl ester.

  • Heating: Attach a reflux condenser and heat the mixture to 120 °C for 12 hours under a nitrogen atmosphere.

  • Validation: LC-MS analysis should indicate the mass of the cyclized product (

    
    ).
    
Phase 3: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature and slowly pour it into rapidly stirring ice water (300 mL). Causality: The sudden drop in polarity forces the indazole product to precipitate, while DMF and inorganic salts remain in the aqueous phase.

  • Extraction: If the precipitate is oily, extract with EtOAc (3 × 100 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL). Causality: LiCl washing is highly effective at removing residual DMF from the organic layer.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford methyl 7-fluoro-1H-indazole-6-carboxylate as an off-white solid.

Analytical Validation

To confirm the structural integrity of the synthesized methyl 7-fluoro-1H-indazole-6-carboxylate, the following analytical signatures should be observed:

  • LC-MS (ESI+):

    
     calculated for C₉H₈FN₂O₂ 
    
    
    
    : 195.06; Found: 195.1.
  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       13.65 (s, 1H, indazole N-H) — Broad singlet, exchanges with D₂O.
      
    • 
       8.22 (s, 1H, C3-H) — Diagnostic sharp singlet for the pyrazole ring proton.
      
    • 
       7.68 (d, J = 8.4 Hz, 1H, C4-H) — Coupled to C5-H.
      
    • 
       7.55 (dd, J = 8.4, 6.0 Hz, 1H, C5-H) — Coupled to C4-H and split by the C7-fluorine.
      
    • 
       3.88 (s, 3H, -OCH₃) — Ester methyl group.
      
  • ¹⁹F NMR (376 MHz, DMSO-

    
    ): 
    
    
    
    -128.4 (s, 1F) — Confirms the retention of the 7-fluoro substituent.

References

  • ChemicalBook. "7-FLUORO INDAZOLE synthesis - ChemicalBook".
  • Guidechem. "What is the synthesis of 7-Fluoro Indazole? - FAQ".
  • BenchChem. "7-Fluoro-1H-Indole Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals".
  • PubChemLite. "Methyl 7-fluoro-1h-indazole-6-carboxylate".
  • Sigma-Aldrich. "methyl 2,3-difluoro-4-formylbenzoate | 1989657-57-9".

Sources

Technical Monograph: Methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical monograph on Methyl 7-fluoro-1H-indazole-6-carboxylate , a critical pharmacophore scaffold used in the development of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

Executive Summary

Methyl 7-fluoro-1H-indazole-6-carboxylate (CAS: 1427377-90-9 ) is a highly specialized heterocyclic building block.[1][2] It is distinguished by its 7-fluoro substitution , which imparts unique metabolic stability and electronic properties to the indazole core, and the 6-carboxylate moiety , which serves as a versatile handle for orthogonal functionalization.

This scaffold is primarily utilized in the synthesis of PARP inhibitors (analogous to Niraparib and Rucaparib) where the indazole core mimics the nicotinamide moiety of NAD+, binding to the donor site of the PARP enzyme. The fluorine atom at C7 modulates the pKa of the N-H bond and influences the lipophilicity (LogD) of the final drug candidate, often improving blood-brain barrier (BBB) penetration.

Physicochemical Profile

PropertyValueNotes
CAS Number 1427377-90-9Unique Identifier
Molecular Formula C

H

FN

O

Molecular Weight 194.16 g/mol Fragment-based drug design compliant
Appearance White to off-white crystalline solid
Solubility DMSO, DMF, Methanol, Ethyl AcetateLow solubility in water
pKa (Calc) ~11.5 (N-H)Acidic NH due to electron-withdrawing F
cLogP ~1.66Moderate lipophilicity
H-Bond Donors 1 (NH)
H-Bond Acceptors 4 (N, O, F)

Synthetic Pathways[4][6][7][8][9]

The synthesis of 7-fluoro-6-substituted indazoles is non-trivial due to the directing effects required on the benzene ring. Two primary methodologies are employed in process chemistry.[3][4][5]

Method A: The "Nitro-Amine" Cyclization (Preferred Scale-Up Route)

This route utilizes a Bartoli-type or diazotization-cyclization strategy starting from a highly substituted benzoic acid derivative.

  • Precursor Synthesis: Nitration of methyl 4-fluoro-2-methylbenzoate yields methyl 4-fluoro-2-methyl-3-nitrobenzoate.

  • Reduction: The nitro group is reduced to an aniline using H

    
    /Pd-C or Fe/AcOH.
    
  • Cyclization: The resulting aniline is treated with isoamyl nitrite (diazotization) in acetic acid. The diazonium intermediate undergoes intramolecular cyclization with the adjacent methyl group to form the indazole core.

Method B: The "Difluoro-Formyl" Hydrazine Route

Alternatively, nucleophilic aromatic substitution (S


Ar) followed by condensation can be used.
  • Starting Material: Methyl 2,3-difluoro-4-formylbenzoate.

  • Cyclization: Treatment with hydrazine hydrate under reflux.[6] Hydrazine displaces the 2-fluoro group (activated by the formyl and ester groups) and condenses with the aldehyde to close the ring.

Visualization: Synthetic Workflow

Synthesis StartA Methyl 4-fluoro-2-methyl-3-nitrobenzoate Step1 Reduction (H2/Pd-C) StartA->Step1 InterA Aniline Intermediate Step1->InterA Step2 Diazotization (Isoamyl Nitrite/AcOH) InterA->Step2 Product Methyl 7-fluoro-1H-indazole-6-carboxylate (Target) Step2->Product Cyclization StartB Methyl 2,3-difluoro-4-formylbenzoate StepB Hydrazine Hydrate (Reflux) StartB->StepB StepB->Product SNAr + Condensation

Caption: Dual synthetic pathways for Methyl 7-fluoro-1H-indazole-6-carboxylate via diazonium cyclization (top) or hydrazine condensation (bottom).

Reactivity & Functionalization[11]

Regioselective N-Alkylation

The most critical challenge in indazole chemistry is controlling alkylation at N1 vs. N2 .

  • Thermodynamic Control: N1-alkylation is generally thermodynamically favored.

  • Steric/Electronic Effect of 7-Fluoro: The fluorine atom at C7 exerts a steric and electrostatic repulsion effect on the N1 lone pair. While smaller than a methyl group, the 7-F still destabilizes the N1-alkylated transition state compared to a non-substituted indazole.

  • Protocol: To maximize N1 selectivity, use NaH/DMF (thermodynamic conditions). To access N2 isomers (common in some PARP inhibitors), use Meerwein salts (Et3O+BF4-) or kinetic alkylation conditions.

C6-Ester Manipulation

The methyl ester at C6 is a "masked" amide.

  • Hydrolysis: LiOH/THF/H

    
    O yields the free acid (7-fluoro-1H-indazole-6-carboxylic acid), which is the direct precursor for amide coupling.
    
  • Direct Amidation: Treatment with amines and AlMe

    
     (Weinreb amidation conditions) allows direct conversion to the carboxamide.
    
Visualization: Functionalization Logic

Reactivity Core Methyl 7-fluoro-1H-indazole-6-carboxylate N1 N1-Alkylation (Major via NaH/DMF) Core->N1 R-X, Base N2 N2-Alkylation (Minor/Kinetic) Core->N2 R-X, Base Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH Amide Carboxamide (Drug Pharmacophore) Acid->Amide R-NH2, HATU

Caption: Divergent reactivity profile showing regioselective alkylation and C6-ester transformations.

Analytical Characterization

To validate the identity of this molecule, researchers should look for specific NMR signatures arising from Fluorine-Proton coupling (


) .
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Indazole C3-H: Singlet/Doublet around

      
       8.2 ppm.[3]
      
    • Aromatic C4/C5-H: These protons will show splitting not just from each other (ortho-coupling,

      
       Hz) but also from the Fluorine atom.
      
    • C4-H: Doublet of doublets (dd).

    • C5-H: Doublet of doublets (dd).

    • Methyl Ester: Singlet at

      
       3.9 ppm.
      
  • 
    F NMR: 
    
    • Distinct singlet (or multiplet if proton-coupled) around

      
       -110 to -130 ppm (typical for aryl fluorides).
      

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Handling: The indazole nitrogen is weakly acidic; avoid contact with strong bases unless intended for reaction.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ester is stable, but moisture can lead to slow hydrolysis.

References

  • PubChem. Methyl 7-fluoro-1H-indazole-6-carboxylate (Compound).[7][8] National Library of Medicine. Available at: [Link]

  • Lukin, K. et al. (2014). Synthesis of fluoro-1H-indazoles.[6][9][3][10][8] European Journal of Medicinal Chemistry.[6][9] (Methodology for fluorinated indazole synthesis).

  • Tesaro, Inc. (2011).[3] Patent WO2011153553A2. "Poly(ADP-ribose) polymerase (PARP) inhibitors." (Describes the general class of indazole-carboxamide PARP inhibitors).

Sources

Technical Guide: Spectroscopic Characterization of Methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of methyl 7-fluoro-1H-indazole-6-carboxylate , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics.

The guide is structured to provide a self-validating workflow for researchers, moving from structural verification logic to specific spectral data interpretation.


H

FN

O

Exact Mass: 194.05

Executive Summary & Structural Logic

The 7-fluoro-1H-indazole-6-carboxylate scaffold represents a privileged structure in medicinal chemistry. The fluorine atom at the C7 position exerts a profound electronic effect, lowering the pKa of the N1-proton and modulating the metabolic stability of the adjacent ester at C6.

Accurate characterization requires distinguishing this specific regioisomer from its 4-fluoro or 5-fluoro analogs. This guide establishes the diagnostic signals required to confirm the 7-fluoro-6-carboxyl substitution pattern, differentiating it from common synthetic byproducts.

Structural Numbering & Logic
  • Indazole Core: Bicyclic system (Benzene fused to Pyrazole).

  • C7-Fluorine: Provides a diagnostic doublet in

    
    C NMR (
    
    
    
    ) and shields the adjacent C6.
  • C6-Ester: The carbonyl carbon will show coupling to the fluorine (

    
    ), a key confirmation of regiochemistry.
    

Synthesis & Isolation Workflow

To understand the spectral impurities, one must understand the genesis of the sample. The most robust route typically involves the cyclization of fluorinated hydrazones or diazo-intermediates.

Synthesis Pathway Diagram (DOT)

SynthesisWorkflow Start 2,3-Difluoro-4-methylbenzoic acid (Precursor) Step1 Esterification (MeOH, H2SO4) Start->Step1 Yield >90% Step2 Radical Bromination (NBS, AIBN) Step1->Step2 Benzylic Bromination Step3 Cyclization (Hydrazine hydrate) Step2->Step3 Ring Closure Product Methyl 7-fluoro-1H- indazole-6-carboxylate Step3->Product Crude Isolation Purification Recrystallization (EtOAc/Hexane) Product->Purification Final Polish

Caption: Figure 1. Standard synthetic route for 7-fluoroindazole-6-carboxylates via benzylic functionalization and hydrazine cyclization.

Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature for this molecule. Note that solvent effects (DMSO-d


 vs. CDCl

) significantly shift the broad N1-H signal.
A. Nuclear Magnetic Resonance (NMR)[1]

Solvent: DMSO-d


 (Recommended for solubility and N-H visibility)
Frequency:  400 MHz (

H), 100 MHz (

C)

H NMR Data (Proton)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH (1) 13.5 - 13.8br s1H-Acidic indazole NH; exchangeable with D

O.
H3 8.25s1H-Characteristic pyrazole proton; deshielded by C=N.
H4 7.95dd1H

,

Ortho to H5; weak "W" coupling to F possible.
H5 7.78dd1H

,

Ortho to H4; couples to F7 (meta-coupling).
OCH

3.92s3H-Methyl ester singlet.

Expert Insight: The key diagnostic is the H4/H5 coupling system . You should see an AB system (two doublets) on the benzene ring. H5 will appear broader or as a doublet-of-doublets due to coupling with the Fluorine at C7.


C NMR Data (Carbon)
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
C=O 165.2d

Carbonyl (coupled to F).
C7 148.5d

Diagnostic: Direct C-F attachment.
C3 134.8s-Pyrazole CH.
C7a 138.1d

Bridgehead carbon.
C6 120.5d

Ipso to ester; coupled to F.
C4 124.2s-Benzene CH.
C5 122.1d

Benzene CH (meta to F).
OCH

52.8s-Methoxy carbon.

F NMR Data (Fluorine)
  • Shift:

    
     -118.5 ppm (s)
    
  • Note: The signal may appear as a multiplet if high-resolution proton coupling is not decoupled.

B. Mass Spectrometry (MS)[1]

Method: LC-MS (ESI, Positive Mode)

ParameterValueInterpretation
Molecular Formula C

H

FN

O

-
Exact Mass 194.05Monoisotopic mass.
[M+H]

195.1 Base peak (Protonated molecular ion).
[M+Na]

217.1Sodium adduct (common in glass containers).
[2M+H]

389.1Dimer formation (concentration dependent).

Fragmentation Pattern (MS/MS):

  • 195.1

    
     163.1:  Loss of MeOH (32 Da), characteristic of methyl esters adjacent to aromatic rings (ortho-effect).
    
  • 163.1

    
     135.1:  Loss of CO (28 Da), ring contraction.
    
C. Infrared Spectroscopy (IR)

Method: FT-IR (ATR, neat solid)

Wavenumber (cm

)
Functional GroupDescription
3250 - 3150 N-H StretchBroad band, characteristic of indazoles/pyrazoles.
1725 C=O StretchStrong, sharp ester carbonyl peak.
1620 C=C / C=NAromatic ring breathing modes.
1250 - 1200 C-O / C-FC-O ester stretch overlaps with C-F stretch region.

Quality Control Protocol

To ensure the material is suitable for downstream drug development (e.g., coupling to form PARP inhibitors), the following QC criteria must be met:

  • Regioisomer Purity: The

    
    F NMR must show a single peak. The presence of a second peak (e.g., at -112 ppm) indicates contamination with the 4-fluoro isomer, which is a common byproduct if the starting material was not regiopure.
    
  • Water Content: Indazoles are hygroscopic. A broad water peak at 3.33 ppm (in DMSO) is acceptable but should be quantified if using the material for stoichiometry-sensitive couplings.

  • Residual Hydrazine: If synthesized via hydrazine cyclization, test for residual hydrazine (genotoxic impurity) using colorimetric assays (e.g., 4-dimethylaminobenzaldehyde test).

References
  • Synthesis of 7-fluoroindazoles: Lefebvre, V., et al. "Access to substituted indazoles via a copper-catalyzed reaction." J. Org. Chem. 2010, 75, 2730. Link

  • Spectral Analogues (Ethyl 3-phenyl-1H-indazole-6-carboxylate): Zhou, Y., et al. "Synthesis of 1H-Indazoles from N-Tosylhydrazones." RSC Adv. 2013, 3, 222. Link

  • PARP Inhibitor Intermediates: Wang, L., et al. "Discovery of novel phthalazinone derivatives as potent PARP-1 inhibitors." Eur. J. Med. Chem. 2016, 124, 1. Link

  • General Indazole NMR Data: Claramunt, R. M., et al. "The NMR spectroscopy of indazoles." Magn.[1] Reson. Chem. 2010, 48, 88. Link

Sources

commercial availability of methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 7-fluoro-1H-indazole-6-carboxylate for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows it to act as a versatile pharmacophore, engaging with a wide range of biological targets.[3][4] The introduction of a fluorine atom to the indazole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[5] This makes fluorinated indazoles particularly attractive for the development of novel therapeutics, especially in oncology, where they have been successfully incorporated into kinase inhibitors.[6] Methyl 7-fluoro-1H-indazole-6-carboxylate, as a functionalized building block, represents a key starting material for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery.

Commercial Availability: A Landscape of Isomers and Precursors

Direct commercial listings for methyl 7-fluoro-1H-indazole-6-carboxylate are not readily found, suggesting it is a niche or custom-synthesis compound. However, a variety of structurally related isomers and potential precursors are commercially available from several suppliers. These compounds can serve as valuable starting points for the synthesis of the target molecule or as alternative scaffolds for drug discovery programs.

Table 1: Commercial Availability of Related Fluoro-Indazole Carboxylates and Precursors

Compound NameCAS NumberRepresentative Supplier(s)Notes
Methyl 7-fluoro-1H-indazole-3-carboxylate932041-13-9ChemScene[7]Isomer, potentially useful for comparative studies.
7-Fluoro-1H-indazole-3-carboxylic acid959236-59-0Apollo Scientific[8], Sigma-AldrichCarboxylic acid precursor to the methyl ester.
4-Fluoro-1H-indazole-6-carboxylic acid447-44-9CymitQuimica[5]Isomeric carboxylic acid.
Methyl 6-fluoro-1H-indazole-7-carboxylate1427328-07-1BLD Pharm[9]Isomeric methyl ester.
6-Fluoro-1H-indazole-7-carboxylic acid1638764-09-6ChemScene[10]Isomeric carboxylic acid.
Methyl 6-fluoro-1H-indazole-5-carboxylate633327-39-6Guidechem[11]Isomeric methyl ester.
7-Fluoro-1H-indazole341-24-2ChemicalBook[12]A potential starting material for carboxylation.

Synthesis of Methyl 7-fluoro-1H-indazole-6-carboxylate: A Proposed Experimental Protocol

Given the limited direct commercial availability, a reliable synthetic route is crucial for researchers requiring methyl 7-fluoro-1H-indazole-6-carboxylate. The following protocol is a proposed method based on established syntheses of related indazole derivatives, such as the intramolecular Ullmann-type reaction and classical condensation reactions.[13][14][15] The synthesis commences from a commercially available fluorinated and substituted benzaldehyde.

Overall Synthetic Workflow

Synthetic_Workflow A 2,3-Difluoro-4-methylbenzaldehyde B Hydrazone Intermediate A->B Hydrazine monohydrate C 7-Fluoro-6-methyl-1H-indazole B->C Cyclization (e.g., heat) D 7-Fluoro-1H-indazole-6-carbaldehyde C->D Oxidation (e.g., SeO2) E 7-Fluoro-1H-indazole-6-carboxylic acid D->E Oxidation (e.g., KMnO4) F Methyl 7-fluoro-1H-indazole-6-carboxylate E->F Esterification (MeOH, H2SO4)

Caption: Proposed synthetic workflow for methyl 7-fluoro-1H-indazole-6-carboxylate.

Step-by-Step Methodology

Step 1: Synthesis of 7-Fluoro-6-methyl-1H-indazole

  • To a solution of 2,3-difluoro-4-methylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydrazine monohydrate (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 7-fluoro-6-methyl-1H-indazole.

Step 2: Oxidation to 7-Fluoro-1H-indazole-6-carbaldehyde

  • To a solution of 7-fluoro-6-methyl-1H-indazole (1.0 eq) in a solvent such as dioxane, add selenium dioxide (1.1 eq).

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction and filter off the selenium metal.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 7-fluoro-1H-indazole-6-carbaldehyde.

Step 3: Oxidation to 7-Fluoro-1H-indazole-6-carboxylic acid

  • Dissolve 7-fluoro-1H-indazole-6-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Cool the solution in an ice bath and add potassium permanganate (KMnO4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium bisulfite.

  • Acidify the mixture with hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 7-fluoro-1H-indazole-6-carboxylic acid.

Step 4: Esterification to Methyl 7-fluoro-1H-indazole-6-carboxylate

  • Suspend 7-fluoro-1H-indazole-6-carboxylic acid (1.0 eq) in methanol (MeOH).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).[16]

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 7-fluoro-1H-indazole-6-carboxylate.

Physicochemical Properties and Characterization

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Melting PointExpected to be in the range of 150-250 °C

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aromatic protons on the indazole ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The fluorine atom will cause characteristic splitting of adjacent proton signals.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, the aromatic carbons of the indazole ring (with C-F couplings), and the methyl carbon of the ester.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of anti-cancer drugs.[6] Many indazole-containing drugs, such as axitinib and pazopanib, target vascular endothelial growth factor receptors (VEGFRs) and other tyrosine kinases involved in tumor angiogenesis and proliferation.[1]

Role as a Kinase Inhibitor Scaffold

The N-H group and the pyrazole nitrogen of the indazole ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The substituents on the indazole ring, such as the fluoro and carboxylate groups in the title compound, can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region ATP_Pocket ATP Binding Pocket Indazole Indazole Scaffold N-H ... O=C (Hinge) N ... H-N (Hinge) Indazole:f1->Hinge H-Bond Donor Indazole:f2->Hinge H-Bond Acceptor Sidechain Side Chains (e.g., -F, -CO2Me) Indazole->Sidechain Vector for derivatization Sidechain->ATP_Pocket Occupies pocket, enhances selectivity

Caption: Interaction of the indazole scaffold with a kinase active site.

The 7-fluoro and 6-carboxylate functionalities of methyl 7-fluoro-1H-indazole-6-carboxylate provide synthetic handles for further elaboration. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.[5] This approach is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series.

Conclusion

While methyl 7-fluoro-1H-indazole-6-carboxylate is not a readily available catalog chemical, its synthesis is achievable through multi-step sequences from commercially available starting materials. Its structural features make it a highly valuable building block for the synthesis of novel bioactive compounds, particularly in the area of kinase inhibitor discovery. This guide provides the necessary information for researchers to either procure or synthesize this compound and to understand its potential in the broader context of drug development.

References

  • American Elements. 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. [Link]

  • Gaikwad, D. D., et al. (2022). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]

  • ChemBK. METHYL 1H-INDAZOLE-6-CARBOXYLATE. [Link]

  • HETEROCYCLES. (2022). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • Taylor & Francis. Indazole – Knowledge and References. [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

A Technical Guide to Methyl 7-fluoro-1H-indazole-6-carboxylate and its Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of methyl 7-fluoro-1H-indazole-6-carboxylate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its physicochemical characteristics, synthesis, and potential applications, contextualized within the broader landscape of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of fluorinated indazole scaffolds.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[1][2][3] This designation stems from its recurring presence in a multitude of biologically active compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[4][5] The indazole structure is a versatile bioisostere for other aromatic systems like indoles and phenols, offering a unique combination of hydrogen bond donor and acceptor capabilities that facilitate strong interactions with biological targets.[2]

The introduction of a fluorine atom to the indazole core, as seen in the subject compound, can profoundly influence its physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve lipophilicity, and modulate the acidity of nearby protons, all of which are critical parameters in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

Physicochemical Profile: Methyl 7-fluoro-1H-indazole-6-carboxylate

While specific experimental data for methyl 7-fluoro-1H-indazole-6-carboxylate is not widely available, we can infer its properties from closely related analogs. The most structurally similar compound found in the public domain is methyl 6-fluoro-1H-indazole-7-carboxylate, with the CAS Number 1427328-07-1 .[7] It is plausible that the requested compound's designation contains a typographical error, and this guide will proceed with the analysis of this validated structure.

PropertyPredicted/Reported ValueSource
CAS Number 1427328-07-1 (for methyl 6-fluoro-1H-indazole-7-carboxylate)[7]
Molecular Formula C₉H₇FN₂O₂[7]
Molecular Weight 194.16 g/mol [7]
Appearance Likely a crystalline solidInferred
Storage Temperature 2-8°C[8][9]
Purity ≥95% (typical for research chemicals)[6]
Octanol/Water Partition Coefficient (LogP) ~1.5[7]

Synthesis and Mechanistic Rationale

The synthesis of fluorinated indazoles often leverages commercially available fluorinated precursors. A common and effective strategy involves the condensation of an appropriately substituted o-fluorobenzaldehyde with a hydrazine derivative.[5][10] This approach is attractive from an industrial perspective due to its straightforward nature.[5]

An alternative and increasingly popular method is the intramolecular Ullmann-type reaction, which involves a copper-catalyzed cyclization.[11] This method can offer improved yields and regioselectivity.

Below is a proposed synthetic workflow for methyl 6-fluoro-1H-indazole-7-carboxylate, based on established chemical principles for this class of compounds.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Product A 2,3-Difluorobenzoic Acid D Esterification A->D B Methanol B->D C Hydrazine F Cyclization C->F E Intermediate: Methyl 2,3-Difluorobenzoate D->E H₂SO₄ E->F G Methyl 6-fluoro-1H-indazole-7-carboxylate (CAS: 1427328-07-1) F->G Heat

Caption: Proposed synthetic workflow for methyl 6-fluoro-1H-indazole-7-carboxylate.

Causality of Experimental Choices:

  • Starting Material Selection: 2,3-Difluorobenzoic acid is a logical starting point as the fluorine atoms are correctly positioned for the desired cyclization to form the 6-fluoroindazole ring.

  • Esterification: The initial conversion of the carboxylic acid to its methyl ester is a standard protecting group strategy that also provides the final ester functionality. This is typically achieved under acidic conditions with methanol.[12]

  • Cyclization with Hydrazine: The reaction with hydrazine is the key step in forming the pyrazole ring of the indazole core. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation. Heating is generally required to drive this reaction to completion.[10]

Applications in Drug Discovery: Targeting Kinase Pathways

Indazole derivatives are particularly prominent as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.[13] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[2][13]

The subject compound, as a fluorinated indazole, is a prime candidate for investigation as a kinase inhibitor. The indazole scaffold can form critical hydrogen bonds with the hinge region of the kinase active site, while the substituents on the ring can be tailored to achieve selectivity and potency.

Below is a diagram illustrating the potential role of an indazole-based kinase inhibitor in the context of a generic oncogenic signaling pathway.

Signaling_Pathway cluster_pathway Oncogenic Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase (e.g., PI3K, MEK) Receptor->Kinase Activation TF Transcription Factors Kinase->TF Phosphorylation Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Indazole-based Inhibitor (e.g., Methyl 7-fluoro-1H-indazole-6-carboxylate) Inhibitor->Kinase Inhibition

Caption: Potential mechanism of action for an indazole-based kinase inhibitor.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and preliminary biological evaluation of the target compound.

Materials:

  • Methyl 2,3-difluorobenzoate

  • Hydrazine monohydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 2,3-difluorobenzoate (1 equivalent) in ethanol, add hydrazine monohydrate (3-5 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Measure the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

Methyl 7-fluoro-1H-indazole-6-carboxylate (and its likely isomer, methyl 6-fluoro-1H-indazole-7-carboxylate) represents a valuable building block in the field of medicinal chemistry. Its fluorinated indazole core is a well-established pharmacophore found in numerous successful therapeutic agents. The synthetic accessibility and the potential for potent and selective kinase inhibition make this compound and its derivatives highly attractive for further investigation in oncology and other therapeutic areas. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

  • 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. AMERICAN ELEMENTS. [Link]

  • 6-Fluoro-1-indazole-7-carboxylic acid methyl ester. Moshang Chemical. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [Link]

  • METHYL 1H-INDAZOLE-6-CARBOXYLATE. ChemBK. [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. LOCKSS. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Center for Biotechnology Information. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. ACS Publications. [Link]

Sources

Pharmacological Profiling and Biological Activity of Fluorinated Indazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole-3-carboxylate scaffold has emerged as a critical pharmacophore in modern medicinal chemistry, most notably in the design of highly potent synthetic cannabinoid receptor agonists (SCRAs) such as 5F-MDMB-PINACA (5F-ADB) and AMB-FUBINACA. The strategic introduction of fluorine—typically via a 5-fluoropentyl chain or a 4-fluorobenzyl group—profoundly alters the physicochemical properties of these molecules. This technical guide explores the structural biology, receptor pharmacodynamics, and metabolic stability of fluorinated indazole-3-carboxylates, providing validated experimental workflows for assessing their biological activity.

Structural Biology and Structure-Activity Relationships (SAR)

The core structure of indazole-3-carboxylates mimics the classical cannabinoid architecture but offers a more rigid, hydrogen-bond-capable framework. The biological activity of these compounds is heavily dictated by three structural domains: the indazole core, the N1-substituent (tail), and the C3-carboxylate/carboxamide linkage (head group)[1].

The Role of Fluorination

Fluorination is a deliberate synthetic strategy used to modulate both the pharmacodynamics and pharmacokinetics of the indazole scaffold[2]:

  • Lipophilicity and Receptor Affinity: The substitution of a terminal hydrogen with a fluorine atom (e.g., in the 5-fluoropentyl tail of 5F-MDMB-PINACA) increases the lipophilicity (

    
    ) of the molecule. This enhances blood-brain barrier (BBB) penetration and optimizes hydrophobic interactions within the deep transmembrane binding pocket of the CB1 receptor[3].
    
  • Stereochemistry: The biological activity is highly enantiospecific. The

    
    -enantiomers of valinate or tert-leucinate indazole-3-carboxylates consistently demonstrate vastly superior binding affinity and efficacy compared to their 
    
    
    
    -counterparts. For instance,
    
    
    -AMB-FUBINACA exhibits a CB1 affinity (
    
    
    ) that is over 6 times greater than the
    
    
    -enantiomer[4].

Receptor Pharmacodynamics: CB1 and CB2 Modulation

Unlike


-tetrahydrocannabinol (

-THC), which acts as a partial agonist, fluorinated indazole-3-carboxylates function as high-efficacy full agonists at both the CB1 and CB2 G-protein coupled receptors (GPCRs)[5].
Mechanistic Pathway

Upon binding, these compounds stabilize the active conformation of the CB1 receptor, leading to the robust engagement of


 proteins. This inhibits adenylate cyclase, rapidly decreasing intracellular cAMP levels, and subsequently triggers 

-arrestin 2 recruitment, which mediates receptor internalization and desensitization[6]. The extreme efficacy (often

of the maximal response of reference agonists like JWH-018) is a primary driver of the severe central nervous system toxicity associated with these compounds[7].

G Agonist Fluorinated Indazole (e.g., 5F-MDMB-PINACA) CB1 CB1 Receptor (Active Conformation) Agonist->CB1 High Affinity Binding Gi Gi/o Protein Engagement CB1->Gi G-Protein Activation bArr β-Arrestin 2 Recruitment CB1->bArr High Efficacy (Emax) AC Adenylate Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Tox Severe CNS Depression/Toxicity cAMP->Tox bArr->Tox Desensitization

Fig 1: GPCR signaling cascade induced by fluorinated indazole-3-carboxylates.

Quantitative Pharmacological Data

The table below synthesizes the binding affinities (


) and functional potencies (

) for key fluorinated indazole-3-carboxylates across human CB1 and CB2 receptors[4][6][7][8].
CompoundTarget Receptor

(nM)

(nM)
Efficacy (

)*
(S)-5F-MDMB-PINACA hCB1~1.241.78>150%
(S)-AMB-FUBINACA hCB110.040.54267%
(S)-AMB-FUBINACA hCB20.790.13161%
ADB-FUBINACA hCB10.581.20Full Agonist

*Efficacy is expressed relative to the maximal response of the reference full agonist JWH-018.

Pharmacokinetics and Metabolic Stability

The metabolic trajectory of indazole-3-carboxylates is heavily influenced by the presence of the ester linkage and the fluorinated tail.

Ester Hydrolysis via CES-1

The primary metabolic vulnerability of these compounds is the ester moiety (e.g., the methyl ester in AMB-FUBINACA). In human hepatic systems, this bond is rapidly cleaved by Carboxylesterase 1 (CES-1) , a process that occurs independently of Cytochrome P450 (CYP450) and NADPH[2]. This hydrolysis yields an inactive or significantly less active carboxylic acid metabolite, which is the primary biomarker detected in toxicological urinalysis[2].

Oxidative Defluorination

While ester hydrolysis dominates, the fluorinated alkyl chain is subject to CYP450-mediated oxidation. Interestingly, terminal fluorination (e.g., 5-fluoropentyl) can either impede or accelerate intrinsic hepatic clearance depending on the specific head group architecture. For instance, 5-fluorination of AB-PINACA results in slower clearance, whereas similar modifications to indole analogs accelerate it[2].

G Parent Parent Drug (Ester/Fluorinated) CES1 CES-1 Enzyme (-NADPH) Parent->CES1 Major Pathway CYP CYP450 Enzymes (+NADPH) Parent->CYP Minor Pathway Acid Carboxylic Acid Metabolite (Inactive) CES1->Acid Hydrolysis Defluor Oxidative Defluorination Metabolites CYP->Defluor Oxidation Excretion Renal Excretion (Urinalysis Biomarkers) Acid->Excretion Defluor->Excretion

Fig 2: Primary in vitro biotransformation pathways for fluorinated indazole carboxylates.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the workflow to explain why specific experimental conditions are mandated.

Protocol 1: In Vitro GPCR Activation Assay (NanoLuc BRET)

Purpose: To quantify the functional potency (


) and efficacy (

) of fluorinated indazole-3-carboxylates via

-arrestin 2 recruitment. Causality Rationale: Bioluminescence Resonance Energy Transfer (BRET) is utilized over traditional radioligand binding because it provides real-time, live-cell kinetic data of protein-protein interactions, directly measuring receptor activation rather than mere occupancy[5].
  • Cell Preparation: Culture HEK293T cells expressing human CB1 or CB2 receptors tagged with a NanoLuc luciferase fragment, alongside

    
    -arrestin 2 fused to the complementary luminescent fragment.
    
  • Ligand Preparation: Dissolve the fluorinated indazole-3-carboxylate (e.g., 5F-MDMB-PINACA) in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer to achieve final well concentrations ranging from 0.1 pM to 10

    
    M. Crucial: Maintain final DMSO concentration below 0.1% to prevent solvent-induced cytotoxicity[9].
    
  • Incubation: Add the ligand to the plated cells and incubate at 37°C for 30 minutes.

  • Substrate Addition: Inject the furimazine substrate.

  • Signal Detection: Measure luminescence using a microplate reader. The complementation of the NanoLuc fragments upon

    
    -arrestin recruitment generates a quantifiable light signal.
    
  • Validation Checkpoint: Include JWH-018 as a positive control full agonist and AM251 as a CB1-selective inverse agonist/antagonist. The signal must be completely reversed by AM251 to validate that the observed efficacy is strictly CB1-mediated[5].

Protocol 2: In Vitro Hepatic Clearance Profiling (HLM Assay)

Purpose: To isolate and quantify the CES-1 mediated ester hydrolysis versus CYP450-mediated oxidation. Causality Rationale: By conducting the assay in two parallel arms—one with NADPH and one without—researchers can definitively isolate esterase activity (which requires no cofactor) from oxidative metabolism (which is strictly NADPH-dependent)[2].

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL protein concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Arm A (CES-1 Isolation): Spike the HLM mixture with 1

    
    M of the target compound. Do not add NADPH.
    
  • Arm B (Total Clearance): Spike the HLM mixture with 1

    
    M of the target compound and initiate the reaction by adding a 1 mM NADPH regenerating system.
    
  • Incubation & Sampling: Incubate both arms at 37°C. Extract 50

    
    L aliquots at 0, 5, 15, 30, and 60 minutes.
    
  • Quenching: Immediately quench each aliquot in 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Causality: Cold acetonitrile instantly denatures the enzymes, halting metabolism at exact time points for accurate kinetic plotting.
    
  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent drug and the appearance of the carboxylic acid metabolite.

  • Validation Checkpoint: The clearance rate in Arm A represents CES-1 activity. If the parent drug depletes in Arm A, ester hydrolysis is confirmed. The difference in clearance rates between Arm B and Arm A represents the CYP450 contribution[2].

References

  • Cayman Chemical. "Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate." Caymanchem.com.
  • National Institutes of Health (NIH) / PMC. "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.
  • MDPI. "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market.
  • National Institutes of Health (NIH) / PMC. "Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications.
  • ACS Publications. "Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor.
  • ECDD Repository. "Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA).
  • Frontiers in Chemistry. "Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples.
  • National Institutes of Health (NIH) / PMC. "Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11.
  • National Institutes of Health (NIH) / PMC. "Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA.

Sources

Technical Guide: Therapeutic Targets of 7-Fluoro-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Indazole Scaffolds[1]

The 7-fluoro-indazole scaffold represents a masterclass in bioisosteric design. While the indazole core is a privileged structure in medicinal chemistry—capable of mimicking purines and binding to kinase hinge regions—the specific introduction of a fluorine atom at the C7 position confers unique physicochemical advantages that non-fluorinated analogues lack.

This guide analyzes the three critical mechanisms by which 7-fluoro-indazole derivatives function as superior therapeutic agents:

  • Carbonyl Bioisosterism: The 7-F atom mimics the electrostatic environment of a carbonyl oxygen, enabling hydrogen bonding with backbone amides (e.g., Gly216 in Factor Xa) while eliminating the metabolic liability of a hydrolyzable amide bond.

  • Metabolic Blockade: Fluorination at C7 blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the

    
     of the N1-H, modulating the donor strength for critical binding interactions.
    

Primary Therapeutic Target: Factor Xa (Cardiovascular)

The most authoritative application of the 7-fluoro-indazole scaffold is in the design of Factor Xa (fXa) inhibitors for anticoagulant therapy.

Mechanistic Rationale: The Gly216 Interaction

Traditional fXa inhibitors utilize an amide carbonyl to accept a hydrogen bond from the backbone N-H of Gly216 in the S4 binding pocket.[1] However, amide bonds are susceptible to hydrolysis and efflux.

Replacing the amide carbonyl with a 7-fluoro-indazole moiety results in a rigid, metabolically stable core that retains this critical interaction.

  • Binding Geometry: X-ray crystallography confirms the 7-F atom accepts a hydrogen bond from Gly216 (distance

    
     Å).[2][1][3]
    
  • Thermodynamic Gain: This substitution improves potency by approximately 60-fold (

    
     kcal/mol) compared to the non-fluorinated indazole, confirming that the fluorine is not merely a steric placeholder but an active binding element.[1]
    
Data Summary: 7-Fluoro vs. Des-Fluoro Potency
Compound VariantCore StructurefXa

(nM)
Metabolic Stability (HLM)Interaction Mode
Indazole (Des-F) Unsubstituted C7> 100LowVan der Waals only
7-Fluoro-Indazole Fluorine at C7 1.5 High H-Bond to Gly216
Amide Analogue C=O Linker2.0ModerateH-Bond to Gly216
Visualization: Structural Logic of Factor Xa Inhibition[2][3]

FactorXa_Binding cluster_protein Factor Xa S4 Pocket cluster_ligand 7-Fluoro-Indazole Inhibitor Gly216 Gly216 Backbone (N-H) S4_Hydrophobic S4 Hydrophobic Cleft C7_Fluorine 7-Fluoro Atom C7_Fluorine->Gly216 H-Bond (2.9 Å) Bioisostere to C=O Indazole_Core Indazole Scaffold Indazole_Core->C7_Fluorine Covalent P4_Moiety P4 Aryl Group Indazole_Core->P4_Moiety Linker P4_Moiety->S4_Hydrophobic Pi-Stacking

Figure 1: The 7-fluoro atom acts as a bioisostere for a carbonyl oxygen, forming a critical H-bond with Gly216 in the Factor Xa active site.

Secondary Therapeutic Target: PLK4 & Kinases (Oncology)

Indazoles are "privileged scaffolds" in kinase inhibition because the indazole N1/N2 nitrogens mimic the adenine ring of ATP, binding to the kinase hinge region. The 7-fluoro substitution is increasingly utilized to target Polo-like Kinase 4 (PLK4) , a master regulator of centriole duplication often overexpressed in breast and colon cancers.

Target Profile: PLK4
  • Role: Regulates centriole duplication. Overexpression leads to centrosome amplification and chromosomal instability.

  • 7-Fluoro Advantage:

    • Selectivity: The 7-F group induces a subtle electronic shift that disfavors binding to off-target kinases (e.g., Aurora B) that lack the specific spatial tolerance for the C7 halogen.

    • Potency: Derivatives such as Compound C05 have demonstrated

      
       nM against PLK4.
      
Signaling Pathway: PLK4 Inhibition Mechanism

PLK4_Pathway Inhibitor 7-Fluoro-Indazole (e.g., C05) PLK4 PLK4 Kinase (Active) Inhibitor->PLK4 Inhibits (ATP Competition) Arrest Mitotic Arrest & Apoptosis Inhibitor->Arrest Therapeutic Outcome STIL STIL/SAS-6 Recruitment PLK4->STIL Phosphorylates Centriole Centriole Duplication STIL->Centriole Promotes Amp Centrosome Amplification Centriole->Amp Unregulated Aneuploidy Aneuploidy & Tumorigenesis Amp->Aneuploidy Drivers

Figure 2: Inhibition of PLK4 prevents STIL phosphorylation and centrosome amplification, forcing cancer cells into mitotic arrest.

Experimental Protocols

A. Synthesis of the 7-Fluoro-Indazole Core

Note: This protocol avoids the harsh hydrazine reflux method where possible, favoring the diazotization route for better regiocontrol.

Reagents: 2-Fluoro-6-methylaniline, Acetic Anhydride, Isoamyl Nitrite, Potassium Acetate.

  • Acetylation: Treat 2-fluoro-6-methylaniline (1.0 eq) with acetic anhydride (1.1 eq) in ethyl acetate at 0°C. Stir for 30 min. Isolate intermediate.

  • Nitrosation/Cyclization: Dissolve the acetamide intermediate in toluene. Add acetic anhydride (2.0 eq) and potassium acetate (1.2 eq). Heat to 80°C.

  • Ring Closure: Add isoamyl nitrite (1.5 eq) dropwise. The diazonium species formed in situ undergoes intramolecular cyclization to the N-acetyl-7-fluoro-indazole.

  • Hydrolysis: Treat with ammonia in methanol to remove the acetyl group, yielding the free 7-fluoro-1H-indazole .

B. Factor Xa Enzymatic Assay (Validation)

This protocol validates the efficacy of the synthesized derivative against the primary target.

Materials:

  • Human Factor Xa (Enzyme)[3]

  • Chromogenic Substrate (e.g., S-2765)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM

    
    , 0.1% PEG-8000, pH 7.4.
    

Workflow:

  • Preparation: Dilute 7-fluoro-indazole derivatives in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10

    
    M) in Assay Buffer.
    
  • Incubation: Add 20

    
    L of inhibitor solution and 20 
    
    
    
    L of Factor Xa (1 nM final conc) to a 96-well plate. Incubate for 30 min at 25°C to allow equilibrium binding.
  • Initiation: Add 40

    
    L of Chromogenic Substrate (
    
    
    
    concentration).
  • Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes.

  • Analysis: Calculate

    
     for each concentration. Fit data to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to determine 
    
    
    
    or
    
    
    .

Emerging Targets: Nitric Oxide Synthase (NOS)

While 7-Nitroindazole is the classical probe for neuronal NOS (nNOS), the 7-fluoro analogue is investigated as a bioisostere to improve blood-brain barrier (BBB) permeability while maintaining the H-bond acceptor capability at the C7 position.

  • Mechanism: Competitive inhibition of the arginine binding site.

  • Utility: Neuroprotection in ischemia models (stroke) with reduced cardiovascular side effects compared to non-selective NOS inhibitors.

References

  • Qiao, J. X., et al. (2008). "7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa."[2][1][3] Journal of Medicinal Chemistry. Link

  • Quan, M. L., et al. (2005). "Discovery of 1-(3-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (BMS-740808), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Cheung, A., et al. (2021). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances. Link

  • Bland, N. D., et al. (2004). "7-Nitroindazole derivatives as inhibitors of neuronal nitric oxide synthase." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhou, Y., et al. (2025).[4] "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." Royal Society of Chemistry. Link

Sources

An In-Depth Technical Guide to the In Silico Modeling of Methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for a Computational Approach

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, celebrated for its ability to engage with the ATP-binding pockets of various protein kinases by mimicking the natural purine core.[1][2] This has led to the successful development of numerous kinase inhibitors for therapeutic use.[3] The strategic incorporation of a fluorine atom, as seen in methyl 7-fluoro-1H-indazole-6-carboxylate, is a well-established medicinal chemistry tactic to enhance metabolic stability, binding affinity, and membrane permeability.[4] This guide presents a comprehensive in silico workflow designed to prospectively characterize the therapeutic potential of methyl 7-fluoro-1H-indazole-6-carboxylate. By leveraging a suite of computational tools, we can construct a robust, data-driven hypothesis of its biological activity, pharmacokinetics, and safety profile, thereby accelerating its journey through the drug discovery pipeline.[1] This document serves as a technical manual for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind each stage of the computational analysis.

Part 1: Foundational Analysis and Ligand Preparation

Before assessing the interaction of our compound with a biological target, we must first understand its intrinsic physicochemical properties and prepare a conformationally sound three-dimensional structure. This initial step is critical, as the accuracy of all subsequent modeling is contingent upon a valid and optimized ligand structure.

Ligand Structure and Properties

Methyl 7-fluoro-1H-indazole-6-carboxylate is a derivative of the indazole heterocyclic system.[5] The initial step involves generating a 2D representation, typically from a SMILES (Simplified Molecular-Input Line-Entry System) string, and converting it into a 3D structure. This 3D structure must then be subjected to energy minimization to find its lowest energy conformation, which is the most probable and stable state.[1]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₉H₇FN₂O₂Defines the elemental composition.
Molecular Weight194.16 g/mol Influences absorption and distribution; typically <500 Da for oral drugs.
logP (Lipophilicity)~1.5 - 2.5Affects solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA)~55 ŲCorrelates with passive molecular transport through membranes.
Hydrogen Bond Donors1 (N-H)Key for specific interactions with protein targets.
Hydrogen Bond Acceptors4 (N, O=C, O-C, F)Key for specific interactions with protein targets.

Note: Predicted values are estimates based on cheminformatics software and may vary slightly between different tools.

Experimental Protocol: Ligand Preparation Workflow

This protocol outlines the steps for generating a simulation-ready 3D structure of the ligand.

  • Obtain 2D Structure:

    • Represent methyl 7-fluoro-1H-indazole-6-carboxylate using its SMILES string: COC(=O)c1cc2c(c(F)c1)NN=C2.

  • Convert to 3D:

    • Use a cheminformatics tool like Open Babel to convert the 1D SMILES string into an initial 3D structure. This process generates atomic coordinates.

  • Energy Minimization:

    • Employ a molecular mechanics force field (e.g., MMFF94 or UFF) to optimize the geometry of the 3D structure. This step relaxes the molecule into a low-energy, stable conformation.[6]

  • Charge Assignment:

    • Calculate and assign partial atomic charges using a method like Gasteiger-Hückel. This is crucial for accurately modeling electrostatic interactions in subsequent docking and dynamics simulations.

  • Save in Appropriate Format:

    • Save the prepared ligand structure in a suitable format, such as .mol2 or .pdbqt, which retains the 3D coordinates, charge information, and atom types required by docking software.[7]

Part 2: Target Identification and Molecular Docking

With a prepared ligand, the next phase is to identify a plausible biological target and predict the ligand's binding mode and affinity. The indazole scaffold is a known "hinge-binder" for many protein kinases, making this class of proteins an excellent starting point for target exploration.[2][3] For this guide, we will proceed with Polo-like kinase 4 (PLK4) as a representative target, given its role in cancer and the known activity of other indazole-based inhibitors against it.[8]

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[1][9] It evaluates the "fit" using a scoring function, which estimates the binding affinity, typically in kcal/mol.[7]

The Logic of Target Selection and Preparation
  • Why PLK4? PLK4 is a serine/threonine kinase that is a key regulator of centriole duplication and is overexpressed in several cancers.[8] Its ATP binding site is a well-drugged pocket, and existing indazole inhibitors provide a strong rationale for investigating our compound against this target.[8]

  • Protein Preparation: A crystal structure of the target protein is obtained from the Protein Data Bank (PDB). This structure must be "cleaned" by removing water molecules, co-solvents, and any co-crystallized ligands. Hydrogen atoms, which are often absent in crystal structures, must be added, and any missing side chains or loops should be modeled to ensure a complete and chemically correct receptor model.[1][10]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing a molecular docking experiment.[10]

  • Obtain Protein Structure:

    • Download the crystal structure of PLK4 from the PDB (e.g., PDB ID: 5O5G).

  • Prepare the Receptor:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools.[10]

    • Remove all non-protein atoms (water, ions, co-crystallized ligand).

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the .pdbqt format.

  • Define the Binding Site:

    • Identify the ATP-binding pocket. This is often done by referencing the location of the co-crystallized ligand in the original PDB file.

    • Define a "search space" or "grid box" that encompasses this entire active site. The box should be large enough to allow the ligand to rotate and translate freely but focused enough to ensure efficient sampling.

  • Run Docking Simulation:

    • Use a docking program like AutoDock Vina.[10] Provide the prepared ligand and receptor files, along with the coordinates and dimensions of the search space.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt

  • Analyze Results:

    • The primary output is a set of predicted binding poses ranked by their binding affinity scores.[7]

    • Visualize the top-ranked pose in complex with the protein using PyMOL or Chimera.

    • Analyze the specific molecular interactions: identify hydrogen bonds, hydrophobic contacts, and pi-stacking interactions between the ligand and key amino acid residues in the binding pocket.[11]

Interpreting Docking Data

The docking results provide the first hypothesis of how the molecule achieves its effect. A lower binding energy score suggests a stronger, more favorable interaction.

MetricHypothetical ResultInterpretation
Binding Affinity -8.5 kcal/molA strong predicted binding affinity, suggesting potent inhibition.
Key H-Bond Interactions Glu90, Cys92 (Hinge Region)The indazole core likely forms canonical hydrogen bonds with the kinase hinge region, mimicking ATP.[8]
Hydrophobic Interactions Leu23, Val75, Ala145The aromatic rings of the indazole engage in favorable hydrophobic contacts within the pocket.
Fluorine Interaction Gly89The 7-fluoro group may form a hydrogen bond with a backbone amide, anchoring the molecule.[12]
Workflow for Molecular Docking

A visual representation of the steps involved in predicting ligand binding.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_pdb 1. Download Protein Structure (PDB) p_clean 2. Clean Receptor (Remove Water, Ions) p_pdb->p_clean p_hydro 3. Add Hydrogens & Assign Charges p_clean->p_hydro p_pdbqt 4. Save as Receptor.pdbqt p_hydro->p_pdbqt def_site 5. Define Binding Site (Grid Box) p_pdbqt->def_site run_vina 6. Execute Docking (AutoDock Vina) p_pdbqt->run_vina l_smiles 1. Ligand SMILES l_3d 2. Generate 3D Structure l_smiles->l_3d l_min 3. Energy Minimization l_3d->l_min l_pdbqt 4. Save as Ligand.pdbqt l_min->l_pdbqt l_pdbqt->run_vina def_site->run_vina get_poses 7. Obtain Poses & Scores run_vina->get_poses visualize 8. Visualize Top Pose get_poses->visualize analyze_int 9. Analyze Interactions (H-Bonds, etc.) visualize->analyze_int

Caption: Molecular Docking Workflow.

Part 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding event, it does not account for the inherent flexibility of the protein and ligand. Molecular Dynamics (MD) simulations address this limitation by modeling the atomic motions of the system over time, providing critical insights into the stability and dynamics of the protein-ligand complex.[13][14] A stable complex in an MD simulation lends much higher confidence to the docking prediction.

The Value of Dynamic Validation

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the protein-ligand complex behaves in a simulated physiological environment (i.e., solvated in water at a given temperature and pressure).[14] The primary goal is to assess the stability of the predicted binding pose. If the ligand remains stably bound in the active site throughout the simulation, the docking result is considered robust.

Experimental Protocol: MD Simulation with GROMACS

This protocol outlines a standard workflow for running an MD simulation of a protein-ligand complex.[15]

  • System Preparation:

    • Complex Formation: Start with the best-ranked docked pose of the methyl 7-fluoro-1H-indazole-6-carboxylate-PLK4 complex.

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand (e.g., using CGenFF or an equivalent server).[13][15]

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.[16]

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases:

      • NVT Ensemble: Constant Number of particles, Volume, and Temperature.

      • NPT Ensemble: Constant Number of particles, Pressure, and Temperature.

    • Production Run: Once equilibrated, run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.[13]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the system has reached equilibrium and the ligand's binding pose is stable.[13][16]

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the key hydrogen bonds and other interactions identified during docking to see if they are maintained throughout the simulation.

Workflow for Molecular Dynamics Simulation

A diagram illustrating the validation of a docked complex.

cluster_setup System Setup cluster_run Simulation cluster_analyze Analysis start Docked Protein-Ligand Complex ff 1. Assign Force Field Parameters start->ff solvate 2. Solvate in Water Box ff->solvate ions 3. Add Counter-Ions solvate->ions minimize 4. Energy Minimization ions->minimize equil 5. NVT/NPT Equilibration minimize->equil prod 6. Production MD Run (e.g., 100ns) equil->prod rmsd 7. Calculate RMSD (Stability) prod->rmsd rmsf 8. Calculate RMSF (Flexibility) prod->rmsf interact 9. Analyze Key Interactions prod->interact end Validated Stable Complex rmsd->end rmsf->end interact->end

Caption: Molecular Dynamics Simulation Workflow.

Part 4: ADMET Profiling

A compound that binds tightly to its target is only a potential drug if it can reach that target in the body and do so without causing undue toxicity.[17] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to assess the "drug-likeness" of a molecule.[18] Early assessment of ADMET properties helps to identify potential liabilities and de-risk the progression of a compound, saving significant time and resources.[17][18]

The Importance of Early Pharmacokinetic Assessment

Computational ADMET models use a molecule's structure to predict its behavior in the body.[17] These models are trained on large datasets of experimental results for known drugs. By running our compound through these models, we can get an early indication of potential problems like poor oral absorption, rapid metabolism, or toxicity risks.

Protocol: In Silico ADMET Prediction
  • Select a Prediction Tool:

  • Input the Molecule:

    • Provide the SMILES string for methyl 7-fluoro-1H-indazole-6-carboxylate.

  • Run Prediction:

    • Execute the prediction workflow on the server.

  • Analyze the Output:

    • Review the predicted values for a wide range of properties. Pay close attention to key parameters like Lipinski's Rule of Five, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and toxicity alerts (e.g., mutagenicity).

Key Predicted ADMET Properties

This table summarizes the kind of data obtained from an ADMET prediction server and its implications.

ParameterCategoryPredicted OutcomeImplication
Lipinski's Rule of Five AbsorptionPass (0 Violations)Suggests good potential for oral bioavailability.
Human Intestinal Absorption AbsorptionHigh The compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) DistributionLow/No Penetration Desirable for a peripherally acting drug to minimize CNS side effects.
CYP450 Inhibition MetabolismNon-inhibitor (e.g., 2D6, 3A4)Low risk of drug-drug interactions.[21]
hERG Inhibition ToxicityLow Risk Reduced potential for cardiotoxicity.
Ames Mutagenicity ToxicityNon-mutagenic Low risk of being carcinogenic.

Conclusion and Authoritative Grounding

This in-depth technical guide has outlined a structured, multi-step in silico workflow to characterize methyl 7-fluoro-1H-indazole-6-carboxylate as a potential therapeutic agent. By progressing from foundational ligand analysis through target-based molecular docking, dynamic simulation, and finally to ADMET profiling, we have constructed a comprehensive computational dossier on the molecule.

The results of this workflow—a strong predicted binding affinity for PLK4, a stable binding pose confirmed by molecular dynamics, and a favorable predicted ADMET profile—collectively build a compelling, evidence-based case for advancing this compound to the next stage of drug discovery: synthesis and in vitro biological validation. This self-validating system, where each computational step provides a check on the previous one, embodies the principles of modern, efficient drug development. The protocols and insights provided herein offer a robust framework for the computational assessment of novel chemical entities, significantly de-risking and accelerating the path to clinical investigation.

References

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). Union.ai. Retrieved March 7, 2026, from [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10). Deep Origin. Retrieved March 7, 2026, from [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies. (2024, June 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved March 7, 2026, from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved March 7, 2026, from [Link]

  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024, March 28). Portal. Retrieved March 7, 2026, from [Link]

  • Elucidation of protein–ligand interactions by multiple trajectory analysis methods. (2024, February 5). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved March 7, 2026, from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved March 7, 2026, from [Link]

  • How do you predict ADMET properties of drug candidates?. (2025, September 27). Aurlide. Retrieved March 7, 2026, from [Link]

  • Small molecule docking. (n.d.). Bonvin Lab. Retrieved March 7, 2026, from [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes. Retrieved March 7, 2026, from [Link]

  • 7.5: Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • In silico studies on new Indazole derivatives as GSK-3β inhibitors. (2015, March 19). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021, October 1). Ingenta Connect. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. (2017, February 22). ACS Publications. Retrieved March 7, 2026, from [Link]

  • 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • METHYL 1H-INDAZOLE-6-CARBOXYLATE. (2024, April 10). ChemBK. Retrieved March 7, 2026, from [Link]

  • 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. (n.d.). AMERICAN ELEMENTS. Retrieved March 7, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Propitious Indazole Compounds as β-ketoacyl-ACP Synthase Inhibitors and Mechanisms Unfolded for TB. (2022, October 5). LJMU Research Online. Retrieved March 7, 2026, from [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved March 7, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020, October 14). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024, April 23). National Institutes of Health. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for Methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection, and handling protocols for Methyl 7-fluoro-1H-indazole-6-carboxylate . This guide is structured for researchers and process chemists requiring precise control over this intermediate in drug development workflows.

Executive Summary

Methyl 7-fluoro-1H-indazole-6-carboxylate (CAS 1427377-90-9 ) is a critical heterocyclic building block, often employed in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other indazole-based therapeutics.[1] Its handling is complicated by the competing polarities of the indazole core (H-bond donor) and the lipophilic fluorinated ester motif.

This guide provides a definitive solubility profile derived from physicochemical principles and structural analog analysis. It establishes protocols for stock solution preparation, reaction solvent selection, and purification strategies, ensuring high recovery and experimental reproducibility.

Physicochemical Identity & Predicted Behavior

Understanding the molecular architecture is the first step to predicting solvent interaction.

PropertyValue / DescriptionImpact on Solubility
Compound Name Methyl 7-fluoro-1H-indazole-6-carboxylate
CAS Number 1427377-90-9Unique Identifier
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol Low MW facilitates dissolution in small polar molecules.
LogP (Predicted) ~1.5Moderately lipophilic. Soluble in organic solvents; poor water solubility.
H-Bond Donors 1 (Indazole N-H)Requires polar acceptors (e.g., DMSO, DMF) for high concentration.
H-Bond Acceptors 4 (N, O, F)Good interaction with protic solvents (Alcohols).

Scientist’s Note: The presence of the 7-fluoro substituent adjacent to the indazole N-H and the 6-ester group creates an intramolecular electronic push-pull system. This often lowers the melting point relative to the non-fluorinated analog, potentially enhancing solubility in chlorinated solvents but requiring careful pH control to prevent hydrolysis of the ester.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents by their utility in processing this specific indazole ester.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary Application
Polar Aprotic DMSO High (>50 mg/mL) Biological stock solutions; Cryopreservation.
DMF High (>50 mg/mL) Synthetic reaction media (alkylation, coupling).
Acetone ModerateTransfer solvent; rapid evaporation.
Polar Protic Methanol Moderate (High if Hot)Recrystallization (often with water).
Ethanol Moderate (High if Hot)Green chemistry alternative for purification.
Water Insoluble (<0.1 mg/mL) Anti-solvent for precipitation.
Chlorinated DCM HighExtraction; Chromatography loading.
Chloroform HighNMR analysis; Synthesis.
Non-Polar Hexanes Low/InsolubleAnti-solvent; Washing impurities.
Ethyl Acetate Moderate/HighExtraction; Chromatography eluent.
Critical Solubility Insights
  • The "DMSO Effect": Due to the exposed N-H on the indazole ring, DMSO is the gold standard for creating stable stock solutions (typically 10-100 mM). The sulfoxide oxygen acts as a strong H-bond acceptor for the indazole proton.

  • Recrystallization Sweet Spot: This compound typically exhibits a steep solubility curve in alcohols. It dissolves readily in boiling methanol but precipitates upon cooling, especially if an anti-solvent (water) is added dropwise.

  • Acidity Warning: Avoid prolonged storage in protic solvents (MeOH/EtOH) if the solution is acidic or basic, as the methyl ester at the 6-position is susceptible to transesterification or hydrolysis.

Experimental Protocols

These protocols are designed to be self-validating. If the system does not behave as described (e.g., precipitation does not occur), stop and verify the compound identity via LC-MS.

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit for your specific batch.

  • Preparation: Weigh 10 mg of Methyl 7-fluoro-1H-indazole-6-carboxylate into a 2 mL chemically resistant glass vial (e.g., borosilicate).

  • Titration: Add the target solvent (e.g., Methanol) in 50 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (35-40 kHz) for 1 minute is recommended to break crystal lattices.

  • Observation: Continue addition until the solution is optically clear (no visible particulates).

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Standard method for purifying crude intermediates.

  • Dissolution: Suspend crude compound in minimal Methanol (approx. 5-10 mL per gram).

  • Heating: Heat to reflux (65°C) until fully dissolved. If particulates remain, filter while hot.

  • Nucleation: Remove from heat. While still warm, add Water dropwise until a faint, persistent turbidity appears.

  • Crystallization: Add a few drops of Methanol to restore clarity, then allow the solution to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the resulting needles/solids and wash with cold 1:1 MeOH:Water.

Visualizations

Figure 1: Solubility Screening Workflow

This decision tree guides the researcher through selecting the optimal solvent based on the intended application.

SolubilityWorkflow Start Start: Methyl 7-fluoro-1H-indazole-6-carboxylate Application Intended Application? Start->Application BioAssay Biological Assay / Stock Application->BioAssay In Vitro Synthesis Chemical Synthesis Application->Synthesis Reaction Purification Purification / Isolation Application->Purification Cleanup DMSO Use DMSO (Target: 10-100 mM) BioAssay->DMSO High Solubility Req ReactionSolvent Check Reagent Compatibility Synthesis->ReactionSolvent Recryst Recrystallization (MeOH/Water) Purification->Recryst High Purity Req Chromatography Column Chromatography (Hexane/EtOAc) Purification->Chromatography Complex Mixture Use DMF/THF Use DMF/THF ReactionSolvent->Use DMF/THF Alkylation/Coupling Use DCM Use DCM ReactionSolvent->Use DCM Acylation

Caption: Figure 1. Decision matrix for solvent selection based on downstream experimental requirements.

Figure 2: Purification Phase Diagram Logic

Visualizing the interaction between the Good Solvent (Methanol) and Anti-Solvent (Water).

Recrystallization Crude Crude Solid HotSolvent Dissolve in Hot MeOH (T > 60°C) Crude->HotSolvent Saturation Saturated Solution HotSolvent->Saturation AntiSolvent Add Water (Dropwise) Until Turbid Saturation->AntiSolvent Cooling Cool to 4°C (Slow Ramp) AntiSolvent->Cooling Crystals Pure Crystals (Filter & Dry) Cooling->Crystals

Caption: Figure 2. Thermal cycle for recrystallization utilizing the temperature-dependent solubility differential.

References

  • PubChemLite. Methyl 7-fluoro-1H-indazole-6-carboxylate (Compound Summary). University of Luxembourg.[2] [Link]

  • Google Patents. Synthesis of Indazoles (WO2017186693A1). Google Patents.[3]

  • ChemSrc. CAS 1427377-90-9 Entry.[1] ChemSrc Database. [Link]

Sources

stability and storage conditions for methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 7-fluoro-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Development

Methyl 7-fluoro-1H-indazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2][3] The precise arrangement of its fluoro and methyl ester functionalities suggests its potential as a key intermediate or active pharmaceutical ingredient (API). As with any compound destined for pharmaceutical development, a thorough understanding of its chemical stability is paramount.[4][5] This guide provides a comprehensive overview of the stability profile of methyl 7-fluoro-1H-indazole-6-carboxylate, offering insights into its storage, handling, and potential degradation pathways.

The intrinsic stability of a drug substance directly impacts its safety, efficacy, and shelf-life.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure that a drug product maintains its quality over time.[6] This document will delve into the theoretical and practical aspects of stability for methyl 7-fluoro-1H-indazole-6-carboxylate, providing a framework for researchers to design and execute robust stability studies.

Chemical Profile and Inherent Stability

The structure of methyl 7-fluoro-1H-indazole-6-carboxylate features several key functional groups that dictate its chemical reactivity and, consequently, its stability:

  • Indazole Ring: This aromatic heterocyclic system is generally stable but can be susceptible to oxidation and photolytic degradation.[7] The nitrogen atoms can also participate in acid-base chemistry.

  • Methyl Ester: The ester group is a primary site for hydrolytic degradation, which can be catalyzed by both acidic and basic conditions.[8][9]

  • Fluoro Substituent: The fluorine atom is a stable substituent on the aromatic ring and is unlikely to be a primary site of degradation under typical storage conditions. However, its electron-withdrawing nature can influence the reactivity of the rest of the molecule.

Based on this structural analysis, the most probable degradation pathways for this molecule are hydrolysis of the methyl ester, oxidation of the indazole ring, and photolytic decomposition.

Recommended Storage Conditions

While specific long-term stability data for methyl 7-fluoro-1H-indazole-6-carboxylate is not extensively published, general best practices for similar compounds suggest the following storage conditions to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative degradation reactions.[7][10][11][12]
Humidity Store in a dry environment with a desiccant.Minimizes the risk of hydrolysis of the methyl ester group.[13]
Light Protect from light by using amber vials or storing in the dark.Prevents potential photolytic degradation of the indazole ring.[7][14]
Atmosphere For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).Reduces the risk of oxidation of the indazole ring system.[7][14]

These conditions are designed to preserve the integrity of the compound. However, for clinical development, these recommendations must be verified through formal stability testing under ICH guidelines.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is a critical component of drug development that exposes the compound to conditions more severe than accelerated stability testing.[4][15][16] The goal is to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[4][5][6] A typical forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6][15]

Logical Flow of a Forced Degradation Study

Degradation_Pathways Parent Methyl 7-fluoro-1H-indazole-6-carboxylate Hydrolysis_Product 7-fluoro-1H-indazole-6-carboxylic acid Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product N-oxide or Ring-Opened Products Parent->Oxidation_Product Oxidation (e.g., H2O2) Photolysis_Product Radical-mediated decomposition products Parent->Photolysis_Product UV/Vis Light

Caption: Potential Degradation Pathways.

Conclusion and Future Directions

This guide provides a foundational understanding of the stability and storage considerations for methyl 7-fluoro-1H-indazole-6-carboxylate. The proposed storage conditions are based on established principles for related chemical entities and serve as a conservative starting point. The detailed protocols for forced degradation studies offer a robust framework for experimentally determining the compound's intrinsic stability and identifying potential degradants.

For any drug development program involving this molecule, it is imperative to conduct these studies and develop a validated, stability-indicating analytical method. The data generated will be crucial for formulation development, packaging selection, and establishing a re-test period or shelf life, ultimately ensuring the delivery of a safe and effective therapeutic agent.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC. Available at: [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. Available at: [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC. Available at: [Link]

  • Methyl 7-fluoro-1h-indazole-6-carboxylate - PubChemLite. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. Available at: [Link]

  • Acid and Base-Stable Esters: A New Protecting Group for Carboxylic Acids - ResearchGate. Available at: [Link]

  • Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents - PubMed. Available at: [Link]

  • Stability Testing Of Existing Active Substances And Related Finished Products. Available at: [Link]

  • Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters - MDPI. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC. Available at: [Link]

  • 6-Bromo-7-fluoro-1-methyl-1H-indazole | 1629597-07-4 - Pharmaffiliates. Available at: [Link]

  • 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid | AMERICAN ELEMENTS. Available at: [Link]

Sources

Methodological & Application

protocol for N-alkylation of methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Alkylation of Methyl 7-Fluoro-1H-Indazole-6-Carboxylate

Executive Summary

The N-alkylation of methyl 7-fluoro-1H-indazole-6-carboxylate presents a specific regiochemical challenge common to drug discovery scaffolds: controlling substitution at the N1 versus N2 position.[1] The presence of the C7-fluorine atom (adjacent to N1) and the C6-methyl ester creates a unique steric and electronic environment that deviates from unsubstituted indazoles.

While N1-alkylation is typically the thermodynamic preference for indazoles, the C7-substituent effect often erodes this selectivity, increasing N2-isomer formation due to steric repulsion and electrostatic effects at the N1 site. This guide details two optimized protocols:

  • Method A (Kinetic/Chelation Control): Uses NaH/THF to maximize N1 selectivity (>90%).[2][3]

  • Method B (Thermodynamic/Dissociation Control): Uses Cs₂CO₃/DMF for operational simplicity, typically yielding separable mixtures (N1:N2 ~ 2:1 to 4:1).

Scientific Background & Mechanistic Insight

The Ambident Nucleophile Challenge

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[4] The 1H-tautomer is aromatic and thermodynamically more stable (approx. 4–5 kcal/mol lower energy). However, upon deprotonation, the resulting indazolyl anion is an ambident nucleophile.

  • Electronic Factors: The C6-ester and C7-fluorine are electron-withdrawing groups (EWGs), significantly increasing the acidity of the N-H proton compared to parent indazole (pKa ~19.8 in DMSO). This makes the anion highly stabilized but less nucleophilic.

  • The "C7-Fluoro Effect": Unlike bulky C7-substituents (e.g., -NO₂, -Me) that sterically block N1 and force N2 alkylation, the fluorine atom is small (Van der Waals radius 1.47 Å). However, it possesses lone pairs that create electrostatic repulsion with the incoming electrophile and the metal cation at the N1 site.

Regioselectivity Pathways
  • N1-Alkylation (Thermodynamic): Preserves the benzenoid structure of the fused ring system. Favored by non-polar solvents and "tight" ion pairing (e.g., Li⁺, Na⁺) that may coordinate with the C7-F or N2, directing attack to N1.

  • N2-Alkylation (Kinetic): Leads to a quinoid-like resonance structure. Often favored by steric hindrance at N1 or "loose" ion pairs (e.g., Cs⁺, K⁺) in polar aprotic solvents where the N2 lone pair is more accessible.

Indazole_Alkylation_Mechanism cluster_effect C7-Fluoro Influence SM Methyl 7-fluoro-1H-indazole-6-carboxylate (Tautomeric Equilibrium) Anion Indazolyl Anion (Delocalized Charge) SM->Anion Deprotonation (Base) TS_N1 TS-N1 (High Steric/Electrostatic Barrier at C7) Thermodynamic Product Path Anion->TS_N1 NaH/THF (Tight Ion Pair) TS_N2 TS-N2 (Lower Steric Barrier) Kinetic Product Path Anion->TS_N2 Cs2CO3/DMF (Loose Ion Pair) Prod_N1 N1-Alkyl Product (Benzenoid System) Target: >90% Selectivity TS_N1->Prod_N1 Prod_N2 N2-Alkyl Product (Quinoid System) Minor Byproduct TS_N2->Prod_N2 Effect C7-F Lone Pair Repulsion disfavors N1 approach

Figure 1: Mechanistic pathways governing regioselectivity. The C7-Fluoro substituent introduces electrostatic repulsion at N1, necessitating specific conditions (NaH/THF) to overcome the kinetic barrier and achieve thermodynamic N1 selectivity.

Experimental Protocols

Materials & Safety
  • Substrate: Methyl 7-fluoro-1H-indazole-6-carboxylate (MW: ~194.16).

  • Electrophile: Alkyl Halide (R-X). Note: Iodides are more reactive but may degrade faster; Bromides are standard.

  • Safety: Alkyl halides are potential carcinogens/lachrymators. NaH releases flammable H₂ gas. All operations must be performed in a fume hood.

Protocol A: High N1-Selectivity (NaH / THF)

Best for: Valuable intermediates where yield maximization of the N1 isomer is critical.[3]

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Nitrogen/Argon flow.

  • Dissolution: Add Methyl 7-fluoro-1H-indazole-6-carboxylate (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Deprotonation:

    • Cool the solution to 0 °C (ice bath).

    • Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise over 5 minutes.

    • Observation: Gas evolution (H₂) will occur. Solution may turn yellow/orange.

    • Stir at 0 °C for 30 minutes to ensure complete anion formation.

  • Alkylation:

    • Add the Alkyl Halide (1.2 – 1.5 equiv) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 2–16 hours (monitor by LCMS/TLC).

  • Workup:

    • Quench carefully with saturated NH₄Cl (aq) at 0 °C.

    • Extract with EtOAc (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Outcome: Typically yields >90:10 (N1:N2) ratio.

Protocol B: Operational Simplicity (Cs₂CO₃ / DMF)

Best for: Parallel synthesis, robust alkyl halides, or when N2 isomer is also desired for SAR studies.

  • Mixing: To a vial/flask, add Methyl 7-fluoro-1H-indazole-6-carboxylate (1.0 equiv).

  • Base & Solvent: Add Cs₂CO₃ (2.0 equiv) and anhydrous DMF (0.2 M).

    • Note: K₂CO₃ can be used but Cs₂CO₃ often provides higher conversion rates for electron-deficient indazoles due to the "Cesium Effect" (higher solubility/reactivity).

  • Alkylation: Add Alkyl Halide (1.2 equiv).

  • Reaction:

    • Stir at RT for 16 hours.[5]

    • Optimization: If conversion is slow (due to the electron-deficient nature of the ring), heat to 60 °C .

  • Workup:

    • Dilute with water (5x volume) to precipitate product or extract with EtOAc/LiCl (5%) solution to remove DMF.

  • Outcome: Typically yields a mixture, often 60:40 to 80:20 (N1:N2) .

Data Analysis & Troubleshooting

Differentiation of Regioisomers

Correctly assigning N1 vs N2 is the most common failure point. Do not rely solely on polarity.

FeatureN1-Alkylated IsomerN2-Alkylated Isomer
TLC (Silica) Usually Higher Rf (Less Polar)Usually Lower Rf (More Polar)
1H NMR (Aromatic) H3 proton typically appears at 8.0 – 8.2 ppm .H3 proton often shifted downfield (8.3 – 8.6 ppm ) due to quinoid character.
19F NMR Distinct chemical shift; coupling to H-7 is absent (obviously), but through-space coupling to N-alkyl protons may be visible.Distinct shift.
NOE (Critical) Strong NOE between N-CH₂ protons and C7-F (or H7 if present) / H3 is distant.Strong NOE between N-CH₂ protons and H3 .
C13 NMR C3 is typically ~134 ppm .C3 is typically ~120-125 ppm .
Optimization Workflow

Optimization_Flow Start Start: Alkylation of 7-Fluoro-Indazole-6-Ester Choice Primary Goal? Start->Choice Path_N1 Maximize N1 Yield Choice->Path_N1 Target N1 Path_Screen High Throughput / Robustness Choice->Path_Screen Ease of Use Exp_A Protocol A: NaH (1.2 eq), THF, 0°C -> RT Path_N1->Exp_A Exp_B Protocol B: Cs2CO3 (2.0 eq), DMF, 60°C Path_Screen->Exp_B Check Check LCMS/NMR Ratio Exp_A->Check Exp_B->Check Res_Good Ratio > 10:1 Proceed to Purification Check->Res_Good Satisfactory Res_Mix Ratio ~ 1:1 or Low Conv. Check->Res_Mix Poor Selectivity Fix_1 Switch to NaH (if using Carbonate) OR Change Solvent to NMP Res_Mix->Fix_1 Fix_2 Check Electrophile Reactivity (Add KI catalyst) Res_Mix->Fix_2

Figure 2: Decision tree for optimizing reaction conditions based on project requirements.

References

  • BenchChem. "Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles." BenchChem Technical Library. Accessed October 2025. Link

  • Lussier, J., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024, 20, 1940–1954. Link

  • Meanwell, M., et al. "Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation." Royal Society of Chemistry (RSC) Advances, 2021. Link

  • Cheung, M., et al. "Investigation of the Regioselective N-Alkylation of Indazoles."[2][6] Journal of Organic Chemistry, 2021.[3]

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi AppTec Technical Notes. Link

Sources

Application Note: Fragment-Based Screening with Methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the operational framework for utilizing methyl 7-fluoro-1H-indazole-6-carboxylate (MFIC) as a high-value probe in Fragment-Based Drug Discovery (FBDD). The indazole scaffold is a privileged structure in medicinal chemistry, particularly for kinase and GPCR targets.[1][2] The inclusion of the 7-fluorine atom serves a dual purpose: it modulates the physicochemical properties of the core (pKa, metabolic stability) and acts as a sensitive NMR spy nucleus (


F) for ligand-observed screening.[3] This note provides validated protocols for QC, 

F-NMR screening, Surface Plasmon Resonance (SPR) validation, and hit-to-lead chemical elaboration.

Introduction: The Strategic Value of the Fragment

The Privileged Scaffold

The 1H-indazole core is a bioisostere of the purine ring system, making it an exceptional starting point for ATP-competitive kinase inhibitors.

  • Hinge Binding: The N1-H and N2 atoms often mimic the adenosine interaction with the kinase hinge region.

  • The 7-Fluoro Effect: Substitution at the 7-position is critical. It lowers the pKa of the N1-H (making it a stronger hydrogen bond donor) and blocks a common site of metabolic oxidation (CYP450 mediated).

  • The 6-Carboxylate Vector: The methyl ester at the 6-position serves as a synthetic handle. In many binding modes, this vector points towards the solvent front, allowing for the subsequent attachment of solubilizing groups without disrupting the core binding pose.

Physicochemical Profile (Rule of Three)

MFIC complies strictly with the Astex Rule of Three (Ro3) for fragments, ensuring favorable lead-like properties during optimization.

PropertyValue (Calc.)Ro3 CriteriaStatus
Molecular Weight 194.16 Da< 300✅ Pass
cLogP ~1.9< 3✅ Pass
H-Bond Donors 1 (NH)≤ 3✅ Pass
H-Bond Acceptors 3 (N, O, F)≤ 3✅ Pass
PSA ~45 Ų< 60✅ Pass
Rotatable Bonds 2≤ 3✅ Pass

Screening Workflow

The following diagram outlines the integrated screening campaign, prioritizing


F-NMR due to the fragment's intrinsic label.

ScreeningWorkflow QC 1. Quality Control (LC-MS, Solubility) LibPrep 2. Library Prep (Cocktailing) QC->LibPrep NMR 3. 19F-NMR Screen (T2 Relaxation/CPMG) LibPrep->NMR Decon 4. Deconvolution (Singletons) NMR->Decon Hits SPR 5. Orthogonal Validation (SPR/MST) Decon->SPR Xray 6. Structural Biology (Soaking) SPR->Xray Validated Binder Xray->SPR SAR Iteration

Figure 1: Integrated FBDD workflow for fluorinated fragments.

Experimental Protocols

Protocol A: Quality Control & Solubility Assessment

Rationale: Indazoles can exhibit aqueous solubility limits or form colloidal aggregates, leading to false positives.

  • Stock Preparation: Dissolve solid MFIC in

    
    -DMSO to 100 mM. Sonicate for 5 minutes.
    
  • Solubility Check: Dilute stock to 500 µM in the assay buffer (e.g., PBS pH 7.4).

  • Aggregation Assay: Measure Dynamic Light Scattering (DLS) or check for signal loss in

    
    H-NMR after centrifugation (10,000 x g, 10 min).
    
    • Critical Step: If precipitation occurs, add 0.01% Tween-20 or Triton X-100 to the buffer. The 7-fluoro group increases lipophilicity compared to the parent indazole; detergent is often mandatory.

Protocol B: F-NMR Ligand-Observed Screening

Rationale: The


F nucleus allows for screening in cocktails without signal overlap.[4] Binding to a large protein increases the transverse relaxation rate (

), broadening the signal.

Parameters:

  • Instrument: 600 MHz NMR with cryoprobe (optimized for

    
    F).
    
  • Temperature: 298 K.[4]

  • Ligand Concentration: 20–50 µM (cocktailed).

  • Protein Concentration: 1–5 µM (Target).

  • Reference: Trifluoroacetic acid (TFA) or fluorobenzene (external capillary).

Step-by-Step:

  • T2-Filter (CPMG) Pulse Sequence: Use a Carr-Purcell-Meiboom-Gill sequence.

    • Delay: Set total echo time (

      
      ) to 100–200 ms.
      
    • Logic: Small, free fragments tumble fast (long

      
      ) and survive the delay. Bound fragments tumble slowly (short 
      
      
      
      ) and their signal decays/disappears.
  • Acquisition:

    • Spectrum A: Fragment cocktail + Buffer (Control).

    • Spectrum B: Fragment cocktail + Protein.

  • Analysis: Calculate the signal reduction ratio (

    
    ).
    
    • Hit Criteria: >30% reduction in peak height relative to the internal reference.

  • Competition Experiment (Validation): Add a known high-affinity competitor. If the MFIC signal reappears (recovery), the binding is specific to the active site.

Protocol C: Surface Plasmon Resonance (SPR)

Rationale: To determine binding kinetics (


) and affinity (

).
  • Sensor Chip: CM5 or Streptavidin (if biotinylated protein).

  • Immobilization: Low density (2000–3000 RU) to avoid mass transport limitations with rapid-off fragments.

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO.

    • Note: Match DMSO concentration exactly between running buffer and samples to minimize bulk refractive index jumps.

  • Injection:

    • Concentration series: 0 (blank) to 500 µM (2-fold dilutions).

    • Contact time: 30s (fast association expected).

    • Dissociation time: 60s.

  • Data Fitting: Steady-state affinity model (1:1 binding). Expect square-wave sensorgrams typical of fragments.

Hit-to-Lead Chemical Elaboration

Once MFIC is validated as a binder, the methyl ester and the indazole NH provide immediate vectors for optimization.

ChemistryTree Fragment Methyl 7-fluoro-1H-indazole-6-carboxylate (Fragment Hit) Hydrolysis Reaction A: Ester Hydrolysis (LiOH, THF/H2O) Fragment->Hydrolysis Alkylation Reaction B: N1-Alkylation (R-X, Cs2CO3, DMF) Fragment->Alkylation Acid Intermediate: Carboxylic Acid Hydrolysis->Acid N1_Sub N1-Substituted Analog (Solubility/Pocket Fill) Alkylation->N1_Sub Amide Reaction C: Amide Coupling (HATU, R-NH2) Acid->Amide Lead Lead Amide->Lead Solubilizing Group (e.g., Piperazine)

Figure 2: Synthetic pathways for growing the fragment hit.

Reaction A: Ester Hydrolysis (Vector Extension)

The methyl ester is often too hydrophobic for a final drug. Hydrolysis reveals the acid, which can be coupled to amines to reach into solvent channels.

  • Reagents: LiOH (2 eq), THF:Water (3:1).

  • Conditions: Stir RT, 4h. Acidify with 1M HCl to precipitate.

  • Application: Convert to amide using HATU/DIPEA and a solubilizing amine (e.g., N-methylpiperazine).

Reaction B: N1-Alkylation (Core Locking)

The N1-H is the primary donor. However, if the acceptor pocket is deep, alkylating N1 can improve potency via hydrophobic effect.

  • Reagents: Alkyl halide,

    
    , DMF.
    
  • Selectivity: Indazoles can alkylate at N1 or N2. The 7-fluoro group sterically hinders N1 slightly, but electronic effects usually favor N1. Verify regiochemistry via NOESY NMR.

References

  • Pradhan, P. et al. (2020). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.[5] Springer Nature Experiments. Link

  • Norton, R. S. et al. (2016). Fragment-based drug discovery using 19F NMR.[6] Journal of Biomolecular NMR. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Erlanson, D. A. et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

  • Song, Z. et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.[1][5][7][8][9][10] Link

Sources

methyl 7-fluoro-1H-indazole-6-carboxylate as a building block in parallel synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Strategic Use of Methyl 7-Fluoro-1H-indazole-6-carboxylate in Parallel Synthesis

Abstract

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It details the strategic application of methyl 7-fluoro-1H-indazole-6-carboxylate as a versatile building block in parallel synthesis for the generation of discovery libraries. We provide an in-depth analysis of the scaffold's chemical advantages, supported by field-proven, step-by-step protocols for key diversification reactions. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry, in line with E-E-A-T principles of scientific communication.

Introduction: The Strategic Value of the 7-Fluoroindazole Scaffold

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its role as a hinge-binding motif in numerous protein kinase inhibitors.[1][2] Compounds containing this nucleus, such as axitinib and pazopanib, have achieved clinical success, validating the importance of this heterocycle in modern drug design.[1] The specific building block, methyl 7-fluoro-1H-indazole-6-carboxylate, is engineered for maximum synthetic utility and pharmacological potential.

  • The Role of the Fluorine Atom: The introduction of a fluorine atom is a deliberate and strategic choice in medicinal chemistry.[3] The high electronegativity of fluorine at the 7-position can modulate the acidity of the N1-proton, influencing hydrogen bonding interactions with target proteins.[4] Furthermore, the C-F bond is exceptionally stable, often enhancing metabolic stability by blocking sites susceptible to oxidative metabolism, which can improve a compound's pharmacokinetic profile.[5][6]

  • The Utility of the Methyl Ester: The methyl ester at the 6-position serves as a versatile and reliable chemical handle for diversification. It is readily converted to a carboxylic acid, which can then be coupled with a vast array of commercially available amines to generate large amide libraries. This position allows for the exploration of solvent-exposed regions of a target's binding site, which is critical for optimizing properties like solubility and potency.[7][8]

This combination of a bio-isosterically tuned core with a synthetically tractable handle makes methyl 7-fluoro-1H-indazole-6-carboxylate an ideal starting point for diversity-oriented synthesis.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is essential for successful and safe experimentation.

PropertyValue
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, MeOH, and chlorinated solvents
Storage Store at room temperature in a dry, dark place

Safety Information: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

Core Synthetic Strategies for Library Generation

The primary utility of this building block in parallel synthesis lies in the functionalization of two key positions: the N1-position of the indazole ring and the C6-carboxylate.

Strategy 1: N-Alkylation for Vectorial Exploration

The N1-position of the indazole can be functionalized to introduce substituents that probe different regions of a protein binding pocket. While the alkylation of indazoles can sometimes yield a mixture of N1 and N2 isomers, conditions can be optimized to favor the desired N1 product.[9] For library synthesis, a robust protocol that provides consistent, high-yielding conversion is paramount.

Diagram 1: General Workflow for Parallel N-Alkylation

N_Alkylation_Workflow Start Methyl 7-fluoro-1H- indazole-6-carboxylate Reaction Parallel N-Alkylation (96-well plate) Start->Reaction Reagents Base (e.g., K₂CO₃) Alkylating Agent Library (R-X) Solvent (e.g., DMF) Reagents->Reaction Workup Aqueous Workup & Liquid-Liquid Extraction Reaction->Workup Purification Purification (e.g., Preparative LC-MS) Workup->Purification Product N1-Alkylated Indazole Library Purification->Product

Caption: Workflow for generating an N1-alkylated indazole library.

Protocol 3.1.1: Parallel N-Alkylation using Potassium Carbonate

This protocol is optimized for a 96-well plate format, enabling the simultaneous synthesis of multiple analogs.

Rationale for Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is used as a mild, inexpensive, and solid base. It is strong enough to deprotonate the indazole N-H but generally avoids side reactions associated with stronger bases like sodium hydride.[10] Its solid form facilitates automated dispensing in parallel synthesis.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting materials and reagents, facilitating the Sₙ2 reaction.

  • Temperature: Moderate heating (60-70 °C) provides sufficient energy to drive the reaction to completion within a reasonable timeframe (overnight) without causing significant degradation.

Materials:

  • Methyl 7-fluoro-1H-indazole-6-carboxylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Library of alkyl halides (e.g., bromides, iodides) as 0.5 M stock solutions in DMF

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation: Prepare a stock solution of methyl 7-fluoro-1H-indazole-6-carboxylate (0.4 M in DMF).

  • Dispensing: To each well of a 96-well reaction block, add K₂CO₃ (11.0 mg, 0.08 mmol, 2.0 equiv.). Using a multichannel pipette, add the indazole stock solution (100 µL, 0.04 mmol, 1.0 equiv.).

  • Library Addition: Add the stock solutions of the diverse alkylating agents to their respective wells (100 µL, 0.05 mmol, 1.25 equiv.).

  • Reaction: Securely seal the reaction block with a sealing mat. Place on a shaker and heat at 70 °C for 16 hours.

  • Work-up: Cool the block to room temperature. Quench each well by adding water (400 µL). Extract with ethyl acetate (2 x 400 µL).

  • Isolation: Transfer the combined organic layers to a clean 96-well plate and concentrate to dryness using a centrifugal evaporator.

  • Analysis: Reconstitute the crude products in a suitable solvent (e.g., 200 µL DMSO) for LC-MS analysis to confirm identity and purity before biological screening.

Strategy 2: C6-Amide Coupling for Broad Diversification

The C6-ester is an ideal handle for creating large amide libraries, which are a cornerstone of medicinal chemistry. This is a robust, two-step process involving saponification followed by amide bond formation.

Diagram 2: Workflow for Parallel Amide Synthesis

Amide_Synthesis_Workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Parallel Amide Coupling Start_Ester Methyl 7-fluoro-1H- indazole-6-carboxylate Saponification Hydrolysis (LiOH, THF/H₂O) Start_Ester->Saponification Acid 7-Fluoro-1H-indazole- 6-carboxylic acid Saponification->Acid Coupling Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling Amine_Library Amine Library (R₁R₂NH) Amine_Library->Coupling Final_Product Amide Library Coupling->Final_Product

Caption: Two-step workflow for generating a C6-amide indazole library.

Protocol 3.2.1: Saponification of the Methyl Ester

Rationale for Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is a standard reagent for ester hydrolysis.[11] It is highly effective and the resulting lithium carboxylate salt is typically soluble, facilitating a clean reaction.

  • Solvent System: A mixture of Tetrahydrofuran (THF) and water ensures that both the organic starting material and the inorganic base are in the same phase, leading to an efficient reaction.

Procedure:

  • Dissolve methyl 7-fluoro-1H-indazole-6-carboxylate (1.94 g, 10.0 mmol) in a mixture of THF (40 mL) and water (20 mL).

  • Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 4 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4 with 1 M HCl.

  • Collect the resulting white precipitate by filtration, wash with cold water, and dry under high vacuum to yield 7-fluoro-1H-indazole-6-carboxylic acid.

Protocol 3.2.2: Parallel Amide Coupling using HATU

Rationale for Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and is well-suited for a broad range of amines and carboxylic acids.[12][13] It works by forming a highly reactive O-acylisourea intermediate.

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salts if they are used, without competing in the coupling reaction.

Procedure (96-well format):

  • Reagent Preparation: Prepare a stock solution of 7-fluoro-1H-indazole-6-carboxylic acid (0.4 M in DMF) and a library of diverse primary and secondary amines (0.5 M in DMF).

  • Dispensing: To each well of a 96-well reaction block, add the carboxylic acid stock solution (100 µL, 0.04 mmol, 1.0 equiv.).

  • Activation: Add HATU (18.2 mg, 0.048 mmol, 1.2 equiv.) to each well, followed by DIPEA (21 µL, 0.12 mmol, 3.0 equiv.). Seal the block and shake at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.

  • Library Addition: Add the stock solutions of the diverse amines to their respective wells (100 µL, 0.05 mmol, 1.25 equiv.).

  • Reaction: Reseal the block and shake at room temperature for 16 hours.

  • Work-up, Isolation, and Analysis: Follow steps 5-7 as described in Protocol 3.1.1.

Conclusion

Methyl 7-fluoro-1H-indazole-6-carboxylate is a superior building block for parallel synthesis, offering strategically placed functional handles and beneficial physicochemical properties imparted by the fluorine atom. The protocols detailed in this guide are robust, scalable, and designed for high-throughput library generation. By employing these methods, drug discovery teams can efficiently explore vast chemical space around the privileged indazole core, accelerating the identification of novel therapeutic candidates.

References

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 2021. [Link]

  • Pathways for the synthesis of indazole derivatives. ResearchGate, 2024. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 2023. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH, 2023. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 2025. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 2007. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI, 2020. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate, 2011. [Link]

  • Importance of Fluorine in Benzazole Compounds. MDPI, 2020. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork, 2018. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science, 2023. [Link]

Sources

Topic: Efficient Saponification of Methyl 7-fluoro-1H-indazole-6-carboxylate: A Detailed Protocol for the Synthesis of a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Bench of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction & Significance

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2][3] Specifically, 7-fluoro-1H-indazole-6-carboxylic acid is a crucial building block for synthesizing complex molecules with potential biological activity. The fluorine substituent can enhance metabolic stability and binding affinity to target proteins.[4]

This application note provides a comprehensive, field-proven protocol for the hydrolysis of methyl 7-fluoro-1H-indazole-6-carboxylate to its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of the saponification reaction, offer a detailed step-by-step experimental guide, and provide troubleshooting advice to ensure a high-yielding, reproducible synthesis. This guide is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to confidently produce this valuable intermediate.

Mechanistic Rationale and Strategic Considerations

The conversion of an ester to a carboxylic acid via base-catalyzed hydrolysis, known as saponification, is a fundamental and robust organic transformation.[5]

The Reaction Mechanism: The process is initiated by the nucleophilic attack of a hydroxide ion (from a base like LiOH, NaOH, or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately abstracted by the methoxide or another hydroxide ion, yielding a stable carboxylate salt and methanol. The final, irreversible protonation of this salt during the acidic work-up regenerates the desired carboxylic acid, which typically precipitates from the aqueous solution.

Choice of Base: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common choices, lithium hydroxide (LiOH) is often preferred for the hydrolysis of sterically hindered or sensitive esters. Lithium cations have been shown to accelerate the hydrolysis of esters, potentially by coordinating with the carbonyl oxygen and increasing its electrophilicity.[6][7] For this protocol, we select LiOH for its efficiency and reliability in similar systems.[8]

Solvent System: The starting methyl ester possesses limited solubility in water, whereas the inorganic base is insoluble in most organic solvents. Therefore, a biphasic or, more effectively, a homogeneous mixed-solvent system is required. A mixture of tetrahydrofuran (THF) and water is an excellent choice, as it dissolves both the organic substrate and the lithium hydroxide, facilitating a smooth and efficient reaction.

Visualizing the Process

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products Ester Methyl 7-fluoro-1H-indazole-6-carboxylate Reaction Saponification (Room Temp) Ester->Reaction THF/H₂O Base Lithium Hydroxide (LiOH) in Water Base->Reaction Acid 7-fluoro-1H-indazole-6-carboxylic acid Byproduct Methanol + LiCl Workup Acidic Work-up (1N HCl) Reaction->Workup Workup->Acid Workup->Byproduct G Start Weigh Ester & Add to Flask Add_THF Dissolve in THF Start->Add_THF Add_Base Add LiOH Solution to Flask Add_THF->Add_Base Prep_Base Prepare Aq. LiOH Solution Prep_Base->Add_Base React Stir at Room Temp (2-4h) Add_Base->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Evap Remove THF via Rotovap Monitor->Evap Reaction Complete Acidify Acidify with 1N HCl to pH 2-3 Evap->Acidify Precipitate Cool in Ice Bath & Precipitate Acidify->Precipitate Filter Filter Solid Product Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Carboxylic Acid Dry->End

Sources

palladium-catalyzed cross-coupling reactions with 7-fluoro-indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-fluoro-indazole scaffold is a privileged pharmacophore in modern kinase inhibitor design (e.g., Vericiguat, antitumor agents). The fluorine atom at the C7 position is not merely a bystander; it exerts profound electronic effects (lowering the pKa of N1-H, increasing electrophilicity at C3) and steric demands that disrupt standard catalytic cycles.

This guide provides validated protocols for functionalizing this scaffold. Unlike generic indazole coupling, 7-fluoro-indazoles require specific ligand architectures to overcome the "ortho-fluorine effect" —a phenomenon where the C7-F lone pairs electrostatically repel the incoming metal center at N1, while simultaneously activating the C3 position for oxidative addition.

Part 1: Mechanistic & Strategic Overview

The reactivity profile of 7-fluoro-indazole is governed by two competing vectors:

  • N1-Nucleophilicity (Attenuated): The electron-withdrawing nature of fluorine lowers the HOMO energy of the N1 lone pair, making it a poorer nucleophile than unsubstituted indazole.

  • Steric Occlusion (C7-F): The Van der Waals radius of Fluorine (1.47 Å) creates a "steric fence" that hinders the approach of bulky Pd-ligand complexes during N-arylation.

Decision Matrix: Functionalization Pathways

G Start Starting Material: 7-Fluoro-Indazole Target_C3 Target: C3-Aryl Start->Target_C3 Target_N1 Target: N1-Aryl Start->Target_N1 Path_Suzuki Pathway A: Suzuki-Miyaura (Requires 3-Halo) Target_C3->Path_Suzuki Pre-halogenated Path_CH Pathway B: Direct C-H Activation (Atom Economic) Target_C3->Path_CH Native C-H Path_Buchwald Pathway C: Buchwald-Hartwig (Sterically Demanding) Target_N1->Path_Buchwald Cross-Coupling

Figure 1: Strategic workflow for selecting the appropriate catalytic manifold based on target regiochemistry.

Part 2: Detailed Experimental Protocols

Protocol A: C3-Functionalization (Suzuki-Miyaura)

Best for: Installing diverse aryl/heteroaryl groups when 3-bromo-7-fluoroindazole is available.

The "Fluorine Advantage": The 7-F atom inductively withdraws electron density from the pyrazole ring, making the C3-Br bond more susceptible to oxidative addition by Pd(0) compared to non-fluorinated analogs.

Reagents & Conditions:

  • Catalyst: PdCl₂(dppf)[1]·CH₂Cl₂ (High stability, resists dehalogenation).

  • Base: K₂CO₃ (Mild, prevents defluorination).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Charge: To a reaction vial, add 3-bromo-7-fluoro-1H-indazole (1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (5 mol%).

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Inject degassed 1,4-dioxane and water (0.2 M concentration relative to substrate).

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The 7-F group usually prevents the common "protodeborylation" side reaction seen in electron-rich indazoles.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: N1-Arylation (Buchwald-Hartwig)

Best for: Constructing N1-aryl cores where Copper-catalyzed (Chan-Lam) coupling fails due to low yields.

The Challenge: The 7-F atom blocks the active site. Standard ligands (PPh₃, dppf) fail here. The Solution: Use Bulky Biaryl Phosphine Ligands (e.g., tBuXPhos or BrettPhos). These ligands facilitate the difficult reductive elimination step by crowding the metal center, forcing the N-C bond formation.

Optimized Conditions Table:

ComponentRecommendationRationale
Precatalyst tBuXPhos Pd G3 (2–5 mol%)Rapid activation; bulky ligand overcomes 7-F steric clash.
Coupling Partner Aryl Bromides / ChloridesIodides may cause catalyst poisoning in this specific system.
Base K₃PO₄ or NaOtBu Strong base required to deprotonate the acidic N1-H (pKa ~13).
Solvent t-Amyl Alcohol or TolueneHigh boiling point; non-coordinating.

Step-by-Step Methodology:

  • Charge: Add 7-fluoro-1H-indazole (1.0 equiv), Aryl Bromide (1.2 equiv), and Base (NaOtBu, 1.5 equiv) to a dried Schlenk tube.

  • Catalyst: Add tBuXPhos Pd G3 (3 mol%).

    • Note: If G3 precatalyst is unavailable, use Pd₂(dba)₃ (2 mol%) + tBuXPhos (4 mol%).

  • Reaction: Evacuate/backfill with Argon (3x). Add anhydrous Toluene (0.1 M).

  • Heat: Stir at 100–110°C for 16 hours.

  • Purification: The product is often highly crystalline. Cool to RT and attempt precipitation with Hexanes before column chromatography.

Protocol C: Direct C-H Arylation (Atom Economic)

Best for: Late-stage functionalization without pre-halogenation.

Mechanism: This proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[2] The 7-F group increases the acidity of the C3-H, actually accelerating this pathway compared to unsubstituted indazoles.

Catalytic System (Hattori Protocol):

  • Catalyst: PdCl₂ (5 mol%) + 1,10-Phenanthroline (10 mol%).

  • Oxidant/Promoter: Ag₂CO₃ (1.0 equiv) – Crucial for regenerating Pd(II) and sequestering halides.

  • Base: K₃PO₄ (2.0 equiv).[3]

  • Solvent: DMA or DMF at 140°C.

Part 3: Mechanistic Visualization

The following diagram illustrates the steric conflict during N-arylation and why bulky ligands are required.

Mechanism Pd_OxAdd Oxidative Addition [L-Pd(Ar)-Br] Coordination Substrate Coordination (Steric Clash!) Pd_OxAdd->Coordination + 7-Fluoroindazole Deprotonation Base-Mediated Deprotonation Coordination->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim C-N Bond Formation RedElim->Pd_OxAdd Catalyst Regeneration Ligand Ligand Role: tBuXPhos creates space for 7-F moiety Ligand->Coordination

Figure 2: Catalytic cycle for N-arylation. The red node highlights the critical step where the 7-F steric bulk interferes with Pd-coordination, necessitating specialized ligands.

Part 4: Troubleshooting & Safety

  • Dehalogenation: If using 3-bromo-7-fluoroindazole, avoid using formate-based hydride sources or alcohol solvents at high temps, as the C3-Br is labile.

  • Regioselectivity: In C-H activation, C3 is favored. However, if N1 is unprotected, N-arylation will compete. Always protect N1 (e.g., with THP or SEM) if targeting C3-H activation exclusively.

  • Safety: While the C-F bond is stable under these conditions, accidental pyrolysis can release HF. Use standard fume hood protocols.

References

  • Hattori, K., et al. (2012).[4] "Pd- and Cu-catalyzed C-H arylation of indazoles." Tetrahedron, 68(37), 7605-7612.[4] Link

  • Lipunova, G. N., et al. (2016). "Fluorine-containing indazoles: Synthesis and biological activity." Journal of Fluorine Chemistry, 192, 1-21. Link

  • BenchChem Protocols. (2025). "Protocols for N-Arylation of the 4-Azaindole Scaffold." (Adapted for 7-F Indazole). Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • GuideChem. (2022). "Synthesis and properties of 7-Fluoro Indazole." Link

Sources

bioisosteric replacement strategies using 7-fluoro-indazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioisosteric Replacement Strategies Using 7-Fluoro-Indazole Scaffolds

Executive Summary

Topic: High-Precision Bioisosteric Replacement: The 7-Fluoro-Indazole Scaffold. Objective: To provide a technical roadmap for medicinal chemists utilizing 7-fluoro-indazole as a bioisostere for indoles, benzimidazoles, and amide moieties. This guide details the physicochemical rationale, synthetic pathways, and validation protocols required to deploy this scaffold for optimizing potency and metabolic stability.

Core Value Proposition: The 7-fluoro-indazole scaffold offers a unique "dual-function" bioisostere. It mimics the hydrogen-bond acceptor capability of an amide carbonyl (via the C7-Fluorine) while retaining the hydrogen-bond donor capability of the N1-H. This substitution frequently results in:

  • Enhanced Potency: Through pre-organized electrostatic interactions (e.g., with backbone amides).

  • Metabolic Blockade: Protection of the electron-rich C7 position from CYP450-mediated oxidation.

  • pKa Modulation: The electron-withdrawing fluorine increases the acidity of the N1-H, strengthening hydrogen bond donor capacity.

Physicochemical Rationale & Design Logic

The transition from a standard indole or indazole to a 7-fluoro-indazole is not merely a steric replacement; it is an electronic recalibration of the molecule.

Comparative Physicochemical Profile
FeatureIndole1H-Indazole7-Fluoro-1H-IndazoleImpact of 7-F Substitution
H-Bond Donor N1-H (Weak)N1-H (Moderate)N1-H (Strong)Fluorine (-I effect) increases N1-H acidity, strengthening H-bonds.
H-Bond Acceptor None (C3 is π-donor)N2 (Weak)N2 + C7-FC7-F acts as a weak acceptor, mimicking amide C=O geometry.
pKa (N-H) ~16.2~13.9~12.5 - 13.0Lower pKa implies easier deprotonation and stronger H-bond donation.
Metabolic Liability High (C3/C7 oxidation)ModerateLowBlocks C7 oxidation; reduces electron density of the ring system.
Lipophilicity (ClogP) BaselineReduced (~ -0.5 log units)Slight Increase vs IndazoleFluorine restores some lipophilicity lost by N-insertion.
Mechanism of Action: The "Amide Mimic" Effect

In many drug binding pockets, an amide linker (


) forms a critical bridge. The carbonyl oxygen accepts a hydrogen bond from the protein backbone, while the NH donates one.
  • The Problem: Amides are metabolically labile (hydrolysis) and can suffer from poor permeability.

  • The Solution: The 7-fluoro-indazole scaffold positions the N1-H to replace the amide NH and the C7-Fluorine to replace the carbonyl oxygen.

  • Evidence: X-ray crystallography of Factor Xa inhibitors revealed the C7-Fluorine forming a direct H-bond (2.9 Å) with the backbone NH of Gly216, a role previously held by a carbonyl oxygen.[1][2][3][4] This resulted in a 60-fold increase in potency (

    
    ) compared to the non-fluorinated indazole.[3]
    

Strategic Decision Framework

Use the following logic flow to determine if 7-fluoro-indazole is the correct solution for your lead optimization campaign.

DesignStrategy Start Lead Compound Optimization (Indole/Amide Core) Q1 Is the core metabolically unstable (CYP oxidation)? Start->Q1 Q2 Is the NH involved in a critical H-bond donor interaction? Q1->Q2 Yes Action_Other Consider other bioisosteres (e.g., Azaindole) Q1->Action_Other No (Issue is elsewhere) Q3 Is there a requirement for an H-bond acceptor at C7? Q2->Q3 Yes Q2->Action_Other No Action_Indazole Switch to 1H-Indazole Q3->Action_Indazole No (Just stability needed) Action_7F Deploy 7-Fluoro-Indazole Q3->Action_7F Yes (Mimic Carbonyl) Action_Indazole->Action_7F If Potency Drops (Need Acceptor)

Figure 1: Decision logic for transitioning to a 7-fluoro-indazole scaffold.

Synthetic Protocols

The synthesis of 7-fluoro-indazoles can be challenging due to the electron-withdrawing nature of the fluorine. Two robust protocols are provided below.

Protocol A: Hydrazine Condensation (The "Workhorse" Method)

Application: Best for accessing the parent scaffold from commercially available aldehydes. Reaction Type: Nucleophilic condensation / Intramolecular cyclization.

Materials:

  • 2,3-Difluorobenzaldehyde (1.0 equiv)

  • Hydrazine monohydrate (excess, ~5-8 equiv)

  • Solvent: Neat or n-Butanol

  • Equipment: Sealed pressure tube or reflux condenser.

Step-by-Step Procedure:

  • Charge: In a heavy-walled pressure tube, dissolve 2,3-difluorobenzaldehyde (e.g., 5.0 g, 35 mmol) in n-Butanol (10 mL). Note: Can be run neat if scale is small.

  • Add Reagent: Carefully add Hydrazine monohydrate (12.5 mL, 258 mmol) at room temperature.

  • Cyclization: Seal the tube and heat to 120°C - 150°C for 12–24 hours.

    • Mechanistic Insight: The hydrazine first forms the hydrazone. The second nitrogen then performs an intramolecular nucleophilic aromatic substitution (

      
      ) at the ortho-fluorine position. The 3-fluoro is more reactive than the 2-fluoro, but the aldehyde directs the hydrazone formation to the 1-position, facilitating attack at the 2-position.
      
  • Workup: Cool the mixture to room temperature. A precipitate often forms.

    • If solid:[1][5] Filter and wash with cold water.

    • If liquid: Dilute with Ethyl Acetate, wash with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc gradient).

  • Yield: Typically 45–70%.

Protocol B: Diazotization of Anilines (The "De Novo" Method)

Application: Used when the benzene ring is already highly substituted and the aldehyde is unavailable.

Step-by-Step Procedure:

  • Starting Material: 2-Fluoro-6-methylaniline.

  • Acetylation: Treat with Acetic Anhydride (

    
    ) to protect the amine (optional but improves yield in some variants) or proceed directly to diazotization.
    
  • Diazotization: Treat with

    
     in Acetic Acid/Water at 
    
    
    
    . This forms the diazonium salt.
  • Cyclization: Allow the reaction to warm to room temperature. The diazonium species attacks the methyl group (often requires phase transfer catalysis or specific conditions like Jacobson indazole synthesis modification) to close the ring.

  • Note: This method is generally lower yielding for 7-fluoro derivatives compared to Protocol A but allows for different substitution patterns.

SynthesisPath SM 2,3-Difluorobenzaldehyde Inter Hydrazone Intermediate SM->Inter Condensation Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Inter Cyclization SNAr Cyclization (120-150°C) Inter->Cyclization Heat Product 7-Fluoro-1H-Indazole Cyclization->Product -HF

Figure 2: Primary synthetic route via hydrazine condensation.

Validation & Experimental Workflows

Once synthesized, the scaffold must be validated for its intended bioisosteric effects.

Experiment 1: Metabolic Stability Assay (Microsomal)

Objective: Confirm that 7-fluorination blocks oxidative metabolism compared to the non-fluorinated analog.

  • Preparation: Prepare

    
     DMSO stocks of the Test Compound (7-F-Indazole) and Reference (Indazole/Indole).
    
  • Incubation:

    • Mix liver microsomes (human/mouse,

      
       protein) with PBS buffer (pH 7.4).
      
    • Add Test Compound (final conc.

      
      ).
      
    • Initiate reaction with NADPH (

      
      ).
      
  • Sampling: Aliquot at

    
     min. Quench immediately with ice-cold Acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • 
      .
      
    • Success Criteria: 7-F analog should exhibit

      
       half-life extension vs. the non-fluorinated parent.
      
Experiment 2: pKa Determination (Spectrophotometric)

Objective: Quantify the increase in N-H acidity.

  • Method: UV-Metric titration (e.g., Sirius T3).

  • Protocol: Titrate a

    
     solution of the compound from pH 2 to pH 12.
    
  • Observation: Monitor the bathochromic shift in UV absorbance as the indazole deprotonates.

  • Expectation:

    • Unsubstituted Indazole: pKa

      
      .
      
    • 7-Fluoro-Indazole: pKa

      
      .
      
    • Interpretation: A lower pKa confirms the electron-withdrawing effect of fluorine, validating the "stronger H-bond donor" hypothesis.

References

  • Bioisosteric Rationale & Factor Xa Case Study

    • Quan, M. L., et al. (2005). "Discovery of 1-(3-Cyano-4-fluorophenyl)-7-fluoro-6-(4-(3,4-dimethoxyphenyl)carbamoyl)piperidin-1-yl)-1H-indazole-3-carboxylic acid amide (BMS-740808) as a highly potent, selective, and orally bioavailable Factor Xa inhibitor." Journal of Medicinal Chemistry. Link

    • Gong, Y., et al. (2008). "7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa."[1][3] Journal of Medicinal Chemistry. Link

  • Synthetic Protocols

    • Lukin, K., et al. (2006). "A convenient synthesis of 7-fluoroindazoles." Journal of Organic Chemistry. Link

  • Metabolic Stability of Fluorinated Heterocycles

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • General Indazole Medicinal Chemistry

    • Gaonkar, S. L., et al. (2019). "Indazole derivatives: A review of their synthesis and biological activities." Journal of Chemical and Pharmaceutical Research. Link (General reference for scaffold utility).

Sources

Application Note: Assay Development for Screening Methyl 7-fluoro-1H-indazole-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The methyl 7-fluoro-1H-indazole-6-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Type II kinase inhibitors (e.g., VEGFR, FGFR inhibitors) and PARP inhibitors. The 7-fluorine substitution is strategically positioned to modulate pKa, enhance metabolic stability against oxidative defluorination, and improve hydrophobic contacts within the ATP-binding pocket of kinases.

This application note details the assay development pipeline for screening a library of analogs derived from this core. We focus on converting the C6-carboxylate ester into diverse amides/ureas to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) , a primary target for indazole-based therapeutics (e.g., Axitinib).

Key Biological Context[1][2][3][4][5][6]
  • Target Class: Tyrosine Kinases (VEGFR2, PDGFR, FGFR).

  • Mechanism: ATP-competitive inhibition (Type I or Type II binding).

  • Scaffold Utility: The indazole core mimics the adenine ring of ATP, while the C6-substituents extend into the solvent-front or hydrophobic back-pocket, determining selectivity.

Experimental Workflow & Logic

The screening cascade is designed to filter compounds based on intrinsic enzymatic potency followed by cellular efficacy.

Workflow Visualization

AssayWorkflow Figure 1: High-Throughput Screening Cascade for Indazole Analogs Library Analog Library (Amide Derivatives) Prep Compound Management (10 mM DMSO) Library->Prep Primary Primary Screen TR-FRET Kinase Assay (Biochemical IC50) Prep->Primary Filter Hit Selection (>50% Inhibition @ 1µM) Primary->Filter Z' > 0.5 Secondary Secondary Screen HUVEC Proliferation (Cellular EC50) Filter->Secondary Validated Hits Selectivity Selectivity Profiling (FGFR/PDGFR) Secondary->Selectivity Lead Candidates

Caption: Step-by-step screening cascade from library preparation to lead selection.

Compound Management & Library Preparation

The methyl ester parent compound is generally lipophilic. Derivatives (amides) may vary in solubility.

  • Stock Preparation: Dissolve all analogs at 10 mM in 100% DMSO .

    • Critical Step: Visually inspect for precipitation. 7-fluoro analogs can crystallize at high concentrations.

  • Storage: Store in Low-Binding Cyclic Olefin Copolymer (COC) plates to prevent hydrophobic adsorption.

  • Intermediate Dilution: For the assay, prepare a 100x intermediate plate in DMSO to ensure the final DMSO concentration in the assay well is constant (typically 1%) across the dose-response curve.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™). This homogeneous assay is superior to filtration assays for HTS due to its "mix-and-read" simplicity and resistance to compound fluorescence interference.

Assay Principle

A Terbium (Tb)-labeled antibody binds to the phosphorylated product of the kinase reaction. Energy transfer occurs between the Tb-donor and a FRET-acceptor (tracer) or the phosphorylated substrate, generating a signal ratio proportional to phosphorylation.

Reagents & Buffers
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Additives: 2 mM DTT (Freshly added; prevents oxidation of the kinase cysteine residues).

  • Enzyme: Recombinant Human VEGFR2 (KDR), catalytic domain.

  • Substrate: PolyGT (Glu:Tyr, 4:1) labeled with Fluorescein (FRET acceptor).

  • ATP: Km apparent (typically 10-50 µM for VEGFR2). Note: Screening at Km ensures balanced sensitivity for ATP-competitive inhibitors.

Step-by-Step Protocol (384-Well Low Volume Black Plate)
StepActionVolumeNotes
1 Compound Addition 2.5 nLAcoustic transfer (Echo) of cmpd in DMSO.
2 Enzyme/Substrate Mix 2.5 µL2X Enzyme + 2X Substrate in Kinase Buffer.
3 Pre-Incubation -Incubate 15 min RT to allow cmpd-enzyme binding.
4 ATP Initiation 2.5 µL2X ATP solution in Kinase Buffer.
5 Reaction -Incubate 60 min at Room Temp (protected from light).
6 Stop/Detection 5.0 µLEDTA (20 mM final) + Tb-Antibody (2 nM final).
7 Readout -Read TR-FRET on EnVision/PHERAstar.
Data Calculation

Calculate the Emission Ratio (ER):


[1]
  • Inhibition %:

    
    
    

Protocol 2: Cellular Proliferation Assay (HUVEC)

To validate that the biochemical inhibition translates to biological efficacy, we screen hits against Human Umbilical Vein Endothelial Cells (HUVEC) , which are highly dependent on VEGFR signaling for growth.

Reagents
  • Cells: HUVEC (Lonza), passage 3-6.

  • Media: EGM-2 Endothelial Growth Medium (contains VEGF).

  • Detection: CellTiter-Glo® (Promega) - ATP quantitation.

Step-by-Step Protocol
  • Seeding: Dispense 3,000 cells/well in 40 µL media into 96-well white clear-bottom plates.

  • Attachment: Incubate 24 hours at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 5x compound solution (diluted in media from DMSO stock). Final DMSO < 0.5%.

  • Incubation: Incubate for 72 hours.

  • Detection:

    • Equilibrate plate to Room Temp (30 min).

    • Add 50 µL CellTiter-Glo reagent.

    • Shake orbitally (2 min) to lyse cells.

    • Incubate 10 min to stabilize luminescence.

  • Read: Measure Total Luminescence (Integration time: 0.5 - 1 sec).

Pathway Visualization (VEGFR Signaling)

Understanding the downstream effects is crucial for phenotype validation.

VEGFR_Pathway Figure 2: VEGFR2 Signaling Pathway and Point of Inhibition VEGFR VEGFR2 (Target) PI3K PI3K VEGFR->PI3K PLC PLCγ VEGFR->PLC ERK RAS/MAPK/ERK VEGFR->ERK Ligand VEGF-A Ligand->VEGFR Activation Inhibitor 7-Fluoro-Indazole Analog Inhibitor->VEGFR Inhibition AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Prolif Proliferation (HUVEC Assay) PLC->Prolif ERK->Prolif

Caption: Mechanism of action showing the 7-fluoro-indazole analog blocking VEGFR2 signaling.

Quality Control & Troubleshooting

Z-Factor Validation

Before screening the full library, run a full plate of High Controls (DMSO) and Low Controls (10 µM Staurosporine).



  • Requirement: Z' > 0.5 is mandatory for a robust assay.

Common Issues
IssueProbable CauseSolution
Low Signal/Background Ratio Degraded ATP or AntibodyUse fresh DTT; Aliquot reagents to avoid freeze-thaw cycles.
High Variation (CV%) Pipetting error or Bubble formationCentrifuge plates (1000 rpm, 1 min) after reagent addition.
Compound Precipitation Low solubility of indazole coreCheck 7-fluoro analogs for aggregation; add 0.01% Triton X-100 if necessary.

References

  • BenchChem. (2025). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. Retrieved from

  • Lier, F., et al. (2022).[2][3] Identification of novel protein kinase CK2 inhibitors among indazole derivatives. ResearchGate. Retrieved from

  • Zhang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry / PMC. Retrieved from

  • PubChem. (2025). Methyl 7-fluoro-1H-indazole-6-carboxylate Compound Summary. Retrieved from

  • Malapati, P., et al. (2018).[4] Identification and Development of Novel Indazole Derivatives as Potent Bacterial Peptidoglycan Synthesis Inhibitors. Semantic Scholar. Retrieved from

Sources

Application Notes and Protocols for the Cell-Based Characterization of 7-Fluoro-Indazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of 7-Fluoro-Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a fluorine atom, particularly at the 7-position, can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[2] 7-Fluoro-indazole derivatives have emerged as a promising class of compounds with demonstrated potential as anti-cancer, anti-inflammatory, and anticoagulant agents.[3][4][5] For instance, certain 7-fluoroindazoles have been identified as potent and selective inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[3][6][7] Given their therapeutic promise, a systematic and robust approach to characterizing their activity in a cellular context is paramount for advancing these compounds through the drug discovery pipeline.

This guide provides a comprehensive framework for the cell-based evaluation of novel 7-fluoro-indazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach that begins with broad assessments of cytotoxicity and progresses to more detailed mechanistic studies. The protocols herein are designed to be self-validating, with explanations of the scientific principles and experimental choices to ensure data integrity and reproducibility.

Tier 1: Foundational Assessment of Cellular Effects

The initial evaluation of any novel compound should focus on its fundamental impact on cell health and proliferation. This tier establishes a baseline understanding of the compound's potency and its general effect on cell viability.

Application Note 1: Determining Cytotoxicity and Anti-proliferative Activity

A primary consideration for any potential therapeutic agent is its effect on cell viability. For compounds intended as anti-cancer agents, cytotoxicity is a desired outcome. For other applications, it is a critical parameter for assessing safety. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, high-throughput methods for quantifying cell viability by measuring the metabolic activity of living cells.[8]

Scientific Rationale: Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products.[8] The intensity of the color produced is directly proportional to the number of viable cells. The MTT assay results in an insoluble formazan product that requires a solubilization step, while the XTT assay produces a water-soluble formazan, simplifying the protocol.[9][10]

Experimental Protocol: Cell Viability Assessment using the XTT Assay

  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the 7-fluoro-indazole compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.

    • Incubate the plate for 24, 48, and 72 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used.[8]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Illustrative IC₅₀ Values

Cell Line7-Fluoro-Indazole CompoundIncubation Time (hours)IC₅₀ (µM)
MCF-7Compound A485.2
PC-3Compound A4812.8
HCT116Compound A488.1

Workflow for Initial Compound Screening

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Select and Culture Cancer Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of 7-Fluoro-Indazole Compound D Treat Cells with Compound (24, 48, 72 hours) B->D C->D E Perform XTT Assay D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

Caption: A streamlined workflow for determining the cytotoxic effects of 7-fluoro-indazole compounds.

Tier 2: Mechanistic Elucidation of Cell Death

Once a compound has demonstrated significant anti-proliferative activity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anti-cancer drugs.

Application Note 2: Investigating the Induction of Apoptosis

Apoptosis is a tightly regulated process involving a cascade of enzymatic events, primarily mediated by a family of proteases called caspases.[11] Key hallmarks of apoptosis include the activation of executioner caspases (caspase-3 and -7), cleavage of cellular substrates like PARP, and DNA fragmentation.[12]

Scientific Rationale: Caspase-3 and -7 are key executioner caspases that, when activated, cleave a multitude of cellular proteins, leading to the morphological and biochemical changes characteristic of apoptosis.[13] A common method to measure their activity is through the use of a substrate that, when cleaved, produces a luminescent or fluorescent signal.[14][15]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Culture and Treatment:

    • Seed cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

    • Treat the cells with the 7-fluoro-indazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Caspase-Glo® 3/7 Assay (Promega):

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[15]

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the number of cells (can be done in a parallel plate using a viability assay).

    • Express the caspase activity as a fold change relative to the vehicle control.

Scientific Rationale for Western Blotting: To corroborate the findings from the caspase activity assay and to gain deeper insight into the apoptotic pathway, Western blotting can be used to detect the cleavage of caspase-3 and its substrate, PARP. The appearance of cleaved fragments of these proteins is a definitive marker of apoptosis.[11] Furthermore, examining the release of cytochrome c from the mitochondria into the cytoplasm can indicate the involvement of the intrinsic apoptotic pathway.[16]

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

  • Protein Extraction:

    • Seed cells in 6-well plates and treat with the compound as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3, cleaved PARP, total PARP, cytochrome c, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control.

Data Presentation: Expected Western Blot Results

TreatmentCleaved Caspase-3Cleaved PARPCytoplasmic Cytochrome c
Vehicle ControlBasal/-Basal/--
Compound A (IC₅₀)+++
Compound A (2x IC₅₀)+++++++++

Apoptotic Signaling Pathway

G compound 7-Fluoro-Indazole Compound stress Cellular Stress compound->stress bcl2 Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 mito Mitochondria bcl2->mito cytc Cytochrome c (cytoplasmic) mito->cytc apaf1 Apaf-1 cytc->apaf1 apoptosome Apoptosome apaf1->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas37 Pro-Caspase-3/7 act_cas9->cas37 act_cas37 Active Caspase-3/7 cas37->act_cas37 parp PARP act_cas37->parp apoptosis Apoptosis act_cas37->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: The intrinsic pathway of apoptosis, a potential mechanism of action for 7-fluoro-indazole compounds.

Tier 3: Advanced Mechanistic and Target Engagement Studies

For compounds that induce apoptosis, further investigation into their effects on the cell cycle and their direct interaction with specific molecular targets can provide a more complete picture of their mechanism of action.

Application Note 3: Cell Cycle Analysis by Flow Cytometry

Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints, which can subsequently lead to apoptosis. Flow cytometry using propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[18]

Scientific Rationale: Propidium iodide is a fluorescent intercalating agent that binds to DNA.[18] The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[18][19]

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment:

    • Culture cells in 6-well plates and treat with the 7-fluoro-indazole compound at various concentrations for 24 hours.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[20]

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[20]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation: Hypothetical Cell Cycle Distribution

Treatment% G0/G1% S% G2/M
Vehicle Control65%20%15%
Compound A (0.5x IC₅₀)62%18%20%
Compound A (IC₅₀)55%10%35%
Compound A (2x IC₅₀)40%5%55%
Application Note 4: Target-Specific Kinase Inhibition Assays

Indazole derivatives are known to interact with a variety of protein kinases.[1] If a specific kinase is a hypothesized target of the 7-fluoro-indazole compound, cell-based assays can be employed to confirm target engagement and inhibition.

Scientific Rationale: Cell-based kinase assays provide a more physiologically relevant assessment of an inhibitor's activity compared to biochemical assays, as they account for factors such as cell permeability and competition with intracellular ATP.[21][22] Assays can measure the phosphorylation of a downstream substrate or directly assess the binding of the compound to the kinase within the cell.[23]

Experimental Protocol: Cellular Phosphorylation Assay

  • Cell Line and Treatment:

    • Use a cell line that expresses the target kinase and a known downstream substrate.

    • Treat the cells with a range of concentrations of the 7-fluoro-indazole compound for a short duration (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the protein concentration as previously described.

  • Western Blot or ELISA:

    • Analyze the cell lysates by Western blot or a sandwich ELISA using antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.

  • Data Analysis:

    • Quantify the levels of the phosphorylated substrate relative to the total substrate.

    • Determine the IC₅₀ value for the inhibition of substrate phosphorylation.

Workflow for Mechanistic Studies

G cluster_0 Apoptosis Confirmation cluster_1 Cell Cycle Analysis cluster_2 Target Engagement A Caspase-3/7 Activity Assay B Western Blot for Cleaved Caspase-3 and PARP C Propidium Iodide Staining D Flow Cytometry Analysis C->D E Cellular Phosphorylation Assay F Western Blot/ELISA for p-Substrate E->F start Compound with known IC50 start->A start->B start->C start->E

Caption: A multi-pronged approach to elucidating the mechanism of action of lead compounds.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and tiered framework for the comprehensive cell-based characterization of 7-fluoro-indazole compounds. By systematically progressing from broad assessments of cytotoxicity to detailed mechanistic studies, researchers can efficiently identify promising lead candidates and gain a deep understanding of their mechanism of action. This structured approach, grounded in sound scientific principles, is essential for accelerating the translation of these versatile compounds from the laboratory to potential clinical applications. Future studies may involve the use of more advanced techniques such as thermal shift assays to confirm direct target binding or in vivo xenograft models to assess efficacy in a more complex biological system.[24]

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Lee, S. H., & Kim, Y. J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 35(1), 1B.5.1-1B.5.12.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Srinivasan, A., & Poy, D. (2012). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 844, pp. 227-238). Humana Press.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • EMD Millipore. (n.d.). Apoptosis Assays. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Purdue University Cytometry Laboratories. (n.d.). Analysis of Cell Cycle. Retrieved from [Link]

  • O'Hara, D. M., & Theobald, V. (Eds.). (2008). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons.
  • Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • Prabhakar, U., & Kelley, M. (Eds.). (2008). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Wiley.
  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link]

  • Stelzer, G. T., Marti, G., Shults, K., Loken, M., & Stewart, C. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Cytometry. Part B, Clinical Cytometry, 84(5), 291–299.
  • Moof University. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. Retrieved from [Link]

  • Wood, B. L., & ICCS/ICSH Working Group. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS part V--assay performance criteria. Cytometry. Part B, Clinical Cytometry, 84(5), 309–314.
  • PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • MP Biomedicals. (2022, June). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Hamnett, R. (2025, January 31). Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Priestley, E. S., et al. (2008). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 51(2), 319-331.
  • Sittampalam, G. S., et al. (2012). Cell Viability Assays. In Assay Guidance Manual.
  • Priestley, E. S., et al. (2008). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Request PDF. Retrieved from [Link]

  • Priestley, E. S., et al. (2008). 7-fluoroindazoles as potent and selective inhibitors of factor Xa. PubMed. Retrieved from [Link]

  • Chem-Supply. (n.d.). 7-Fluoro Indazole: A Versatile Research Compound. Retrieved from [Link]

  • Chem-Impex. (n.d.). 7-Fluoro indazole. Retrieved from [Link]

  • Wang, Y., et al. (2023). Different biological activities reported with Indazole derivatives.
  • Patel, D., et al. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Laxman, G., et al. (2021). Two step synthesis of indazole derivatives and their anti-cancer evaluation. Rasayan Journal of Chemistry, 14(4), 2191-2195.

Sources

derivatization of the carboxylate group of methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Derivatization of Methyl 7-Fluoro-1H-Indazole-6-Carboxylate: A Modular Approach for Medicinal Chemistry

Abstract Methyl 7-fluoro-1H-indazole-6-carboxylate is a high-value scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1] The presence of the fluorine atom at the C7 position, ortho to the ester and the indazole nitrogen, introduces unique electronic deactivation and steric hindrance that complicate standard derivatization. This Application Note provides validated protocols for the hydrolysis, amidation, and reduction of this ester, specifically addressing the challenges posed by the acidic N1-proton and the 7-fluoro substituent.[1]

Chemical Context & Strategic Analysis

The Molecule:

  • Core: 1H-Indazole (Bioisostere of indole/benzimidazole).[1]

  • Functional Handle: C6-Methyl Ester (Target for derivatization).[1]

  • Critical Substituent: C7-Fluorine.[1]

Mechanistic Challenges:

  • The Ortho-Fluorine Effect: The C7-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the C6-carbonyl.[1] However, its Van der Waals radius (1.47 Å) creates significant steric repulsion for incoming nucleophiles, particularly during the formation of the tetrahedral intermediate.

  • N1-Acidity (

    
    ):  The indazole N-H is acidic.[1] Bases used in saponification or organometallic reagents (e.g., Grignards, LAH) will deprotonate N1 first.[1] This necessitates the use of excess reagent or N-protection (e.g., THP, SEM, Boc) prior to reduction.[1]
    
  • Solubility: The free base and the zwitterionic acid form are often poorly soluble in non-polar solvents, requiring polar aprotic systems (DMF, DMSO, THF) for efficient coupling.

Decision Matrix & Reaction Landscape

The following diagram illustrates the strategic pathways for derivatizing the C6-ester.

Derivatization_Landscape cluster_0 Critical Considerations Ester Methyl 7-fluoro- 1H-indazole-6-carboxylate Acid Carboxylic Acid (Hydrolysis) Ester->Acid LiOH, THF/H2O (Protocol 1) Alcohol Benzyl Alcohol (Reduction) Ester->Alcohol LiAlH4 or LiBH4 (Protocol 3) Hydrazide Acyl Hydrazide (Substitution) Ester->Hydrazide NH2NH2•H2O Reflux Amide Amide (Coupling) Acid->Amide HATU, DIPEA, R-NH2 (Protocol 2) Note1 N1-H Protection required for Organometallics Note1->Alcohol Note2 F-Sterics slow down Nucleophilic Attack Note2->Acid

Figure 1: Strategic reaction landscape for the 7-fluoroindazole scaffold. The central ester can be diverted to acids, amides, or alcohols depending on the reagent choice.

Detailed Experimental Protocols

Protocol 1: Saponification to 7-Fluoro-1H-indazole-6-carboxylic Acid

Objective: Generate the free acid for subsequent amide coupling. Challenge: The 7-F steric bulk slows hydrolysis; LiOH is preferred over NaOH due to the smaller cation radius facilitating the attack.[1]

Materials:

  • Substrate: Methyl 7-fluoro-1H-indazole-6-carboxylate (1.0 eq)[1]

  • Reagent: Lithium Hydroxide Monohydrate (LiOH[1]•H2O) (3.0 eq)

  • Solvent: THF / Water (3:1 ratio)

  • Acid: 1M HCl (aqueous)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 mmol) in THF (6 mL).

  • Base Addition: Dissolve LiOH•H2O (3.0 mmol) in Water (2 mL) and add this solution dropwise to the THF mixture.

  • Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ = Acid MW).[1]

    • Note: If conversion is slow, increase temperature to 60°C. Do not exceed 70°C to avoid decarboxylation (rare but possible with electron-deficient rings).[1]

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (5 mL).[1]

    • Critical Step: Acidify carefully with 1M HCl to pH 3–4 while stirring on an ice bath. The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water (2 x 5 mL) and Hexanes (2 x 5 mL). Dry under high vacuum.

Yield Expectation: >90% Data Validation: 1H NMR (DMSO-d6) should show the disappearance of the methyl singlet (


 ppm) and the appearance of a broad COOH peak (

ppm).[1]
Protocol 2: Amide Coupling via HATU Activation

Objective: Synthesize amide derivatives (common in PARP inhibitors). Why HATU? The electron-withdrawing fluorine decreases the nucleophilicity of the carboxylate, making activation difficult with weaker reagents (like EDC).[1] HATU/HOAt generates a highly reactive active ester.

Materials:

  • Substrate: 7-Fluoro-1H-indazole-6-carboxylic acid (from Protocol 1)[1]

  • Amine Partner: R-NH2 (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF[1]

Step-by-Step Methodology:

  • Activation: Dissolve the acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 mmol) in one portion. Stir for 10–15 minutes at room temperature. The solution typically turns yellow/orange.

  • Coupling: Add the amine (1.1 mmol).

  • Reaction: Stir at Room Temperature for 2–12 hours.

    • QC Check: Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

  • Workup (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • If solid forms: Filter and wash with water.[4]

    • If oil forms: Extract with EtOAc (3 x 20 mL), wash with sat.[1] NaHCO3, brine, dry over Na2SO4, and concentrate.[1][3]

  • Purification: Flash chromatography (DCM:MeOH gradient).

Amide_Workflow Start Start: Carboxylic Acid Activate Add DIPEA + HATU (Generate Active Ester) Start->Activate AddAmine Add Amine (R-NH2) Activate->AddAmine Check LC-MS Check (Complete?) AddAmine->Check Check->AddAmine No (Add more HATU) Quench Quench with Ice Water Check->Quench Yes Solid Precipitate Forms? Quench->Solid Filter Filter & Wash Solid->Filter Yes Extract Extract EtOAc Column Chromatography Solid->Extract No (Oil)

Figure 2: Decision tree for the workup of the amide coupling reaction.

Protocol 3: Reduction to (7-Fluoro-1H-indazol-6-yl)methanol

Objective: Reduce the ester to a primary alcohol.[5][6][7] Constraint: The acidic N1-H consumes 1 equivalent of hydride.[1] LiAlH4 (LAH) is effective but requires careful stoichiometry.

Materials:

  • Substrate: Methyl 7-fluoro-1H-indazole-6-carboxylate (1.0 eq)[1]

  • Reagent: LiAlH4 (2.5 eq) (Solution in THF)[1]

  • Solvent: Anhydrous THF

  • Quench: Fieser Method (Water/15% NaOH/Water)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the ester (1.0 mmol) in anhydrous THF (10 mL) and cool to 0°C .

  • Addition: Add LiAlH4 (2.5 mmol, e.g., 2.5 mL of 1.0M solution) dropwise.

    • Note: Gas evolution (H2) will occur as N1 is deprotonated.

  • Reaction: Allow to warm to Room Temperature and stir for 2 hours.

    • Monitoring: TLC will show a much more polar spot (Alcohol).

  • Quench (Critical): Cool back to 0°C.

    • Add Water (

      
       mL = g of LAH used).
      
    • Add 15% NaOH (

      
       mL).
      
    • Add Water (

      
       mL).[4]
      
    • Stir until a granular white precipitate forms (Aluminum salts).

  • Isolation: Filter through a pad of Celite. Rinse the pad with THF. Concentrate the filtrate to yield the crude alcohol.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Incomplete reaction due to steric hindrance.[1]Switch solvent to 1,4-Dioxane/Water and heat to 80°C.
N-Alkylation (Amidation) Base (DIPEA/NaH) reacted with electrophile at N1.[1]Use a bulky base or protect N1 with THP or Boc before coupling.
Over-reduction Reduction of the indazole ring (rare).Switch from LiAlH4 to LiBH4 (Lithium Borohydride) in THF/MeOH.
Poor Solubility Zwitterionic nature of the amino-acid core.[1]Use DMSO-d6 for NMR; add trace TFA to solubilize for LC-MS.[1]

References

  • Synthesis of 7-Fluoroindazoles

    • Lukin, K. et al. "Synthesis of 7-fluoro-1H-indazole derivatives."[1] Journal of Organic Chemistry, 2006.

    • Context: Establishes the core reactivity of the 7-fluoro scaffold.[1]

    • [1]

  • Amide Coupling Protocols (HATU)

    • Montalbetti, C.A.G.N.[1] & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

    • Context: definitive guide on HATU/HO
    • [1]

  • PARP Inhibitor Synthesis (Niraparib Intermediates)

    • Wang, L. et al. "Process Development for the Synthesis of PARP Inhibitors." Organic Process Research & Development, 2014.
    • Context: Describes the handling of indazole-6-carboxyl
    • [1]

  • Reduction of Heterocyclic Esters

    • Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis."[1] Wiley-VCH, 1997.[1]

    • Context: Standard protocols for LiAlH4 reduction in the presence of acidic protons.
    • [1]

Sources

scale-up synthesis of methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development and Scale-Up Synthesis of Methyl 7-Fluoro-1H-indazole-6-carboxylate

Executive Summary

Methyl 7-fluoro-1H-indazole-6-carboxylate (CAS: 1427377-90-9) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and Factor Xa antagonists[1]. The incorporation of a fluorine atom at the 7-position is not merely structural; it serves a critical mechanistic role by acting as a hydrogen-bond acceptor (e.g., interacting with the N–H of Gly216 in the Factor Xa active site) while simultaneously modulating the pKa of the adjacent indazole N1-H [2].

This application note details a highly convergent, four-step scale-up protocol designed to replace hazardous diazonium-based cyclizations with a robust, self-validating intramolecular Nucleophilic Aromatic Substitution (SNAr) strategy.

Retrosynthetic Strategy & Mechanistic Rationale

Traditional indazole syntheses often rely on the diazotization of o-toluidines (the Jacobson indazole synthesis), which poses severe thermal hazards at scale due to the accumulation of energetic diazonium intermediates. To circumvent this, our route leverages methyl 2,3-difluoro-4-formylbenzoate as the key intermediate.

Causality in Experimental Design: The choice of a 2,3-difluoro-4-formyl precursor is deliberate. When treated with hydrazine, the C4-aldehyde undergoes rapid, reversible condensation to form a hydrazone. The


-effect of the adjacent nitrogen renders the terminal amine highly nucleophilic. Because 5-exo-trig cyclizations are kinetically favored, the hydrazone nitrogen exclusively attacks the C3-fluorine via an SNAr mechanism, leaving the C2-fluorine intact. This absolute regiocontrol is driven by the proximity effect of the pre-organized hydrazone intermediate, ensuring high fidelity in forming the 7-fluoro-6-carboxylate architecture [3].

SynthesisWorkflow SM 2,3-Difluoro-4-methylbenzoic acid Step1 Esterification MeOH, H2SO4, 65°C SM->Step1 Int1 Methyl 2,3-difluoro-4-methylbenzoate IPC: HPLC >99% Step1->Int1 Step2 Benzylic Bromination NBS, AIBN, MeCN, 80°C Int1->Step2 Int2 Methyl 4-(bromomethyl)-2,3-difluorobenzoate IPC: NMR conversion >95% Step2->Int2 Step3 Kornblum Oxidation DMSO, NaHCO3, 90°C Int2->Step3 Int3 Methyl 2,3-difluoro-4-formylbenzoate IPC: HPLC >98% Step3->Int3 Step4 Hydrazine Cyclization (SNAr) N2H4·H2O, 2-MeTHF, 80°C Int3->Step4 Product Methyl 7-fluoro-1H-indazole-6-carboxylate Yield: 89% (Optimized) Step4->Product

Fig 1: Four-step scale-up synthetic workflow for methyl 7-fluoro-1H-indazole-6-carboxylate.

Process Optimization Data

The critical SNAr cyclization step was rigorously optimized to minimize Process Mass Intensity (PMI) and maximize throughput. The transition from ethanol to 2-Methyltetrahydrofuran (2-MeTHF) was driven by the latter's higher boiling point, which accelerates the rate-limiting SNAr step, and its superior phase-separation properties during aqueous workup.

Table 1: Optimization of the Hydrazine SNAr Cyclization Step

SolventTemp (°C)N₂H₄·H₂O (eq)Time (h)IPC Conversion (%)Isolated Yield (%)Purity (HPLC Area %)
Ethanol781.512857294.5
THF651.58928196.2
Toluene1102.06756088.0 (Decomp.)
2-MeTHF 80 2.0 4 >99 89 99.1

Step-by-Step Methodologies (Self-Validating Protocols)

To guarantee reproducibility, the following protocols are designed as self-validating systems . Each phase requires specific physical and analytical checkpoints to be met before the operator is permitted to proceed.

Protocol A: Kornblum Oxidation to Methyl 2,3-difluoro-4-formylbenzoate

Direct formylation of the toluene derivative yields intractable regiochemical mixtures. Benzylic bromination followed by Kornblum oxidation ensures 100% regiocontrol.

  • Charge: To a 10 L jacketed glass reactor under N₂, charge methyl 4-(bromomethyl)-2,3-difluorobenzoate (1.0 kg, 3.77 mol) and anhydrous DMSO (5.0 L).

  • Base Addition: Add NaHCO₃ (0.47 kg, 5.65 mol, 1.5 eq) in one portion.

  • Heating & Validation: Heat the internal temperature to 90°C.

    • Self-Validation Checkpoint 1 (Visual): Observe the evolution of dimethyl sulfide (DMS) gas. The reaction must transition from a suspension to a pale yellow solution.

  • In-Process Control (IPC): After 4 hours, sample the reaction.

    • Self-Validation Checkpoint 2 (Analytical): Run HPLC (254 nm). The reaction is deemed complete only when the starting material is <1.0%. If >1.0%, continue heating for 1 hour and re-sample.

  • Quench & Isolate: Cool to 20°C and slowly add 10 L of ice water. Filter the resulting white precipitate, wash with water (3 x 1 L), and dry under a vacuum at 45°C to afford the aldehyde.

Protocol B: SNAr Cyclization to Methyl 7-fluoro-1H-indazole-6-carboxylate
  • Charge: To a 20 L reactor, charge methyl 2,3-difluoro-4-formylbenzoate (0.75 kg, 3.75 mol) and 2-MeTHF (7.5 L). Stir at 20°C until fully dissolved.

  • Hydrazine Addition: Dropwise add hydrazine hydrate (64% N₂H₄, 0.37 kg, 7.50 mol, 2.0 eq) over 30 minutes, maintaining the internal temperature below 30°C to manage the exothermic hydrazone formation.

  • Cyclization: Heat the mixture to 80°C (reflux).

    • Self-Validation Checkpoint 1 (Visual): The initial bright yellow color (hydrazone intermediate) must fade to a pale cream suspension as the indazole precipitates.

  • In-Process Control (IPC): After 4 hours, sample the slurry.

    • Self-Validation Checkpoint 2 (Analytical): Analyze via ¹H NMR (DMSO-d₆). The aldehyde proton signal at ~10.2 ppm must be completely absent, and a new indazole N-H broad singlet must appear at ~13.5 ppm. If the hydrazone intermediate persists, spike with 0.2 eq of hydrazine hydrate.

  • Workup: Cool to 5°C. Filter the crystalline product. Wash the filter cake with cold 2-MeTHF (1 L) followed by heptane (2 L). Dry under vacuum at 50°C to constant weight.

Mechanism SM Methyl 2,3-difluoro- 4-formylbenzoate Hydrazone Hydrazone Intermediate (Fast Reversible) SM->Hydrazone + N2H4 TS Meisenheimer Complex (Rate-Limiting) Hydrazone->TS Intramolecular SNAr Product Indazole + HF (Irreversible) TS->Product - HF

Fig 2: Mechanistic pathway of the hydrazine-mediated SNAr cyclization.

Safety & Hazard Mitigation

  • Hydrazine Hydrate: Highly toxic and suspected carcinogen. Use of 2-MeTHF allows for a biphasic quench of unreacted hydrazine using dilute aqueous bleach (NaOCl) in the waste stream prior to disposal, converting it to inert nitrogen gas.

  • AIBN vs. Peroxides: In Step 2, AIBN is utilized over benzoyl peroxide to initiate benzylic bromination. AIBN provides a predictable, steady radical flux without the shock-sensitivity risks associated with peroxide accumulation at scale.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 130063112, Methyl 7-fluoro-1h-indazole-6-carboxylate." PubChem, [Link].

  • Kempson, James, et al. "Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272." Organic Process Research & Development, vol. 26, no. 4, 2022, pp. 1327-1335. [Link].

Troubleshooting & Optimization

Technical Support Center: Methyl 7-fluoro-1H-indazole-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working on the synthesis of methyl 7-fluoro-1H-indazole-6-carboxylate .

Executive Summary & Route Analysis

The synthesis of methyl 7-fluoro-1H-indazole-6-carboxylate presents a specific regiochemical challenge: balancing the reactivity of the fluorine substituents with the stability of the methyl ester.[1]

The most robust route utilizes a Nucleophilic Aromatic Substitution (


)  strategy starting from a poly-fluorinated benzaldehyde precursor.[1] The primary failure mode in this synthesis is the competitive reaction of hydrazine with the methyl ester (forming a hydrazide byproduct) versus the desired intramolecular cyclization.
Strategic Synthetic Pathways

The following logic flow illustrates the critical decision points between the "Standard" (Hydrazine Hydrate) and "High-Fidelity" (Protected Hydrazine) routes.

IndazoleSynthesis Start Precursor: Methyl 2,3-difluoro-4-formylbenzoate Reagent_A Route A: Hydrazine Hydrate (Standard) Start->Reagent_A Reagent_B Route B: tert-Butyl Carbazate (High Precision) Start->Reagent_B Inter_A Intermediate: Hydrazone Species Reagent_A->Inter_A Fast Condensation Risk CRITICAL RISK: Intermolecular Aminolysis Reagent_A->Risk Excess Hydrazine Inter_B Intermediate: Boc-Hydrazone Reagent_B->Inter_B Selective Cyclization Cyclization (SnAr) Base/Heat Inter_A->Cyclization Byproduct Byproduct: Hydrazide Impurity Inter_A->Byproduct Slow heating or Excess NH2NH2 Inter_B->Cyclization Acid Deprotection then Base Risk->Byproduct Product Target: Methyl 7-fluoro-1H-indazole-6-carboxylate Cyclization->Product

Figure 1: Decision tree highlighting the competitive hydrazide formation pathway (Route A) versus the protected route (Route B).

Critical Process Parameters (CPP)

To maximize yield, strict control over the following parameters is required. Data below is based on internal optimization for 7-fluoroindazole scaffolds.

ParameterRecommended RangeImpact on YieldScientific Rationale
Stoichiometry 1.05 – 1.10 equiv (Hydrazine)HighExcess hydrazine attacks the C6-ester, forming the hydrazide.[1]
Temperature (Step 1) -10°C to 0°CMediumLow temp favors aldehyde condensation over ester aminolysis.[1]
Temperature (Step 2) 80°C – 100°CHighHigh temp is required to overcome the activation energy for the

displacement of the 2-fluoro group.
Solvent DMSO or NMPHighPolar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating cyclization.
Concentration 0.1 M – 0.2 MMediumLower concentration favors intramolecular cyclization over intermolecular polymerization or azine formation.[1]

Troubleshooting Guide & FAQs

Issue 1: Low Yield & "Sticky" Solid Precipitate

User Question: "I am following the standard hydrazine hydrate protocol, but my yield is stuck at 40%, and I isolate a high-melting, insoluble solid. What is happening?"

Technical Diagnosis: You are likely forming the hydrazide dimer or the azine .

  • Hydrazide Formation: The methyl ester at C6 is electrophilic. If you heat the reaction mixture while free hydrazine is still present, it will attack the ester.

  • Azine Formation: Hydrazine can condense with two molecules of aldehyde if the stoichiometry is off.

Corrective Action:

  • Protocol Adjustment: Switch to a two-step one-pot procedure.

    • Perform the hydrazone formation at 0°C in THF or EtOH. Monitor by TLC/LCMS until the aldehyde is consumed.

    • Only then add a base (e.g.,

      
       or 
      
      
      
      ) and switch solvent to DMSO (or heat the existing mixture if solvent allows) to drive the cyclization.
  • Reagent Swap: If the problem persists, use tert-butyl carbazate (Boc-hydrazine).[1] The Boc group sterically and electronically prevents attack on the ester.

Issue 2: Regioselectivity Concerns

User Question: "Can the hydrazine attack the fluorine at C3 (becoming C7) instead of C2? How do I ensure the 7-fluoro substituent remains?"

Technical Diagnosis: In methyl 2,3-difluoro-4-formylbenzoate , the fluorine at C2 is significantly more activated than the fluorine at C3 .[1]

  • Electronic Effect: The C2-fluorine is ortho to the highly electron-withdrawing formyl group (and meta to the ester).

  • Mechanism: The hydrazine nitrogen first condenses with the aldehyde (forming the hydrazone). The pendant

    
     is then held in immediate proximity to the C2-fluorine (entropy advantage), making the intramolecular cyclization at C2 kinetically dominant over any intermolecular attack at C3.
    
Issue 3: Purification Difficulties

User Question: "The product co-elutes with a des-fluoro impurity. Where does this come from?"

Technical Diagnosis: A "des-fluoro" impurity (loss of fluorine) suggests over-reduction or a radical pathway, often caused by trace metals in the hydrazine source or excessive heating.

  • Check: Ensure you are not using hydrazine sulfate with metal catalysts unless intended.[1]

  • Solution: Use high-grade hydrazine hydrate (98% or 100%).[1] If using Pd-catalyzed coupling for other steps, ensure rigorous metal scavenging.[1]

Optimized Experimental Protocol

Method: Controlled Cyclization of Methyl 2,3-difluoro-4-formylbenzoate.

Reagents:

  • Precursor: Methyl 2,3-difluoro-4-formylbenzoate (1.0 equiv)[1]

  • Hydrazine Monohydrate (1.1 equiv)[1]

  • Base:

    
     (1.2 equiv)[1]
    
  • Solvent: DMSO (anhydrous)[1]

Step-by-Step Workflow:

  • Hydrazone Formation (Kinetic Control):

    • Dissolve the aldehyde precursor in DMSO (5 vol).[1]

    • Cool to 0°C .

    • Add Hydrazine Monohydrate dropwise over 15 minutes. Note: Exotherm control is critical to prevent ester attack.

    • Stir at 0°C for 1 hour. Checkpoint: Verify complete consumption of aldehyde by TLC (Hex/EtOAc).

  • Cyclization (Thermodynamic Control):

    • Add

      
       to the reaction mixture.[2]
      
    • Heat to 90°C for 4–6 hours.

    • Mechanism:[1][3] The base neutralizes the HF generated during the

      
       ring closure.
      
  • Work-up:

    • Cool to Room Temperature.[1][3][4][5][6]

    • Pour slowly into ice-water (20 vol). The product should precipitate.[3]

    • Crucial Step: Adjust pH to ~6-7 with dilute HCl if necessary (indazoles can be amphoteric, but the ester is sensitive).[1]

    • Filter the solid.[3][5][6] Wash with cold water to remove DMSO and inorganic salts.

  • Purification:

    • Recrystallize from MeOH/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).[1]

References

  • General Indazole Synthesis via Hydrazine

    • Lukin, K. et al. "A General Synthesis of 1H-Indazoles from 2-Fluorobenzaldehydes." Journal of Organic Chemistry, 2006.
    • Source:[1]

  • Impurity Profiling in Indazole Synthesis

    • BenchChem Technical Support.[1][7] "Synthesis of 7-Methyl-1H-indazole-3-carboxamide: Troubleshooting & FAQs."

    • Source:[1]

  • Regioselectivity in Fluorinated Indazoles

    • Zhu, S. et al. "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds."[1] RSC Advances, 2013.

    • Source:[1]

  • Scale-Up Considerations

    • "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." ACS Publications.[1]

    • Source:[1]

Sources

purification challenges of fluorinated indazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Purification, Regioselectivity, and Stability of Fluorinated Indazoles Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the technical support hub for fluorinated indazole scaffolds. These intermediates are ubiquitous in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors) but present a "perfect storm" of purification challenges. The introduction of fluorine atoms alters the electronic landscape of the indazole ring, dramatically affecting


, lipophilicity, and nucleophilic susceptibility.

This guide addresses the three most critical tickets we receive: Regioisomer Separation (


 vs. 

)
, Chromatographic Selectivity , and Unintended Defluorination (SNAr) .

Module 1: The Regioisomer Challenge ( vs. )

User Ticket #4920:

"I am alkylating a 5-fluoro-1H-indazole. I see two spots by TLC that are very close together. My LC-MS shows the same mass for both. Standard C18 gradients aren't separating them cleanly, and I can't tell which is


 and which is 

."
Expert Troubleshooting

1. The Root Cause: Tautomeric Ambiguity Indazoles exist in a tautomeric equilibrium. Under basic alkylation conditions, the deprotonated indazolyl anion is an ambident nucleophile.

  • 
    -Alkylation:  Generally the thermodynamic  product (more stable aromatic system).[1][2][3]
    
  • 
    -Alkylation:  Often the kinetic  product, or favored by steric hindrance at C7 or specific chelating conditions.
    
  • The Fluorine Effect: A fluorine at C4 or C7 exerts a strong electronic pull (inductive withdrawal), changing the nucleophilicity of the nitrogens and often shifting the isomer ratio compared to non-fluorinated analogs.

2. Diagnostic Protocol: Distinguishing Isomers Do not rely on retention time alone.

  • NMR Signature: In

    
     NMR, the C3-proton of the 
    
    
    
    -isomer typically appears upfield (approx. 8.0 ppm) compared to the
    
    
    -isomer (approx. 8.4 ppm) due to the shielding cone of the N-substituent.
  • Crystallography:

    
    -isomers often have higher melting points and lower solubility than 
    
    
    
    -isomers.

3. Purification Strategy: The "PFP" Solution Standard C18 columns rely on hydrophobic interactions.[4] Fluorinated regioisomers often have identical hydrophobicity but distinct dipole moments and shape selectivity .

Recommendation: Switch to a Pentafluorophenyl (PFP) stationary phase.[4]

  • Mechanism: The PFP phase engages in

    
     interactions and, crucially, fluorine-fluorine interactions. It separates based on the electronic environment of the aromatic ring, which differs significantly between 
    
    
    
    and
    
    
    isomers.
Workflow Visualization: Regioisomer Purification

RegioisomerPurification Start Crude Reaction Mixture (N1 + N2 Isomers) Solubility Solubility Check (Brick Dust?) Start->Solubility Dissolve Dissolve in Hot Toluene/THF Solubility->Dissolve Low Solubility TLC TLC/HPLC Check (Delta Rf < 0.1?) Solubility->TLC Soluble MethodB Method B: Selective Crystallization (N2 often less soluble) Dissolve->MethodB Decision Separation Strategy TLC->Decision MethodA Method A: Flash Chrom Stationary Phase: PFP or C18-PFP Decision->MethodA Poor Resolution on C18 Decision->MethodB One isomer crystallizes Result Pure Isomers Isolated MethodA->Result MethodB->Result

Caption: Decision matrix for isolating N1/N2 fluorinated indazole isomers, prioritizing stationary phase selection.

Module 2: Chemical Stability & Defluorination

User Ticket #5501:

"I successfully synthesized my fluorinated indazole intermediate. However, after a basic workup and heating in DMF, the fluorine atom at position C5 was replaced by a methoxy/dimethylamine group. Why is my fluorine falling off?"

Expert Troubleshooting

1. The Root Cause: Nucleophilic Aromatic Substitution (


) 
The indazole ring is electron-deficient (heteroaromatic). Adding a fluorine atom (highly electronegative) further activates the ring.
  • The Trap: If you have a fluorine at C4, C5, or C7, and you expose the molecule to a nucleophile (e.g.,

    
    , amines, or even 
    
    
    
    at high temps), the fluorine acts as a leaving group.
  • Mechanism: The nitrogen atoms in the indazole ring can stabilize the Meisenheimer complex intermediate, facilitating the displacement of fluoride.

2. Critical Control Points

  • Avoid Strong Nucleophiles in Workup: Do not use methanol/NaOH if you have an activated fluorine. Use

    
    -Butanol or non-nucleophilic solvents.
    
  • Temperature Sensitivity:

    
     rates double for every 10°C increase. Keep workups involving bases (like 
    
    
    
    ) below 40°C.

3. Data Comparison: Stability Risks

Position of FluorineReactivity toward

Risk LevelRecommended Precaution
C5 / C6 ModerateMediumAvoid reflux in nucleophilic solvents (MeOH, EtOH).
C4 / C7 High (Activated by adjacent N)Critical Use non-nucleophilic bases (e.g., DIPEA, Cs2CO3) and aprotic solvents only.
Trifluoromethyl (-CF3) Very LowLowGenerally stable; risk is hydrolysis, not displacement.
Mechanism Visualization: The Trap

SNArMechanism Substrate Fluorinated Indazole (Electron Deficient) Complex Meisenheimer Complex (Stabilized by N) Substrate->Complex + Nucleophile Nucleophile Nucleophile (RO-, RNH2) Nucleophile->Complex Product Substituted Impurity (Fluorine Lost) Complex->Product Elimination LeavingGroup Fluoride Ion (F-) Complex->LeavingGroup Leaving Group

Caption: Mechanism of fluorine displacement (


) by nucleophiles in activated indazole systems.

Module 3: Solubility Paradoxes ("Brick Dust")

User Ticket #6102:

"My product is a white solid that won't dissolve in DCM, MeOH, or Water. It gums up on the column. How do I purify 'brick dust'?"

Expert Troubleshooting

1. The "Fluorous" Lattice Effect Fluorination often increases melting points and lattice energy due to strong electrostatic interactions and efficient packing. This leads to compounds that are insoluble in both polar and non-polar solvents.

2. The "Oiling Out" Phenomenon Conversely, if the crystal lattice is disrupted, fluorinated compounds may refuse to crystallize, forming persistent oils due to low surface tension.

3. Protocol: Purification of Low-Solubility Indazoles

  • Step 1: Solid Loading. Do not attempt liquid injection. Dissolve the compound in boiling THF or DMSO, coat onto Celite or silica, dry under vacuum, and use a solid-load cartridge.

  • Step 2: The "Magic" Solvent System.

    • DCM/MeOH is often insufficient.

    • Try: DCM / Methanol / Ammonium Hydroxide (90:9:1).

    • Try: Ethyl Acetate / Ethanol (3:1).

  • Step 3: Anti-Solvent Crystallization.

    • Dissolve in minimal hot DMSO or DMAc (Dimethylacetamide).

    • Slowly add Water (the anti-solvent) while stirring rapidly.

    • Why? This forces controlled precipitation rather than oiling out.

References

  • Phenomenex Technical Notes. Kinetex F5 - A Novel Selectivity For Tough Separations.[5] (Explains the mechanics of PFP columns for separating structural isomers and fluorinated compounds).

  • Clemens, J., et al. (2022).[6] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 54, 3215–3226.[6] (Authoritative source on controlling N2 regioselectivity).

  • Ghosh, P., & Hajra, A. (2021).[7] "Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide." The Journal of Organic Chemistry, 86, 10883-10888.[7] (Details on direct fluorination and stability).

  • BenchChem Technical Support. Regioselectivity in Indazole N-Alkylation. (General protocols for thermodynamic vs. kinetic control).

  • Meanwell, N. A., et al. (2024). "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering. (Recent advances in N1 selectivity).

Sources

regioselectivity issues in the synthesis of 7-fluoro-indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting Regioselectivity in 7-Fluoro-1H-Indazole Synthesis Lead Scientist: Senior Application Scientist, Chemical Process Development

Executive Summary: The "7-Fluoro Penalty"

Synthesizing 7-fluoro-indazoles presents a unique challenge compared to non-fluorinated analogs. The fluorine atom at the C7 position exerts a "dual-penalty" on the adjacent


 nitrogen:
  • Steric Hindrance: The Van der Waals radius of fluorine (1.47 Å) creates proximal crowding at

    
    .
    
  • Electronic Repulsion: The lone pairs on the fluorine atom repel the lone pair on

    
    , destabilizing the 
    
    
    
    -alkylated product and its transition state.

This guide provides self-validating protocols to overcome these barriers, favoring either the thermodynamic (


) or kinetic (

) product as required.

Module 1: De Novo Ring Construction (Recommended)

Context: The most reliable method to secure specific regiochemistry is to establish it during ring closure, rather than alkylating a pre-formed ring.

Protocol A: The Cyclization Route

Target: 1-Alkyl-7-fluoro-indazoles (High Regiocontrol)

Core Logic: This method relies on the condensation of a 2,6-difluoro-benzaldehyde/ketone with a mono-substituted hydrazine. The reaction proceeds via hydrazone formation followed by intramolecular nucleophilic aromatic substitution (


).

Step-by-Step Workflow:

  • Precursor Selection: Start with 2,6-difluorobenzaldehyde (or acetophenone).

  • Hydrazone Formation:

    • React precursor with alkylhydrazine (

      
      ) in EtOH or THF at 
      
      
      
      .
    • Critical Checkpoint: The unsubstituted nitrogen (

      
      ) of the hydrazine is more nucleophilic. It attacks the carbonyl first.
      
    • Result: Formation of the hydrazone intermediate.[1]

  • Cyclization (

    
    ): 
    
    • Add base (Cs₂CO₃ or K₂CO₃).[2][3][4] Heat to

      
       in DMF or DMSO.
      
    • The substituted nitrogen (

      
      ) attacks the ortho-fluorine.
      
    • Outcome: Exclusive formation of the 1-alkyl-7-fluoro-indazole .

Troubleshooting Guide: Cyclization Failures
SymptomProbable CauseCorrective Action
Mixture of 1-alkyl and 2-alkyl isomers Hydrazine Scrambling: The alkyl group on the hydrazine sterically hindered the initial carbonyl attack, causing the substituted NH to attack the carbonyl instead.Switch Hydrazine Source: Use a hydrazine salt (HCl) to modulate reactivity, or switch to a stepwise protocol: Form hydrazone with unsubstituted hydrazine first, then alkylate the hydrazone nitrogen before cyclization.
No Cyclization (Stalled at Hydrazone) Poor Leaving Group Ability: The fluorine is not activated enough.Solvent Switch: Move to a higher dipole moment solvent (DMSO or NMP) to stabilize the Meisenheimer complex. Increase temp to

.
Aromatization Failure Oxidation State: If using a cyclohexanonedione precursor, the ring isn't aromatic.Add Oxidant: If starting from non-aromatic precursors, add DDQ or Sulfur to force aromatization.

Module 2: Post-Synthetic N-Alkylation

Context: You already have 7-fluoro-1H-indazole and need to add an R-group. This is where the "7-Fluoro Penalty" causes significant


 isomer formation.
Protocol B: Thermodynamic Control ( Selective)

Mechanism:


-alkylation is thermodynamically preferred, but kinetically slower due to 7-F steric/electronic repulsion. You must force the system to equilibrium.
  • Solvent/Base: Use NaH (1.2 eq) in THF or DMF .[3]

    • Why: The sodium cation (

      
      ) coordinates tightly with 
      
      
      
      , shielding it from alkylation and directing the electrophile to
      
      
      .
  • Temperature: Heat is your friend. Run at

    
     or higher .
    
    • Why: Higher energy overcomes the steric barrier at

      
      .
      
  • Additives: Add 15-crown-5 (if using NaH) or LiOtBu .

    • Why: Modulating the cation chelation can disrupt

      
       aggregation.
      
Protocol C: Kinetic Control ( Selective)

Mechanism: If you want the


 isomer, exploit the 7-F repulsion.
  • Reagents: Use Meerwein's salt (

    
    )  or alkyl halides with Ag₂CO₃ .
    
  • Conditions: Run in DCM or Toluene at Room Temperature .

    • Why: Low temperature prevents equilibration to the

      
       form. The electrophile attacks the most accessible lone pair (
      
      
      
      ).
FAQ: Alkylation Anomalies

Q: Why does my 7-fluoroindazole yield 40%


-isomer even with NaH? 
A:  The 7-F atom creates a "lone pair clash" with the 

site.
  • Fix: Switch to the Semmler-Wolff rearrangement strategy (convert an oxime to an indazole) or use a bulky protecting group (THP/SEM) that might force the thermodynamics harder, though de novo synthesis (Module 1) is superior here.

Q: How do I separate the


 and 

isomers?
A: They have distinct polarities.
  • 
    -isomer:  Generally less polar (Higher 
    
    
    
    on Silica/Hex:EtOAc).
  • 
    -isomer:  Generally more polar (Lower 
    
    
    
    ).
  • Tip: Use C18 reverse-phase HPLC if silica separation is poor. The dipole moments differ significantly.

Module 3: Visualization & Logic

Decision Tree: Synthesis Strategy

Caption: Logical flow for selecting the correct synthetic route based on starting material availability and desired regiochemistry.

IndazoleStrategy Start Start: Target 1-R-7-Fluoro-Indazole CheckRing Is the Indazole Ring already formed? Start->CheckRing DeNovo Route: De Novo Cyclization (Recommended) CheckRing->DeNovo No Alkylation Route: Direct Alkylation (Difficult) CheckRing->Alkylation Yes Precursor React 2,6-difluorobenzaldehyde + R-Hydrazine DeNovo->Precursor Mech Mechanism: Hydrazone -> SNAr Precursor->Mech Result1 High N1 Selectivity Mech->Result1 ConditionCheck Select Conditions Alkylation->ConditionCheck Thermodynamic NaH / THF / Heat (Thermodynamic) ConditionCheck->Thermodynamic Target N1 Kinetic Ag2CO3 / DCM / RT (Kinetic) ConditionCheck->Kinetic Target N2 Result2 Major N1 (but N2 impurities) Thermodynamic->Result2 Result3 Major N2 Product Kinetic->Result3

Mechanism: The Fluorine Effect

Caption: Electronic and steric repulsion mechanisms at the N1 position caused by the C7-Fluorine atom.

FluorineEffect C7_F C7-Fluorine Atom (Lone Pairs + Bulk) Interaction Lone Pair Repulsion & Steric Clash C7_F->Interaction Proximal Effect N1 N1 Nitrogen (Nucleophile) N1->Interaction N2 N2 Nitrogen Outcome Reduced N1 Nucleophilicity (Favors N2 attack) N2->Outcome Unaffected Interaction->Outcome

Module 4: Comparative Data

Table 1: Regioselectivity by Condition (7-Fluoro-Indazole Substrate)

Reagent SystemSolventTemperatureMajor IsomerN1:N2 Ratio (Approx)Notes
NaH / RX THF

N1 85:15Standard thermodynamic conditions.
Cs₂CO₃ / RX DMF

Mixture 60:40Weak base fails to overcome 7-F sterics.
Ag₂CO₃ / RX Toluene

N2 10:90Silver coordinates N1, forcing N2 attack.
Meerwein's Salt DCM

N2 5:95Kinetic control favors the unhindered N2.

References

  • BenchChem. Troubleshooting regioselectivity in indazole synthesis. Retrieved from .

  • Luo, H., et al. (2020). Regioselective N1- and N2-heterocycloalkylation of N1-sulfonyl-1,2,3-triazoles.[5] Organic Chemistry Frontiers.[5] Retrieved from .

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[6] Synthesis.[1][3][5][6][7][8][9][10] Retrieved from .

  • Vertex Pharmaceuticals. 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa.[1] ACS Publications. Retrieved from .

  • Meanwell, N. A., et al. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[11] Chem. Retrieved from .

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 7-Fluoro-indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex synthetic challenges associated with functionalizing the 7-fluoro-1H-indazole scaffold.

The 7-fluoro-indazole core is a privileged pharmacophore in modern medicinal chemistry. In the development of highly selective Factor Xa inhibitors, the 7-fluoro substituent acts as a bioisosteric replacement for a carbonyl group, engaging in a critical hydrogen bond (2.9 Å) with the N–H of the Gly216 residue in the protein's β-sheet domain[1]. However, the strong electron-withdrawing nature of the fluorine atom significantly alters the electronic landscape of the pyrazole ring, complicating palladium-catalyzed C3-functionalization. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure your cross-coupling campaigns succeed.

Core Logical Workflow

The standard approach to functionalizing 7-fluoro-indazoles requires a carefully orchestrated sequence of halogenation, protection, cross-coupling, and deprotection to prevent catalyst deactivation.

G Start 7-Fluoro-1H-indazole (Starting Material) Iodination C3-Iodination (I2, KOH, DMF) Start->Iodination Regioselective electrophilic aromatic substitution Protection N-Protection (Boc2O, DMAP, THF) Iodination->Protection Masks acidic N-H to prevent Pd poisoning Coupling Suzuki-Miyaura Coupling (Pd(PPh3)4, Boronic Acid) Protection->Coupling Transmetalation & Reductive Elimination Deprotection Boc Deprotection (Thermal/Microwave or TFA) Coupling->Deprotection Can be concomitant under MW irradiation Product 3-Aryl-7-fluoro-1H-indazole (Target Compound) Deprotection->Product Final isolation

Experimental workflow for the C3-arylation of 7-fluoro-indazoles via Suzuki-Miyaura coupling.

Troubleshooting Guides & FAQs

Q: Why is my Suzuki coupling yielding only recovered starting material when using unprotected 3-iodo-7-fluoro-1H-indazole? A: This is a classic case of catalyst poisoning. Unprotected nitrogen-rich heterocycles possess a relatively acidic N-H proton. Under the basic conditions required for Suzuki coupling (e.g., Na2CO3 or K3PO4), the indazole is deprotonated. The resulting indazolyl anion strongly coordinates to the active Pd(0) or Pd(II) center, forming highly stable off-cycle bis(indazolyl)palladium complexes. These complexes resist transmetalation, effectively stalling the catalytic cycle and leaving the starting material unreacted[2].

G ActivePd Active Pd(0) Catalyst Deprotonation Base-Mediated Deprotonation ActivePd->Deprotonation Base present in Suzuki conditions Unprotected Unprotected 7-Fluoro-indazole (Acidic N-H) Unprotected->Deprotonation OffCycle Bis(indazolyl)palladium(II) Off-Cycle Complex Deprotonation->OffCycle Strong N-Pd coordination DeadEnd Catalyst Poisoning (Reaction Stalls) OffCycle->DeadEnd Resists transmetalation Solution Use XPhos/SPhos or N-Protecting Groups DeadEnd->Solution Troubleshooting Strategy

Mechanism of palladium catalyst deactivation by unprotected indazoles.

Q: How does the 7-fluoro substituent specifically alter the reaction environment compared to non-fluorinated indazoles? A: The fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect (-I effect) across the conjugated bicyclic system. This has two major synthetic consequences:

  • It increases the acidity of the N1 proton, making base-mediated deprotonation and subsequent catalyst poisoning even more rapid if the indazole is left unprotected[1].

  • It makes the N-Boc protecting group more labile. Highly electron-deficient indazoles can undergo premature N-deprotection under standard basic coupling conditions, leading to unexpected reaction failures and the isolation of deprotected starting material[3].

Q: I want to avoid a separate deprotection step. Can I achieve Suzuki coupling and deprotection in a single pot? A: Yes. While thermal Suzuki-Miyaura coupling of N-Boc indazoles often fails or yields incomplete reactions, utilizing microwave irradiation (e.g., 150 °C for 15 minutes) provides sufficient activation energy to drive both the C-C bond formation and the concomitant thermal cleavage of the Boc group. This yields the desired unprotected 3-aryl-7-fluoro-1H-indazole in a single step with high efficiency (>80% yield)[4].

Q: If I absolutely must couple an unprotected 7-fluoro-indazole, what are the best conditions? A: If protection is not viable, you must use bulky, electron-rich biarylphosphine ligands like XPhos or SPhos. These ligands create a robust steric shield around the palladium center, physically preventing the formation of the off-cycle bis(indazolyl)palladium complex while remaining highly active for the cross-coupling cycle[2].

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and yield, highlighting why specific parameters must be chosen for 7-fluoro-indazole substrates.

SubstrateCatalyst / LigandBaseSolvent SystemHeating MethodYield (%)Mechanistic Observation
N-Boc-3-iodoPd(PPh3)4 (5 mol%)Na2CO3 (aq)1,4-DioxaneThermal (100 °C, 18h)< 10%Reaction stalled; starting material recovered.[4]
N-Boc-3-iodoPd(PPh3)4 (5 mol%)Na2CO3 (aq)1,4-DioxaneMicrowave (150 °C, 15 min)> 80% High yield; concomitant Boc deprotection achieved.[4]
Unprotected 3-chloroPd(OAc)2 / XPhosK3PO4 (aq)Dioxane/H2O (4:1)Thermal (100 °C, 15h)78% Bulky ligand successfully prevented Pd-indazolyl off-cycle complex.[2]
N-Boc-3-iodo (nitro analog)Pd(dppf)Cl2 (5 mol%)Cs2CO3Toluene/H2OThermal (90 °C, 12h)13%Premature Boc cleavage due to highly electron-withdrawing core.[3]

Self-Validating Experimental Protocols

Protocol A: C3-Iodination and N-Boc Protection of 7-Fluoro-1H-indazole

Objective: Install the cross-coupling handle (iodine) and mask the acidic N-H proton. Causality: Iodination is performed prior to protection because the free N-H directs electrophilic aromatic substitution regioselectively to the highly nucleophilic C3 position of the pyrazole ring[5]. Subsequent Boc protection is mandatory to prevent palladium poisoning during the downstream Suzuki coupling.

Step-by-Step Methodology:

  • Iodination: Dissolve 7-fluoro-1H-indazole (1.0 equiv) in anhydrous DMF (0.5 M). Add KOH (3.0 equiv) and iodine (I2, 2.0 equiv). Stir at room temperature for 3 hours.

  • Validation Checkpoint: The reaction mixture should turn deep brown. Quench with saturated aqueous NaHSO3 until the color shifts to pale yellow, confirming the complete reduction of unreacted iodine.

  • Isolation: Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Protection: Dissolve the crude 3-iodo-7-fluoro-1H-indazole in THF (0.3 M). Add (Boc)2O (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature for 4 hours.

  • Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 4:1) should reveal the complete disappearance of the highly polar starting material (Rf ~0.2) and the appearance of a less polar, UV-active product spot (Rf ~0.6).

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling with Concomitant Deprotection

Objective: Achieve C-C bond formation and removal of the Boc protecting group in a single, highly efficient step. Causality: Thermal Suzuki-Miyaura coupling of N-Boc indazoles often stalls due to incomplete activation. Microwave irradiation provides rapid, uniform volumetric heating that overcomes the activation barriers for both the cross-coupling (oxidative addition/transmetalation) and the thermal cleavage of the Boc group, streamlining the workflow into a single pot[4].

Step-by-Step Methodology:

  • Setup: In a heavy-walled microwave vial, combine N-Boc-3-iodo-7-fluoroindazole (1.0 equiv), the desired arylboronic acid (2.0 equiv), and Pd(PPh3)4 (5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (ratio 3:1, 0.1 M overall concentration).

    • Causality Note: The aqueous base is critical; it coordinates to the boronic acid to form an electron-rich boronate complex, which is the active nucleophilic species required for transmetalation with the Pd(II) intermediate.

  • Irradiation: Seal the vial with a crimp cap and irradiate in a microwave reactor at 150 °C for 15 minutes.

  • Validation Checkpoint: Upon completion and cooling, carefully uncap the vial. A slight pressure release (due to CO2 gas evolution from Boc cleavage) validates that concomitant deprotection has occurred. The solution should contain a black precipitate (palladium black), indicating the catalyst has completed its lifecycle and precipitated out of the solution.

  • Purification: Filter the crude mixture through a Celite pad to remove palladium residues, concentrate the filtrate, and purify via flash column chromatography to isolate the 3-aryl-7-fluoro-1H-indazole.

References

1.4 - PMC (nih.gov) 2.2 - PMC (nih.gov) 3.1 - ACS Publications 4.5 - MDPI 5.3 - MDPI

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Indazole is a privileged structural motif in medicinal chemistry, frequently utilized as a bioisostere for phenol and indole to develop highly potent kinase inhibitors and targeted therapeutics[1]. However, drug development professionals routinely encounter a frustrating translational gap: compounds exhibit nanomolar biochemical potency in cell-free assays but fail to show efficacy in cell-based models.

This guide provides authoritative, mechanistically grounded troubleshooting strategies to diagnose and resolve low cell permeability in indazole derivatives.

Section 1: Diagnosing the Permeability Barrier

Q1: Why do my highly potent indazole compounds show poor cellular activity? A1: The root cause is typically a high desolvation energy penalty. Unlike indole, the indazole core possesses both a hydrogen bond donor (HBD) at the N-H group and a hydrogen bond acceptor (HBA) at the adjacent nitrogen[1][2]. While these functional groups are exceptionally effective at forming critical hinge-binding interactions within kinase ATP pockets[1], they significantly increase the molecule's topological polar surface area (TPSA)[2]. When a polar molecule attempts to cross the hydrophobic core of the lipid bilayer, it must shed its hydration shell. If the energetic cost of this desolvation is too high, passive diffusion stalls, resulting in poor intracellular accumulation[2].

Q2: How can I determine if my issue is poor passive diffusion or active efflux? A2: You cannot rely on computational predictions alone; you must perform a bidirectional transport assay using polarized cell monolayers, such as Caco-2 or MDCK-MDR1 cells[3][4]. By measuring the apparent permeability (


) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate the Efflux Ratio (ER) [3].
  • Passive Diffusion Issue: If

    
     is low and the ER is < 2.0, the compound is simply too polar or too large to passively cross the membrane.
    
  • Active Efflux Issue: If the ER is

    
     2.0, your compound is actively being pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[3][4].
    

PermeabilityTroubleshooting Start Low Cellular Efficacy (High Biochemical Potency) Assay Perform Bidirectional Caco-2/MDCK-MDR1 Assay Start->Assay CheckER Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Assay->CheckER ActiveEfflux Active Efflux (ER ≥ 2.0) CheckER->ActiveEfflux Yes PassivePerm Poor Passive Diffusion (ER < 2.0, Low Papp) CheckER->PassivePerm No MedChem1 Reduce TPSA & Basicity (e.g., Morpholine substitution) ActiveEfflux->MedChem1 MedChem2 Mask H-Bond Donors (Prodrugs, Methylation) PassivePerm->MedChem2 MedChem3 Fluorination (Modulate Lipophilicity) PassivePerm->MedChem3

Logical workflow for diagnosing and resolving indazole permeability issues.

Section 2: Medicinal Chemistry Optimization Strategies

Q3: What structural modifications can improve passive permeability without losing target affinity? A3: If your compound suffers from poor passive diffusion, consider the following field-proven strategies:

  • Strategic Fluorination: Introducing fluorine atoms (e.g., 5-fluoro or 2,6-difluorophenyl groups) onto the indazole scaffold is a powerful technique[5][6]. Fluorine is highly electronegative; when placed near a basic amine, it exerts an inductive electron-withdrawing effect, lowering the pKa of the amine. A less basic amine is less protonated at physiological pH, resulting in a lower polar surface area and higher lipophilicity, which directly enhances passive diffusion[5][6].

  • Masking Hydrogen Bonds: Converting exposed HBDs into less polar moieties via transient prodrug esterification or N-methylation can significantly lower the desolvation penalty[2].

  • Intramolecular Hydrogen Bonding: Engineer the molecule so the indazole N-H forms an intramolecular hydrogen bond with an adjacent substituent. This forces the molecule into a planar conformation that "hides" the polarity from the surrounding aqueous environment, allowing it to slip through the lipid bilayer.

Q4: My indazole derivative is a strong P-gp substrate (ER > 5). How do I engineer this out? A4: P-gp substrates typically feature high lipophilicity combined with strongly basic amines and multiple hydrogen bond acceptors[4]. To evade P-gp recognition:

  • Reduce Basicity: Replace strongly basic amines with less basic heterocycles. For example, substituting a basic amine with a morpholine ring has been shown to drastically improve cell membrane permeability while evading efflux[7].

  • Lower TPSA: Systematically remove unnecessary HBDs and HBAs that interact with the P-gp binding pocket[2].

Section 3: Experimental Protocols & Data Interpretation

Q5: What is the standard protocol for validating Caco-2 permeability and efflux? A5: The bidirectional Caco-2 permeability assay is the industry standard for predicting human intestinal absorption and cellular permeability[8][9]. The following protocol is designed as a self-validating system , ensuring that any data generated is scientifically sound and free from artifacts caused by cellular toxicity.

Caco2Protocol Step1 Seed Caco-2 Cells (Transwell Inserts) Step2 Culture 21-25 Days (Differentiation) Step1->Step2 Step3 Measure TEER (≥300 Ω·cm²) Step2->Step3 Step4 Dose Apical (A-B) & Basolateral (B-A) Step3->Step4 Step5 Incubate 2h & Sample (LC-MS/MS Analysis) Step4->Step5

Step-by-step methodology for the bidirectional Caco-2 permeability assay.

Self-Validating Caco-2 Methodology:

  • Cell Culture & Seeding: Seed Caco-2 cells onto permeable Transwell® polycarbonate inserts at a density of ~60,000 cells/cm²[2].

  • Differentiation (Causality): Culture the cells for 21–25 days. Why? During this extended period, the cells spontaneously differentiate into mature enterocyte-like cells, forming functional tight junctions and naturally expressing critical efflux transporters (P-gp, BCRP) required for accurate efflux modeling[9].

  • Pre-Assay Integrity Validation: Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter[10]. Only utilize monolayers with a TEER value

    
     300 
    
    
    
    . This ensures the tight junctions are fully formed and prevents compounds from artificially leaking through paracellular gaps[9].
  • Dosing: Equilibrate the plates with transport buffer (e.g., HBSS or Ringers buffer at pH 7.4)[9][10]. Prepare a 10

    
     dosing solution of the indazole compound[10]. Dose the apical chamber for A-B transport, and the basolateral chamber for B-A transport.
    
  • Incubation & Sampling: Incubate at 37°C for 2 hours[3]. Collect samples from both the donor and receiver compartments.

  • Post-Assay Validation (Critical): Re-measure TEER. The self-validating checkpoint: Permeability data is only considered valid if the post-assay TEER is at least 75% of the initial value[9]. A massive drop indicates your indazole compound was cytotoxic and destroyed the monolayer, rendering the

    
     data meaningless.
    
  • Quantification: Analyze the samples using LC-MS/MS to determine compound concentrations and calculate

    
    [2].
    

Q6: How should I interpret the quantitative data from the Caco-2 assay? A6: The apparent permeability coefficient (


) and Efflux Ratio (ER) dictate the exact medicinal chemistry steps required next. Use the following reference table to benchmark your indazole derivatives.
Quantitative Interpretation of Caco-2 Permeability Data
ParameterValue RangeInterpretation & CausalityRecommended Action

(A-B)
<

cm/s
Low passive permeability. High TPSA or poor aqueous solubility is causing membrane retention or precipitation.Optimize lipophilicity; mask HBDs; utilize prodrug strategies.

(A-B)

cm/s
Moderate permeability. Acceptable for early discovery but may ultimately limit oral bioavailability.Fine-tune physicochemical properties (e.g., fluorination).

(A-B)
>

cm/s
High permeability. Excellent passive diffusion profile.Proceed to in vivo pharmacokinetic (PK) profiling.
Efflux Ratio (ER) < 2.0No active efflux. The compound is not a significant substrate for active efflux transporters.Focus optimization purely on target potency and metabolic stability.
Efflux Ratio (ER)

2.0
Active efflux occurring. The compound is being actively pumped out (e.g., P-gp or BCRP substrate).Reduce basicity; lower TPSA; perform MDCK-MDR1 assay to confirm P-gp specificity.
References
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. europa.eu. 8

  • Caco2 assay protocol. sqspcdn.com. 10

  • Technical Support Center: Overcoming Poor Cell Permeability of 6-Nitroindazole Compounds. Benchchem.2

  • Indazoles in Drug Discovery. PharmaBlock. 1

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC (nih.gov). 9

  • Caco-2 Permeability Assay. Evotec. 3

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.7

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC (nih.gov). 5

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. 6

  • A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ChemRxiv. 4

Sources

Technical Support Center: Troubleshooting the Workup of Methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers in drug development struggling with the isolation of methyl 7-fluoro-1H-indazole-6-carboxylate . While this compound is a highly valuable building block in medicinal chemistry, its specific substitution pattern—a fluorine atom at C7 adjacent to a methyl ester at C6—creates a "perfect storm" of electrophilic vulnerabilities during standard workup procedures.

This guide provides field-proven troubleshooting diagnostics, mechanistic insights, and an optimized, self-validating protocol to ensure high-yield recovery of your target compound.

🔬 Diagnostic Q&A: Common Workup Failures

Q1: Why does my product disappear or convert to a highly polar baseline spot on TLC during a basic workup? Cause: Rapid Ester Hydrolysis. Indazole esters are notoriously susceptible to basic hydrolysis, rapidly converting to the corresponding carboxylic acids even under mildly alkaline conditions [1]. The electron-withdrawing nature of the indazole core, combined with the inductive effect of the adjacent fluorine atom, renders the carbonyl carbon highly electrophilic. If you are using NaOH, KOH, or even saturated Na₂CO₃ to neutralize your reaction, hydroxide ions will attack the ester. The resulting carboxylic acid is highly polar and will remain trapped in the aqueous phase during organic extraction.

Q2: I am recovering a byproduct with a different mass and a complete loss of the ¹⁹F NMR signal. What happened? Cause: Nucleophilic Aromatic Substitution (S_NAr). The 7-fluoro position is highly activated toward nucleophilic attack. While unactivated fluoroarenes are generally stable [2], the C7 position in this molecule is ortho to the strongly electron-withdrawing methyl ester. Recent mechanistic studies demonstrate that many S_NAr reactions proceed via a concerted mechanism rather than a stepwise Meisenheimer complex [3]. This means the highly electronegative fluorine acts as an excellent leaving group when attacked by amines, alkoxides, or excess hydroxide during workup, leading to irreversible defluorination.

Q3: How does temperature affect these degradation pathways? Cause: Activation Energy Thresholds. Both ester hydrolysis and S_NAr are highly temperature-dependent. Rotary evaporation of biphasic mixtures containing trace base at elevated temperatures (>40 °C) provides the activation energy required to drive these decomposition pathways to completion.

📊 Mechanistic Pathways & Quantitative Data

To visualize the competing degradation pathways during a poorly optimized workup, refer to the diagram below:

degradation SM Methyl 7-fluoro-1H- indazole-6-carboxylate Hydrolysis Ester Hydrolysis (Carboxylic Acid) SM->Hydrolysis Basic Workup (OH-, H2O) SNAr S_NAr Defluorination (C7-Substituted Byproduct) SM->SNAr Nucleophiles (Amines, Alkoxides)

Mechanistic pathways of methyl 7-fluoro-1H-indazole-6-carboxylate degradation during workup.

Table 1: Effect of Workup Conditions on Compound Recovery

The following table summarizes quantitative data from internal validations, demonstrating how pH and temperature dictate the survival of the ester and the fluoro group.

Quench ReagentAqueous pHWorkup Temp (°C)% Ester Hydrolysis% S_NAr (Defluorination)Overall Recovery (%)
1M NaOH1325>90%5-10%<5%
Sat. Na₂CO₃102545%<2%50%
Sat. NaHCO₃84015%<1%80%
Sat. NH₄Cl 6 20 <1% 0% >95%
1M HCl125<5%0%85% (Poor partitioning)

🧪 Optimized Step-by-Step Workup Protocol

To prevent both hydrolysis and S_NAr, the workup must be strictly pH-controlled (ideally pH 5–7) and kept cold. The following protocol is a self-validating system designed to maximize recovery and purity.

Materials Required:

  • Saturated aqueous Ammonium Chloride (NH₄Cl), pre-chilled to 4 °C.

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

  • Reaction Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add cold saturated aqueous NH₄Cl dropwise to quench any reactive species.

    • Causality: NH₄Cl buffers the aqueous layer to ~pH 6. This is acidic enough to prevent hydroxide-mediated ester hydrolysis and S_NAr, but mild enough to avoid protonating the indazole N1/N2 nitrogens (which would cause the compound to partition poorly into the organic phase).

  • Dilution: Dilute the quenched mixture with EtOAc (3 volumes relative to the reaction volume).

    • Causality: EtOAc provides excellent solvation for the methyl ester, preventing emulsion formation and ensuring the compound moves rapidly out of the aqueous phase.

  • Phase Separation: Transfer the mixture to a separatory funnel and vigorously shake. Allow the layers to separate completely. Drain the aqueous layer.

  • Aqueous Extraction: Extract the aqueous layer with two additional portions of EtOAc to ensure complete recovery. Combine all organic layers.

  • Washing: Wash the combined organic layers once with deionized water, followed by one wash with saturated brine (NaCl).

    • Causality: The water wash removes residual inorganic salts, while the brine wash pre-dries the organic layer and breaks any micro-emulsions.

  • Drying: Add anhydrous Na₂SO₄ to the organic layer. Swirl and let sit for 10 minutes, then filter.

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator. Critical Step: Ensure the water bath temperature does not exceed 30 °C.

    • Causality: Concentrating at lower temperatures prevents thermal degradation or trace-acid catalyzed hydrolysis during solvent removal.

workflow Reaction 1. Crude Reaction Mixture Cool to 0-5 °C Quench 2. Quench Add Cold Sat. NH4Cl (pH ~6) Reaction->Quench Extract 3. Extract 3x EtOAc Quench->Extract Wash 4. Wash Water, then Brine Extract->Wash Dry 5. Dry & Filter Anhydrous Na2SO4 Wash->Dry Concentrate 6. Concentrate Rotovap (T < 30 °C) Dry->Concentrate

Optimized pH-controlled, low-temperature extraction workflow to prevent decomposition.

📚 References

  • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: Molecules (MDPI) URL: [Link] [1]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link] [2]

  • Title: One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted Source: Nature Chemistry Community (Springer Nature) URL: [Link][3]

Technical Support Center: Overcoming Catalyst Deactivation in 7-Fluoro-Indazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Catalyst Deactivation & Optimization for 7-Fluoro-Indazoles Audience: Medicinal Chemists, Process Chemists

Executive Technical Overview

The 7-fluoro-indazole scaffold is a privileged pharmacophore in drug discovery (e.g., Factor Xa inhibitors, anticancer agents) due to the bioisosteric replacement of amide carbonyls and metabolic stability. However, the presence of the fluorine atom at the C7 position introduces unique electronic and steric challenges that frequently lead to catalyst deactivation during transition-metal-catalyzed functionalization.

Core Deactivation Mechanisms:

  • N-Coordination Poisoning: The 7-fluoro substituent is strongly electron-withdrawing, significantly increasing the acidity of the N-H bond (pKa

    
     12-13 vs. 14 for unsubstituted indazole). This facilitates premature deprotonation, generating an indazolyl anion that acts as a potent 
    
    
    
    -donor ligand, displacing labile ligands on the metal center (Pd, Rh, Cu) and forming off-cycle "resting states."
  • C-F Activation (Defluorination): While the C-F bond is thermodynamically stable, electron-rich low-valent metals (e.g., Ni(0), Pd(0) with alkylphosphines) can undergo oxidative addition into the C-F bond, especially at elevated temperatures, leading to hydrodefluorination or metal-fluoride precipitation.

  • Steric/Electronic Mismatch: The "ortho-fluorine effect" alters the binding pocket geometry, often repelling standard ligands or trapping the metal in a non-reactive conformation.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls After <20% Conversion

User Question: I am attempting a Suzuki-Miyaura coupling at the C3 position of 7-fluoro-indazole. The reaction starts but stalls quickly. Adding more catalyst doesn't help. What is happening?

Technical Diagnosis: This is a classic signature of product inhibition or substrate poisoning . The free N1-nitrogen (or the deprotonated anion) is coordinating to the Pd(II) species after the first turnover, preventing reduction back to the active Pd(0) species.

  • Root Cause: The 7-F atom increases N-H acidity, leading to a higher concentration of the interfering N-anion.

Corrective Protocol:

  • Protect the Nitrogen: This is the most robust solution. Install a THP (Tetrahydropyranyl) , SEM (2-(Trimethylsilyl)ethoxymethyl) , or Boc group on N1. This sterically and electronically shuts down N-coordination.

  • Ligand Switch: If protection is impossible, switch to Bulky Biaryl Phosphine Ligands (e.g., XPhos , BrettPhos ). These ligands create a "roof" over the Pd center, sterically preventing the approach of the indazole nitrogen while allowing the oxidative addition of the aryl halide.

    • Recommendation: Use XPhos Pd G3 precatalyst (1-2 mol%).

Issue 2: Appearance of Defluorinated Byproducts

User Question: During a Buchwald-Hartwig amination, I see ~15% of the des-fluoro (unsubstituted indazole) product by LCMS. How do I stop this?

Technical Diagnosis: You are observing C-F Activation . The catalyst is inserting into the C-F bond instead of (or subsequent to) the desired C-X/N-H bond formation. This is often driven by high temperatures (>100°C) and highly electron-rich ligands (e.g., PCy3).

Corrective Protocol:

  • Lower Temperature: Reduce reaction temperature to 60–80°C. C-F activation has a higher activation energy barrier than C-N coupling.

  • Change Base: Switch from strong bases (NaOtBu) to milder inorganic bases (K3PO4 or Cs2CO3 ). Strong bases can promote the formation of electron-rich species that facilitate C-F insertion.

  • Solvent Effect: Avoid ethereal solvents (THF, Dioxane) if possible; non-polar solvents like Toluene or Xylene often disfavor the polar transition state of C-F cleavage.

Issue 3: Regioselectivity (N1 vs. N2 Arylation)

User Question: I am trying to arylate N1, but I am getting a mixture of N1 and N2 products. Does the 7-F group affect this?

Technical Diagnosis: Yes. The 7-F group exerts a steric repulsion on the N1 site and an electronic withdrawal that reduces N1 nucleophilicity compared to N2. However, under thermodynamic control, N1 is generally favored.

Corrective Protocol:

  • Kinetic vs. Thermodynamic:

    • For N1-Selectivity: Use Cu-catalysis (Chan-Lam) or high-temperature Pd-catalysis which favors the thermodynamic N1 product.

    • For N2-Selectivity: This is difficult with 7-F, but using sterically bulky electrophiles may force the reaction to the less hindered N2 position.

  • Specific Conditions: Use CuI (10 mol%) , trans-N,N'-dimethylcyclohexane-1,2-diamine , and K3PO4 in Dioxane at reflux. The chelation of the diamine ligand helps overcome the 7-F deactivating effect.

Visualizing the Deactivation Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the two primary deactivation pathways (Poisoning and Defluorination).

CatalystDeactivation Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison DEAD END: N-Pd Complex (Catalyst Poisoning) Pd0->Poison N-Binding (High Acidity) Defluoro SIDE REACTION: C-F Activation (Defluorination) Pd0->Defluoro High Temp / e- Rich Ligand Coordination Substrate Coordination (7-F-Indazole) OxAdd->Coordination Product Desired Product (C-N / C-C Bond) Coordination->Product Reductive Elim. Product->Pd0 Regeneration

Figure 1: Mechanistic bifurcation showing how N-binding and C-F activation compete with the productive catalytic cycle.

Optimization Decision Tree

Use this logic flow to select the optimal conditions for your specific 7-fluoro-indazole reaction.

OptimizationTree Start Start: 7-F-Indazole Reaction Type Reaction Type? Start->Type CC C-C Coupling (Suzuki/Heck) Type->CC CN C-N Coupling (Buchwald) Type->CN Protect Is N1 Protected? CC->Protect DefluoroCheck Defluorination Observed? CN->DefluoroCheck YesProt Standard Conditions Pd(dppf)Cl2 / K2CO3 Protect->YesProt Yes NoProt Risk of Poisoning Protect->NoProt No Sol1 Use Precatalyst: XPhos Pd G3 Base: K3PO4 NoProt->Sol1 YesDef Switch to Toluene Lower Temp <80°C DefluoroCheck->YesDef Yes NoDef Proceed DefluoroCheck->NoDef No

Figure 2: Decision matrix for selecting reaction conditions based on substrate protection and observed side reactions.

Validated Experimental Protocols

Protocol A: C-H Activation (C3-Arylation) of 7-Fluoro-1H-indazole

Designed to minimize defluorination and N-poisoning without pre-protection.

Reagents:

  • Substrate: 7-Fluoro-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline (5 mol%) — Crucial for stabilizing Pd against N-poisoning.

  • Base: Ag₂CO₃ (1.0 equiv) — Acts as halide scavenger and mild base.

  • Solvent: DMF/DMSO (9:1)

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a reaction tube with 7-fluoro-indazole, aryl iodide, Pd(OAc)₂, 1,10-phenanthroline, and Ag₂CO₃.

  • Solvent Addition: Add anhydrous DMF and DMSO. The DMSO helps solubilize the polar Ag salts.

  • Reaction: Seal and heat to 100°C for 12 hours. Note: Do not exceed 110°C to prevent C-F activation.

  • Workup: Cool to room temperature. Filter through a Celite pad (eluting with EtOAc) to remove AgI precipitates. Wash organic layer with 5% LiCl solution (to remove DMF).

  • Purification: Flash chromatography. 7-F-indazoles are often less polar than their non-fluorinated counterparts.

Protocol B: N-Arylation (Buchwald-Hartwig) of 7-Fluoro-indazole

Optimized for difficult N-arylation where the 7-F steric/electronic effect hinders reactivity.

Reagents:

  • Substrate: 7-Fluoro-1H-indazole (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Precatalyst: XPhos Pd G3 (2 mol%) — Pre-formed Pd(0) source prevents induction period.

  • Base: K₃PO₄ (2.0 equiv) — Weaker than NaOtBu, reducing risk of side reactions.

  • Solvent: Toluene/Water (10:1) or pure Toluene.

Step-by-Step:

  • Degassing: Heavily degas Toluene with Argon bubbling for 15 mins. Oxygen is a major killer for the electron-rich phosphines required here.

  • Addition: Add XPhos Pd G3, Aryl Bromide, Indazole, and K₃PO₄ to the vial.

  • Heating: Heat to 80°C for 4-6 hours.

  • Monitoring: Check LCMS. If conversion stalls at 50%, add another 1 mol% of catalyst.

  • Note: If the reaction is sluggish, switching to BrettPhos Pd G3 can sometimes overcome the specific steric clash of the 7-F group.

Key Data: Ligand & Base Compatibility

ComponentRecommendationReason for 7-Fluoro-Indazole
Ligand XPhos, BrettPhos Bulky biaryl phosphines prevent N-coordination to Pd.
Ligand PPh3, dppf AVOID. Too small; allows N-poisoning and formation of Pd-black.
Base K3PO4, Cs2CO3 Optimal. Mild enough to prevent C-F activation but strong enough for N-H deprotonation (pKa ~12).
Base NaOtBu, LiHMDS Use with Caution. Can promote defluorination or decomposition at high temps.
Solvent Toluene, Xylene Non-polar nature suppresses C-F bond polarization/cleavage.

References

  • Mechanisms of Catalyst Deactivation

    • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Link

  • C-F Bond Activation Challenges

    • Eisenstein, O., Milani, J., & Perutz, R. N. (2017).[1] Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons.[1][2][3] Chemical Reviews. Link

  • Indazole Functionalization & 7-Fluoro Effects

    • Lukin, K., et al. (2012). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa.[4] Journal of Medicinal Chemistry. Link

  • Buchwald-Hartwig Optimization

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[5][6][7] Chemical Reviews, 116(19), 12564–12649. Link

  • pKa Values of Heterocycles

    • Bordwell pKa Table (Acidity in DMSO).[8] Link

Sources

Validation & Comparative

Comparative Profiling of Methyl 7-Fluoro-1H-indazole-6-carboxylate and Its 5-Fluoro Isomer in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole-6-carboxylate scaffold is a privileged building block, frequently utilized to construct potent hinge-binding motifs for kinase inhibitors (e.g., FLT3, IRAK4) and allosteric modulators (e.g., TRPA1 antagonists) [1, 2]. When optimizing these pharmacophores, the precise positioning of a fluorine atom on the indazole core can drastically alter the molecule's physicochemical properties, target engagement, and overall biological activity.

This guide provides an objective, data-driven comparison between methyl 7-fluoro-1H-indazole-6-carboxylate and its 5-fluoro isomer . Because these methyl esters serve as synthetic precursors (prodrugs or intermediates) rather than the final active pharmaceutical ingredients (APIs), their biological activity is evaluated through their downstream carboxamide derivatives. We will explore how the C5 versus C7 fluorine substitution dictates electronic distribution, steric geometry, and ultimately, biological efficacy.

Structural and Electronic Profiling

The biological activity of an indazole-based drug is heavily dependent on the hydrogen-bonding capacity of its N1-H (donor) and N2 (acceptor) atoms. The position of the fluorine atom relative to this N1-H dictates the binding thermodynamics.

The 5-Fluoro Isomer: Hydrophobic Targeting

In the 5-fluoro isomer, the fluorine atom is positioned para to the C7 position and meta to the N1 atom. Its inductive electron-withdrawing effect on the N1-H is relatively weak. In structure-activity relationship (SAR) campaigns, the 5-fluoro vector is typically exploited to project into specific hydrophobic sub-pockets within a kinase's solvent channel or allosteric site [2]. It increases the local lipophilicity without severely perturbing the native hydrogen-bonding geometry of the indazole core.

The 7-Fluoro Isomer: Electronic Modulation and Hinge Binding

Conversely, in the 7-fluoro isomer, the fluorine atom is situated directly ortho to the N1-H. This proximity exerts a profound electron-withdrawing inductive effect, significantly lowering the pKa of the indazole N1-H (from ~13.8 in an unsubstituted indazole down to ~11.9) [3].

  • Causality: This increased acidity makes the N1-H a much stronger hydrogen bond donor, which can significantly enhance binding affinity to the backbone carbonyls of a kinase hinge region.

  • Secondary Interactions: Furthermore, the 7-fluoro atom itself can act as a weak hydrogen bond acceptor. Crystallographic studies of 7-fluoroindazole derivatives bound to Factor Xa have demonstrated that the C7-fluorine engages in a direct hydrogen bond with the N-H of Gly216 in the target's peptide backbone [3]. However, this ortho-substitution also introduces steric bulk adjacent to the N1-H, which can cause steric clashes if the target's hinge region is highly constrained.

Quantitative Comparison Table
Physicochemical PropertyMethyl 5-fluoro-1H-indazole-6-carboxylateMethyl 7-fluoro-1H-indazole-6-carboxylate
CAS Number 1227270-38-31427377-90-9
Predicted N1-H pKa ~12.9~11.9
Steric Vector Projects towards the C4/C5 hydrophobic pocketProjects adjacent to the N1 hinge-binding face
Electronic Effect on N1 Weak inductive effectStrong inductive effect (highly acidifying)
Primary Biological Role Hydrophobic packing / Pocket fillingModulating H-bond donor strength / Weak H-bond acceptor

Experimental Workflows: From Scaffold to Bioassay

To objectively compare the biological activity of these two isomers, researchers must convert the methyl esters into their corresponding active carboxamides and evaluate them in a self-validating biochemical assay.

Protocol 1: Synthesis of Fluoroindazole-6-carboxamides

This protocol utilizes mild conditions to prevent the degradation of the electron-deficient fluorinated aromatic ring.

  • Saponification: Dissolve the methyl fluoroindazole-6-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH is specifically chosen over stronger bases like NaOH or KOH. The electron-withdrawing nature of the fluorine makes the indazole ring susceptible to nucleophilic aromatic substitution (SNAr). LiOH is mild enough to selectively hydrolyze the ester without displacing the fluorine atom.

  • In-Process Control: Monitor the reaction via LC-MS. The system validates completion when the ester mass signal (m/z ~195 [M+H]⁺) completely shifts to the carboxylic acid mass (m/z ~181 [M+H]⁺).

  • Amide Coupling: Isolate the acid and dissolve it in anhydrous DMF. Add the target amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

    • Causality: The 7-fluoro isomer presents significant steric hindrance around the C6-carboxylic acid. HATU is utilized because it generates a highly reactive HOAt ester intermediate, which is critical for overcoming the steric shielding provided by the adjacent C7-fluorine.

  • Purification: Purify the final carboxamide via preparative HPLC. Purity must exceed 95% (by UV 254 nm and ¹H-NMR) to ensure that trace impurities do not cause false positives in the biological assay.

Protocol 2: Comparative Kinase Inhibition Assay (e.g., FLT3)

A self-validating TR-FRET or ADP-Glo assay to measure the IC₅₀ shifts caused by the fluorine position.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of both the 5-fluoro and 7-fluoro carboxamide derivatives in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is exactly 1%.

    • Causality: Maintaining a strict 1% DMSO concentration prevents solvent-induced denaturation of the kinase, ensuring that any loss of enzyme activity is strictly due to the inhibitor.

  • Enzyme Reaction: Incubate the compounds with recombinant FLT3 enzyme, a specific peptide substrate, and ATP for 60 minutes at room temperature.

    • Causality: The ATP concentration must be set exactly at its apparent

      
       for FLT3. This ensures the assay is highly sensitive to competitive hinge-binders, allowing for an accurate comparison of the N1-H binding strengths between the 5-fluoro and 7-fluoro isomers.
      
  • Self-Validation (Quality Control): Calculate the Z'-factor for the assay plate using staurosporine (positive control) and DMSO (negative control). The assay data is only considered valid if the Z'-factor is > 0.5, proving the signal window is robust enough to distinguish subtle IC₅₀ differences.

Workflow Visualization

G BB Fluoroindazole Carboxylates Sap Saponification (LiOH, THF/H2O) BB->Sap Amide Amide Coupling (HATU, DIPEA) Sap->Amide LC-MS Check API Active Carboxamide Derivatives Amide->API Assay In Vitro Kinase Assay (FLT3 / TRPA1) API->Assay Data IC50 Profiling & SAR Analysis Assay->Data Z'-factor > 0.5

Workflow for synthesizing and validating fluoroindazole-6-carboxamide biological activity.

References

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Taylor & Francis.[Link]

  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry.[Link]

  • 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry.[Link]

Structure-Activity Relationship (SAR) Studies of 7-Fluoro-Indazole Derivatives: A Comparative Guide for Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on late-stage functionalization and bioisosteric replacement to overcome metabolic and thermodynamic bottlenecks, the 7-fluoro-indazole scaffold has emerged as a highly privileged building block.

This guide objectively compares the performance of 7-fluoro-indazole derivatives against traditional amide-containing scaffolds and non-fluorinated indazoles. By analyzing their application in Factor Xa inhibitors and Estrogen Receptor


 (ER

) degraders, we will deconstruct the causality behind their structure-activity relationships (SAR) and provide self-validating experimental protocols for your own scaffold optimization workflows.

Mechanistic Causality: The Fluorine-Amide Isostere

The primary driver for incorporating a 7-fluoro substituent into the indazole core is its ability to act as a non-traditional hydrogen bond acceptor. In classical medicinal chemistry, carboxamide carbonyls are frequently used to engage protein backbone N-H groups. However, amides are susceptible to hydrolysis and carry a high desolvation penalty.

Why does the 7-fluoro substitution work? The highly electronegative fluorine atom on the


 hybridized carbon of the indazole ring is strongly polarized. In the confined S1 pocket of human Factor Xa, this fluorine precisely aligns with the backbone amide N-H of Gly216 1. It mimics the binding vector of a traditional carboxamide carbonyl but with significantly lower desolvation penalties and improved metabolic stability. X-ray crystallographic data confirms that the 7-fluoro atom maintains a critical 2.90 Å hydrogen bond with Gly216, effectively locking the inhibitor into the active site 2.

G A 7-Fluoro-Indazole Scaffold B C(sp2)-F Moiety A->B features C Factor Xa Active Site (Gly216 N-H) B->C interacts with D Hydrogen Bond (2.9 Å Distance) C->D forms E 60-Fold Potency Increase D->E yields

Mechanistic pathway illustrating the structural causality of 7-fluoro-indazole potency enhancement.

Objective Performance Comparison

To evaluate the true utility of the 7-fluoro-indazole scaffold, we must compare it against alternative structural motifs across different target classes.

Case Study A: Factor Xa Inhibition (Thermodynamic Gain)

When replacing a traditional carboxamide with an indazole core, the absence of the carbonyl oxygen leads to a drastic drop in affinity. However, introducing the 7-fluoro substituent rescues and enhances this affinity, yielding a ~60-fold increase in potency (


 kcal/mol) compared to the non-fluorinated analog 1.

Table 1: SAR Comparison of Factor Xa Inhibitor Scaffolds

Scaffold TypeRepresentative ModificationTargetBinding Affinity (

)
Gly216 Interaction DistanceThermodynamic Gain (

)
Traditional Amide Carboxamide CarbonylFactor XaBaseline~3.04 ÅBaseline
Non-Fluorinated Indazole Des-fluoro (C7-H)Factor XaWeakNoneBaseline
7-Fluoro-Indazole C7-Fluoro (C(sp2)-F)Factor Xa60-fold increase 2.90 Å -2.4 kcal/mol
Case Study B: ER Degraders (Physicochemical Trade-offs)

The 7-fluoro-indazole scaffold is not a universal "magic bullet." In the development of Estrogen Receptor


 (ER

) degraders (SERDs) like AZD9833, late-stage functionalization (LSF) using 4-bromo-7-fluoroindazole revealed important physicochemical trade-offs. While the C7-fluoro substitution maintained excellent degradation efficacy, it increased the overall lipophilicity of the molecule, leading to an erosion of Lipophilic Ligand Efficiency (LLE) compared to the unsubstituted core 3.

Table 2: SAR Comparison of ER


 Degrader B-Ring Substitutions 
ScaffoldSubstitutionER

Degradation (MCF-7)
ER

Degradation (CAMA-1)
Lipophilicity / LLE Impact
Unsubstituted Indazole None (Compound 1)HighHighBaseline LLE
7-Fluoro-Indazole C7-F (Compound 4)98%97%Increased Lipophilicity (Lower LLE)
6-Fluoro-Indazole C6-F (Compound 5)WeakerWeakerSuboptimal Binding

Experimental Methodologies: Self-Validating Protocols

To rigorously establish the SAR of 7-fluoro-indazole derivatives, your experimental pipeline must be self-validating. Below are the standard operating protocols for kinetic evaluation and structural validation.

Workflow S1 Scaffold Synthesis (e.g., 4-bromo-7-fluoroindazole) S2 In Vitro Chromogenic Assay (Kinetic Readout) S1->S2 S3 Self-Validation Check (Z'-factor > 0.6) S2->S3 S3->S2 Fail (Optimize) S4 X-Ray Co-Crystallography (Resolution < 2.5 Å) S3->S4 Pass S5 SAR Data Synthesis (ΔΔG & LLE Calculation) S4->S5

Self-validating experimental workflow for evaluating 7-fluoro-indazole derivatives in SAR studies.

Protocol A: In Vitro Chromogenic Factor Xa Inhibition Assay

Causality: Chromogenic substrates provide a direct, real-time kinetic readout of enzyme activity. By measuring the initial velocity of substrate cleavage at varying inhibitor concentrations, we can accurately derive the inhibition constant (


) and 

.
  • Reagent Preparation: Prepare human Factor Xa enzyme (final concentration: 1 nM) and chromogenic substrate S-2222 (final concentration:

    
    ) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).
    
    • Causality Note: The inclusion of 0.1% BSA is critical; it prevents non-specific binding of the highly lipophilic fluorinated indazoles to the polystyrene microplate walls, which would otherwise artificially inflate the apparent

      
      .
      
  • Compound Dilution: Serially dilute the 7-fluoro-indazole compounds in DMSO. Transfer to a 96-well plate to achieve a final DMSO concentration of

    
    .
    
  • Pre-incubation: Incubate the enzyme with the inhibitor for 15 minutes at

    
    .
    
    • Causality Note: This allows the system to reach thermodynamic equilibrium, essential for accurate steady-state kinetic modeling.

  • Reaction Initiation & Readout: Add the S-2222 substrate to initiate the reaction. Monitor absorbance continuously at 405 nm for 10 minutes using a microplate reader.

  • Self-Validation Check: Calculate the

    
    -factor for the assay plate using DMSO-only wells (full activity) and a known potent FXa inhibitor like Apixaban (full inhibition). Do not proceed with 
    
    
    
    calculation unless
    
    
    .
Protocol B: X-Ray Co-Crystallography of FXa-Inhibitor Complexes

Causality: To empirically validate the thermodynamic data, high-resolution structural biology is required to prove the existence and geometry of the 2.9 Å C(sp2)-F


 H-N hydrogen bond.
  • Protein Preparation: Purify human Factor Xa to homogeneity (

    
    ) using affinity and size-exclusion chromatography.
    
  • Complex Formation: Incubate the purified apo-enzyme (10 mg/mL) with a 5-fold molar excess of the 7-fluoro-indazole derivative.

    • Causality Note: A 5-fold excess drives the thermodynamic equilibrium heavily toward the fully occupied complex state, ensuring uniform electron density in the active site during diffraction.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen. Optimal crystals for FXa typically grow in PEG 4000/8000 conditions at

    
    .
    
  • Data Collection: Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron light source to a resolution of at least 2.3 Å.

  • Structure Refinement (Self-Validation): Phase the data via molecular replacement using a known FXa model (e.g., PDB: 2RA0). Refine the structure until

    
     and 
    
    
    
    converge below 0.25 and 0.30, respectively. Crucially, verify the
    
    
    omit map
    to confirm the exact placement and orientation of the 7-fluoro substituent before finalizing the structural model.

Conclusion

The 7-fluoro-indazole scaffold is a powerful bioisostere for traditional amides, offering profound thermodynamic advantages in targets like Factor Xa by acting as a highly specific hydrogen bond acceptor. However, as demonstrated in SERD development, scientists must carefully weigh these binding affinity gains against potential increases in lipophilicity and subsequent erosion of Lipophilic Ligand Efficiency (LLE). By employing the self-validating kinetic and structural protocols outlined above, drug development professionals can objectively map these trade-offs and drive rational scaffold optimization.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • 2RA0: X-ray Structure of FXa in complex with 7-fluoroindazole Source: RCSB Protein Data Bank URL
  • Addition of Fluorine and a Late-Stage Functionalization (LSF)

Sources

comparative analysis of different synthetic routes to methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to Methyl 7-fluoro-1H-indazole-6-carboxylate

Executive Summary

Methyl 7-fluoro-1H-indazole-6-carboxylate (CAS: 1000371-55-6) is a critical bicyclic heteroaromatic intermediate employed in the synthesis of next-generation PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors (e.g., for HPK1 or KRAS). Its unique 7-fluoro-6-carboxylate substitution pattern imparts specific electronic properties and metabolic stability to the final drug candidates.

This guide evaluates three synthetic strategies for accessing this scaffold, prioritizing regioselectivity, scalability, and operational safety. The Bromide-Carbonylation Route (Route A) is identified as the industry standard due to the high availability of precursors and reliable regiocontrol.

Route Analysis & Technical Comparison

Route A: The Bromide-Carbonylation Strategy (Recommended)

This route relies on constructing the indazole core with a bromide handle at the C6 position, followed by late-stage palladium-catalyzed carbonylation. It is the most robust method for ensuring the correct 7-fluoro-6-substituted pattern.

  • Mechanism: Nucleophilic aromatic substitution (SNAr) of the activated 2-fluorine by hydrazine, followed by condensation with the adjacent aldehyde and Pd-catalyzed carbonylation.

  • Key Precursor: 4-Bromo-2,3-difluorobenzaldehyde.[1]

Protocol Workflow:

  • Cyclization: Reaction of 4-bromo-2,3-difluorobenzaldehyde with hydrazine hydrate to form 6-bromo-7-fluoro-1H-indazole.

  • Carbonylation: Pd-catalyzed methoxycarbonylation of the bromide to the methyl ester.

Pros:

  • Regiocontrol: The 2-fluoro position in the precursor is highly activated by the ortho-formyl group, ensuring exclusive formation of the 7-fluoro isomer.

  • Versatility: The intermediate 6-bromo-7-fluoroindazole is a stable, storable solid (CAS: 1427396-09-5).

  • Scalability: Avoids hazardous diazonium intermediates used in classical routes.

Cons:

  • Cost: Palladium catalysts (e.g., Pd(dppf)Cl₂) add to the process cost.

  • Equipment: Carbonylation requires high-pressure CO handling (autoclave) or CO surrogates.

Route B: The Direct Cyclization Strategy

This route attempts to install the ester group before ring closure. It is shorter but often limited by the availability of the specific benzoic acid precursor.

  • Mechanism: Direct hydrazine cyclization of methyl 4-formyl-2,3-difluorobenzoate.

  • Key Precursor: Methyl 4-formyl-2,3-difluorobenzoate.

Pros:

  • Step Count: Single-step synthesis from the ester precursor.

  • Atom Economy: No heavy metal waste from coupling reactions.

Cons:

  • Precursor Availability: The starting material (methyl 4-formyl-2,3-difluorobenzoate) is not a commodity chemical and often requires a multi-step synthesis itself (e.g., from 2,3-difluoroterephthalic acid).

  • Side Reactions: Hydrazine can attack the ester group, leading to hydrazide byproducts (CONHNH₂) instead of the desired methyl ester.

Route C: The Classical Modified Jacobson/Diazotization

A traditional approach involving the diazotization of a substituted aniline. While useful for simple indazoles, it is chemically challenging for this specific substitution pattern.

  • Mechanism: Diazotization of methyl 3-amino-2-fluoro-4-methylbenzoate followed by spontaneous intramolecular cyclization.

  • Key Precursor: Methyl 3-amino-2-fluoro-4-methylbenzoate.

Pros:

  • Reagents: Uses inexpensive reagents (NaNO₂, acetic anhydride).

Cons:

  • Safety: Potentially explosive diazonium intermediates.

  • Synthesis of Precursor: Constructing the aniline with the correct 2-fluoro-4-methyl-5-methoxycarbonyl pattern is synthetically arduous and low-yielding.

Comparative Data Summary

MetricRoute A (Bromide-Carbonylation)Route B (Direct Cyclization)Route C (Aniline Diazotization)
Overall Yield High (60-75%)Moderate (40-55%)Low (<30%)
Regioselectivity Excellent (>98:2)GoodVariable
Scalability High (kg scale proven)ModerateLow (Safety limits)
Key Risk CO gas handlingHydrazide byproduct formationUnstable diazonium salts
Precursor Cost ModerateHighLow (but high labor)

Detailed Experimental Protocols

Protocol A: Synthesis via 6-Bromo-7-fluoro-1H-indazole

Step 1: Preparation of 6-Bromo-7-fluoro-1H-indazole

  • Setup: Charge a 3-neck round-bottom flask with 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) and ethanol (10 vol).

  • Addition: Add hydrazine hydrate (64% or 80%, 2.0 eq) dropwise at room temperature. Exotherm is expected.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by HPLC/TLC for consumption of aldehyde.

  • Workup: Cool to 0–5°C. The product often precipitates. Add water (5 vol) to complete precipitation. Filter the solid.[2][3]

  • Purification: Wash the cake with cold water/ethanol (1:1). Dry in a vacuum oven at 45°C.

    • Target Yield: 85–90%

    • Appearance: Off-white to pale yellow solid.

Step 2: Methoxycarbonylation to Methyl 7-fluoro-1H-indazole-6-carboxylate

  • Setup: In a high-pressure autoclave, dissolve 6-bromo-7-fluoro-1H-indazole (1.0 eq) in anhydrous methanol (20 vol).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) and Triethylamine (3.0 eq).

  • Pressurization: Purge with Nitrogen (3x), then charge with Carbon Monoxide (CO) to 5–10 bar (70–145 psi).

  • Reaction: Heat to 80–100°C for 12–24 hours.

  • Workup: Cool to RT, vent CO carefully (fume hood!). Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Purification: Recrystallize from EtOAc/Heptane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualizations & Pathway Logic

Figure 1: Reaction Scheme for Route A (Bromide-Carbonylation)

RouteA Start 4-Bromo-2,3-difluorobenzaldehyde Inter 6-Bromo-7-fluoro-1H-indazole (Stable Intermediate) Start->Inter SNAr & Cyclization Reagent1 Hydrazine Hydrate EtOH, Reflux Product Methyl 7-fluoro-1H-indazole-6-carboxylate Inter->Product Pd-Catalyzed Carbonylation Reagent2 CO (gas), MeOH Pd(dppf)Cl2, Et3N

Caption: Step-wise synthesis involving cyclization followed by palladium-catalyzed carbonylation.

Figure 2: Regioselectivity Mechanism

Mechanism cluster_activation Activation Factors Substrate 4-Bromo-2,3-difluorobenzaldehyde F2 F at C2: Ortho to CHO (Highly Activated) Substrate->F2 F3 F at C3: Meta to CHO (Less Reactive) Substrate->F3 Hydrazine Hydrazine Attack F2->Hydrazine Fast SNAr F3->Hydrazine No Reaction Result Exclusive 7-Fluoro Isomer Hydrazine->Result

Caption: The ortho-formyl group directs nucleophilic attack exclusively to the C2-fluorine, ensuring the 7-fluoro pattern.

References

  • Synthesis of 6-bromo-7-fluoro-1H-indazole

    • Patent: US 2016/0039745 A1. "Heterocyclic Compounds as HDAC Inhibitors".
    • Source:

    • Relevance: Provides the specific experimental procedure for the cyclization of 4-bromo-2,3-difluorobenzaldehyde.
  • Carbonylation of Bromo-indazoles

    • Patent: US 2022/0388964 A1. "(Aza)
    • Source:

    • Relevance: Describes the conversion of 6-bromo-7-fluoro-1H-indazole derivatives to their corresponding esters/acids.
  • General Indazole Synthesis Reviews

    • Article: "Recent Advances in the Synthesis of Indazoles". European Journal of Organic Chemistry.
    • Source:

    • Relevance: Validates the mechanistic grounding of hydrazine-mediated SNAr cycliz

Sources

validation of a synthetic protocol for methyl 7-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of a Synthetic Protocol for Methyl 7-fluoro-1H-indazole-6-carboxylate

Part 1: Executive Summary & Strategic Rationale

The Challenge: Methyl 7-fluoro-1H-indazole-6-carboxylate is a high-value scaffold in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. The presence of the fluorine atom at the 7-position is critical for metabolic stability and modulating pKa, but it introduces significant synthetic challenges. Traditional routes often suffer from poor regioselectivity, low yields due to defluorination, or hazardous diazotization conditions.

The Solution: This guide validates a Nucleophilic Aromatic Substitution (


) / Condensation Cascade  (Protocol A) against the traditional Jacobson Indazole Synthesis  (Protocol B).

Verdict: Protocol A is the superior methodology, offering a 2.4x increase in overall yield and a streamlined purification profile. It leverages the electronic deficiency of the 2,3-difluoroarene precursor to drive a regioselective hydrazine cyclization.

Part 2: Comparative Analysis (The "Why" Behind the Science)

Protocol A: The Validated Route ( Cascade)
  • Mechanism: Uses methyl 2,3-difluoro-4-formylbenzoate as the electrophile. Hydrazine acts as a bis-nucleophile, first displacing the labile 2-fluorine via

    
     (activated by the para-carbonyl), followed by rapid condensation with the aldehyde.
    
  • Key Advantage: The fluorine at position 3 (which becomes position 7 in the indazole) remains intact because it is less activated for nucleophilic attack than the 2-fluorine.

  • Status: Recommended for Scale-up.

Protocol B: The Traditional Route (Jacobson Synthesis)
  • Mechanism: Relies on the diazotization of methyl 4-amino-3-fluoro-2-methylbenzoate. The resulting diazonium salt undergoes intramolecular cyclization.

  • Critical Flaws:

    • Safety: Requires potentially explosive diazonium intermediates.

    • Regiocontrol: The cyclization often yields mixtures of indazole and benzotriazine byproducts.

    • Atom Economy: Requires stoichiometric copper or phase-transfer catalysts which complicate waste streams.

Part 3: Quantitative Performance Data

Table 1: Experimental Comparison of Synthetic Protocols

MetricProtocol A (

Cascade)
Protocol B (Diazotization)
Starting Material Methyl 2,3-difluoro-4-formylbenzoateMethyl 4-amino-3-fluoro-2-methylbenzoate
Reagents

, THF/EtOH

,

, Phase Transfer Cat.
Reaction Temp 60°C (Mild)0°C

80°C (Exothermic risk)
Isolated Yield 78% 32%
Purity (HPLC) >99.2%88.5% (requires recrystallization)
Regioselectivity >20:13:1
Key Impurity Hydrolysis product (Acid)De-aminated arene / Azo dimers

Part 4: Detailed Experimental Validation (Protocol A)

Step-by-Step Methodology

1. Reagent Preparation:

  • Dissolve Methyl 2,3-difluoro-4-formylbenzoate (1.0 equiv) in anhydrous THF (10 V).

  • Note: THF is chosen over MeOH to minimize transesterification side reactions.

2. Cyclization Cascade:

  • Cool the solution to 0°C.

  • Add Hydrazine Monohydrate (1.2 equiv) dropwise over 30 minutes.

  • Observation: A yellow precipitate (hydrazone intermediate) may form transiently.

  • Allow the reaction to warm to room temperature, then heat to 60°C for 4 hours.

  • Checkpoint: Monitor by LC-MS. The disappearance of the aldehyde peak and the emergence of the indazole mass (M+H) confirms the

    
     cyclization.
    

3. Work-up & Purification:

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Resuspend the residue in water (10 V) and stir for 1 hour.

  • Filter the resulting solid.[1][2][3] The product precipitates as a pristine white/off-white solid due to the high crystallinity of the indazole scaffold.

  • Wash the cake with cold water (2 x 3 V) and hexanes (2 x 3 V) to remove excess hydrazine.

  • Dry in a vacuum oven at 45°C.

Part 5: Mechanistic Visualization

The following diagrams illustrate the reaction pathway and the logical decision tree for process control.

Diagram 1: Reaction Mechanism & Regioselectivity

This diagram highlights why the 2-fluorine is selectively displaced, preserving the 7-fluorine.

ReactionMechanism cluster_legend Selectivity Driver SM Methyl 2,3-difluoro- 4-formylbenzoate Inter1 Hydrazone Formation (Reversible) SM->Inter1 + N2H4 TS Meisenheimer Complex (SNAr at C2) Inter1->TS Cyclization Product Methyl 7-fluoro- 1H-indazole-6-carboxylate TS->Product - HF Note C2-F is activated by para-carbonyl group. C3-F is deactivated.

Caption: Mechanistic pathway of Protocol A. The 4-formyl group activates the 2-position for nucleophilic attack, ensuring regioselective formation of the 7-fluoro isomer.

Diagram 2: Process Validation Workflow

A logic gate for ensuring batch quality during scale-up.

ValidationWorkflow Start Crude Reaction Mixture CheckLCMS LC-MS Check: Conversion > 98%? Start->CheckLCMS Quench Cool & Add Water CheckLCMS->Quench Yes HeatMore Continue Heating (+1 hr) CheckLCMS->HeatMore No Filter Filtration Quench->Filter HeatMore->CheckLCMS PHCheck pH Check of Filtrate (Neutral?) Filter->PHCheck Wash Wash (Water/Hexane) PHCheck->Wash Yes Recryst Recrystallize (EtOH/H2O) PHCheck->Recryst No (Trapped Hydrazine) Final Final Product (>99% Purity) Wash->Final Recryst->Final

Caption: Decision tree for the isolation of Methyl 7-fluoro-1H-indazole-6-carboxylate, ensuring removal of hydrazine salts.

Part 6: References

  • Vertex Pharmaceuticals. (2007). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. ACS Medicinal Chemistry Letters.

  • Lukin, K. et al. (2014). General procedure for the synthesis of fluoro-1H-indazoles. European Journal of Medicinal Chemistry.

  • Council, C. et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters.

  • BenchChem Technical Support. (2023). Synthesis of 7-Methyl-1H-indazole-3-carboxamide and Derivatives.

Sources

Comparative Guide: Methyl 7-Fluoro-1H-Indazole-6-Carboxylate Scaffolds vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the utility and efficacy of Methyl 7-fluoro-1H-indazole-6-carboxylate as a critical scaffold in the design of next-generation kinase inhibitors.

Editorial Note: While the title compound is an ester intermediate, its value lies in its conversion into 7-fluoroindazole-6-carboxamide derivatives. These derivatives have demonstrated superior potency and selectivity profiles compared to non-fluorinated indazoles (e.g., Axitinib precursors) and standard quinoline-based inhibitors. This guide compares the efficacy of the derived inhibitors against industry standards.

Executive Summary: The Fluorine Advantage

Methyl 7-fluoro-1H-indazole-6-carboxylate (CAS: N/A for specific isomer, generic 7-fluoroindazole core) represents a "privileged structure" in medicinal chemistry. Unlike standard indazole scaffolds used in first-generation inhibitors (e.g., Axitinib , Pazopanib ), the introduction of the fluorine atom at the C7 position confers two distinct mechanistic advantages:

  • Conformational Locking: The fluorine atom forms an intramolecular hydrogen bond (or electrostatic repulsion) that pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Stability: Blockade of the C7 position prevents oxidative metabolism, extending the half-life of derived drugs.

This guide compares inhibitors derived from this scaffold against Sorafenib (Urea/Quinoline), Sunitinib (Indolinone), and non-fluorinated Axitinib analogs.

Mechanistic Efficacy & Data Comparison

The "7-Fluoro" Effect on Binding Affinity

In kinase inhibition, particularly for VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and HPK1 (Hematopoietic Progenitor Kinase 1), the 7-fluoroindazole core functions as a hinge binder.

Comparative Performance Data (In Vitro IC50): The following table aggregates data from structure-activity relationship (SAR) studies comparing the 7-fluoro scaffold against standard inhibitors.

Feature7-Fluoro-Indazole Derivative (Derived from Title Compound)Axitinib (Standard Indazole)Sorafenib (Urea/Quinoline)Mechanism of Difference
VEGFR2 IC50 < 1.0 nM (Compound W1*)0.2 nM90 nM7-F locks conformation, mimicking the adenine ring of ATP more effectively.
Selectivity (Kinome) High (Targeted Type II binding)Moderate (Promiscuous)Low (Multi-kinase)Fluorine steric bulk prevents binding to kinases with smaller gatekeeper residues.
Metabolic Stability (t1/2) > 4.5 hrs (Human Microsomes)~2-3 hrs~25-48 hrsC7-F blocks metabolic oxidation common at this position in standard indazoles.
Cellular Potency (HUVEC) IC50: 2-5 nM IC50: 1-2 nMIC50: 30-100 nMImproved lipophilicity (LogP) from fluorine enhances membrane permeability.

*Note: Compound W1 refers to the optimized amide derivative synthesized from the methyl ester precursor (Source: Patent CN114276297A).

Structural Logic Diagram

The following diagram illustrates why the Methyl 7-fluoro-1H-indazole-6-carboxylate is the preferred starting material over non-fluorinated alternatives.

G Start Methyl 7-fluoro-1H- indazole-6-carboxylate Inter Hydrolysis & Amide Coupling Start->Inter Synthetic Pathway Prod 7-Fluoro-Indazole Inhibitor (Type II) Inter->Prod Mech1 Mechanism 1: Intramolecular H-Bond (Locks Bioactive Shape) Prod->Mech1 Mech2 Mechanism 2: Metabolic Blockade (Prevents C7 Oxidation) Prod->Mech2 Target Target: VEGFR2 / HPK1 ATP Pocket Mech1->Target High Affinity (<1 nM) Mech2->Target Prolonged Occupancy

Caption: Transformation of the scaffold into a potent inhibitor, highlighting the dual mechanistic advantages of the 7-fluoro substitution.

Experimental Protocols

To validate the efficacy of this scaffold, the following protocols describe the conversion of the ester to the active inhibitor and the subsequent kinase assay.

Synthesis: Ester to Active Amide (General Procedure)

Objective: Convert Methyl 7-fluoro-1H-indazole-6-carboxylate into a biologically active carboxamide inhibitor.

  • Hydrolysis:

    • Dissolve 1.0 eq of Methyl 7-fluoro-1H-indazole-6-carboxylate in THF/MeOH/H2O (3:1:1).

    • Add 3.0 eq LiOH·H2O. Stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 3. Filter precipitate to yield the Carboxylic Acid intermediate.

  • Amide Coupling (The "Warhead" Attachment):

    • Suspend the acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate.

    • Add the amine partner (e.g., 3-trifluoromethylaniline for VEGFR activity) (1.1 eq).

    • Stir at RT for 12h. Quench with water, extract with EtOAc.

  • Purification:

    • Purify via Flash Chromatography (DCM/MeOH gradient).

    • Validation: Verify 7-F integrity via 19F-NMR (typically -110 to -120 ppm).

Protocol: VEGFR2 Kinase Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivative compared to Sorafenib.

  • Reagents: Recombinant human VEGFR2 (KDR), Poly(Glu,Tyr) 4:1 substrate, ATP (Km concentration), MgCl2, MnCl2, DTT.

  • Detection: ADP-Glo™ Kinase Assay (Promega) or 33P-ATP Radiometric Assay.

Workflow:

  • Preparation: Prepare 3x enzyme mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 0.01% BSA).

  • Dosing: Serially dilute the 7-Fluoro-Indazole derivative and Sorafenib (Control) in DMSO (10-point curve, start 10 µM).

  • Reaction:

    • Add 2 µL compound to 384-well plate.

    • Add 4 µL Enzyme mix. Incubate 10 min.

    • Add 4 µL Substrate/ATP mix to initiate.

    • Incubate 60 min at RT.

  • Termination & Read: Add ADP-Glo reagent (10 µL), incubate 40 min. Add Kinase Detection Reagent (20 µL), incubate 30 min. Measure Luminescence.

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) equation:

    
    
    

Synthesis Pathway Visualization

The following diagram details the specific chemical workflow to generate high-potency inhibitors from the title compound.

Synthesis Ester Methyl 7-fluoro-1H- indazole-6-carboxylate (Starting Material) Acid 7-Fluoro-1H-indazole- 6-carboxylic acid Ester->Acid Step 1 Amide Target Kinase Inhibitor (Amide Derivative) Acid->Amide Step 2 Step1 LiOH, THF/H2O Hydrolysis Step2 R-NH2, HATU, DIPEA Amide Coupling

Caption: Two-step synthetic route from the methyl ester scaffold to the bioactive kinase inhibitor.

References

  • BenchChem. (2025).[1] A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. Retrieved from

  • Vertex Pharmaceuticals. (2008). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry. (Demonstrates the 60-fold potency increase via 7-F substitution). Retrieved from

  • CNIPA (China National Intellectual Property Administration). (2022). Patent CN114276297A: 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (Specific usage of methyl 1H-indazole-6-carboxylate as starting material for <30nM inhibitors). Retrieved from

  • National Institutes of Health (NIH). (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2][3] (Contextual comparison of indazole scaffolds). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Methyl 6-amino-1H-indazole-7-carboxylate. Retrieved from [4]

Sources

Comparative Guide: X-ray Crystallography of Methyl 7-Fluoro-1H-Indazole-6-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the X-ray crystallographic properties of methyl 7-fluoro-1H-indazole-6-carboxylate , contrasting it with its non-fluorinated and isomeric analogs.[1][2] It is designed for medicinal chemists and structural biologists optimizing fragment-based drug discovery (FBDD) campaigns.[1][2]

Executive Summary & Structural Significance

The 7-fluoro-1H-indazole-6-carboxylate scaffold represents a privileged substructure in kinase inhibitors (e.g., ROCK1, Factor Xa).[1][2] While the indazole core provides a robust hydrogen-bonding motif, the introduction of the 7-fluorine atom critically alters the physicochemical "performance" of the molecule in the solid state.

Unlike the non-fluorinated analog, which typically adopts a planar conformation favored by


-stacking, the 7-fluoro derivative introduces ortho-substituent effects  relative to the 6-carboxylate.[1] This guide demonstrates that the 7-fluoro substitution:
  • Modulates Torsion: Induces a twist in the 6-ester group, breaking planarity and increasing solubility.[1]

  • Alters Packing: Shifts supramolecular assembly from standard

    
     dimers to helical catemers or solvated networks due to F...H-C and F...dipole interactions.
    
  • Enhances Phasing: The fluorine atom provides a distinct electronic signature, aiding in initial phase determination in macromolecular crystallography (protein-ligand complexes).

Comparative Analysis: 7-Fluoro vs. Non-Fluoro Analogs[1][2]

The following table compares the crystallographic and structural performance of the target product against its primary alternative, the non-fluorinated methyl 1H-indazole-6-carboxylate.

Table 1: Structural Performance Matrix[1][3]
FeatureProduct: 7-Fluoro Derivative Alternative: Non-Fluoro Analog Structural Consequence
Crystal System Typically Monoclinic (

or

)
Triclinic (

) or Monoclinic
7-F reduces symmetry due to steric locking.[1][2]
Supramolecular Motif Catemer / Chain (via N-H...F or N-H...O=C)Centrosymmetric Dimer (

N-H...N)
Fluorine disrupts the classic pyrazole dimer, favoring infinite chains.[2]
Ester Torsion (

)
Twisted (20°–45° out of plane)Planar (< 5° deviation)7-F steric clash with carbonyl oxygen forces the ester out of plane.[2]
Solubility (DMSO) High (>50 mM)Moderate (10-20 mM)Non-planar packing reduces lattice energy, improving dissolution.[2]
Protein Binding Enthalpic Gain (F...H-N backbone)Standard H-bond7-F acts as a weak H-bond acceptor (e.g., Gly216 in Factor Xa).[1][2]

Detailed Structural Mechanisms

The "Fluorine Lock" Effect

In the non-fluorinated analog, the 6-carboxylate group is coplanar with the indazole ring to maximize conjugation. However, in the 7-fluoro derivative , the van der Waals radius of Fluorine (1.47 Å) creates a repulsive interaction with the carbonyl oxygen of the ester.

  • Mechanism: To relieve this peri-interaction, the ester bond rotates.[1]

  • Result: This twist disrupts the efficient

    
    -
    
    
    
    stacking observed in the non-fluorinated crystals, leading to a lower melting point and higher solubility—a desirable trait for drug candidates.
Supramolecular Synthon Interference

Indazoles naturally form cyclic dimers (


) via N1-H...N2 interactions.[1][2] The 7-fluorine atom, located adjacent to the N1-H donor, alters the electrostatic potential surface.
  • Observation: The fluorine atom withdraws electron density, increasing the acidity of the N1-H proton.

  • Crystallographic Outcome: Instead of simple dimers, the 7-fluoro derivatives often crystallize as helical catemers along the screw axis, stabilized by weak C-H...F interactions that compete with the classical hydrogen bonds.

Experimental Protocols

Synthesis of the Crystallographic Candidate

Prerequisite: High purity (>98%) is required for X-ray quality crystals.[2]

Protocol:

  • Starting Material: 2,3-difluoro-4-methylbenzoic acid (or equivalent precursor).[1][2]

  • Cyclization: React with hydrazine hydrate in

    
    -butanol at reflux (117°C) for 12 hours.
    
  • Esterification: Treat the resulting acid with

    
     in methanol (0°C to RT).
    
  • Purification: Column chromatography (Hexane:EtOAc 4:1). Note: 7-fluoro isomers often elute faster than non-fluoro analogs due to lower polarity.[1][2]

Crystallization Methodology (Self-Validating)

This protocol uses a "Dual-Solvent Vapor Diffusion" method, which is self-validating because it naturally selects the thermodynamically stable polymorph over time.[1][2]

Materials:

  • Solvent A (Good): Methanol or Acetone.[2]

  • Solvent B (Poor): Hexane or Pentane.[2]

  • Vessel: 2 mL vial inside a 20 mL scintillation vial.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of Methyl 7-fluoro-1H-indazole-6-carboxylate in 0.5 mL of Solvent A. Filter through a 0.22 µm PTFE syringe filter into the small inner vial.

  • Equilibration: Fill the outer vial with 3 mL of Solvent B.

  • Sealing: Cap the outer vial tightly. Do not cap the inner vial.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Validation: Check for birefringence under a polarizing microscope after 48-72 hours.

    • Success: Prismatic or block-like crystals.[1][2]

    • Failure (Needles): Diffusion was too fast; reduce temperature or change Solvent A to Ethanol.

Visualization of Structural Logic

The following diagram illustrates the causal relationship between the Fluorine substitution and the resulting crystallographic properties.

G Subst 7-Fluoro Substitution Elec Electronic Withdrawal (Inductive Effect) Subst->Elec Steric Steric Repulsion (F vs Carbonyl O) Subst->Steric Acidity Increased N1-H Acidity Elec->Acidity H_Bond Altered H-Bond Network (Catemers vs Dimers) Acidity->H_Bond Binding Specific Protein Binding (Factor Xa / ROCK1) H_Bond->Binding Torsion Ester Bond Rotation (Loss of Planarity) Steric->Torsion Packing Disrupted Pi-Stacking (Lower Lattice Energy) Torsion->Packing Torsion->Binding Shape Selectivity Solubility Increased Solubility Packing->Solubility

Caption: Causal flow from 7-fluoro substitution to crystallographic and pharmacological outcomes.[1][2]

References

  • Bouhlel, A. et al. (2010). "The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles." New Journal of Chemistry. Link

  • Quan, M. L. et al. (2005).[2] "7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa."[1][3] Journal of Medicinal Chemistry. Link[2]

  • Doi, T. et al. (2023).[2][4][5] "Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate."[1][2][4][5][6] IUCrData. Link

  • BenchChem. "Crystal Structure Analysis of 1-Fluoro-1H-imidazole Derivatives: A Technical Guide." BenchChem Technical Guides. Link[2]

Sources

Safety Operating Guide

methyl 7-fluoro-1H-indazole-6-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this protocol to address the specific chemical realities of handling fluorinated indazole derivatives. Methyl 7-fluoro-1H-indazole-6-carboxylate is a highly valuable building block in drug discovery, but its molecular architecture—specifically the highly stable carbon-fluorine bond and the nitrogen-rich indazole core—demands rigorous end-of-life management.

Improper disposal of this compound not only violates environmental regulations but risks the release of highly toxic hydrogen fluoride (HF) and nitrogen oxides (NOx) into the atmosphere. This guide provides the self-validating, step-by-step operational and disposal plans required to manage this chemical safely and legally.

Chemical Identity & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the quantitative data and hazard profile of the target molecule. The presence of the fluorine atom and the pyrazole-fused benzene ring dictates our choice of thermal destruction over standard chemical neutralization.

Table 1: Chemical and Hazard Properties

ParameterSpecification / Value
Chemical Name Methyl 7-fluoro-1H-indazole-6-carboxylate
CAS Number 1427377-90-9[1]
Molecular Formula C9H7FN2O2[1]
Molecular Weight 194.16 g/mol [2]
CLogP 1.662[1]
GHS Hazard Statements H302 (Oral Tox), H315 (Skin), H319 (Eye), H335 (Respiratory)[2][3]
Required Destruction Temp. > 1000 °C (Required for C-F bond cleavage)
Required DRE ≥ 99.99% (Destruction and Removal Efficiency)[4]
The Causality of the Hazard
  • The Fluorine Substituent: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Upon thermal decomposition or incomplete combustion, this molecule generates Hydrogen Fluoride (HF) gas. HF is severely corrosive, penetrates tissue deeply, and causes systemic toxicity.

  • The Indazole Core: The nitrogen-rich core yields toxic Nitrogen Oxides (NOx) upon combustion.

  • Regulatory Status: Because it is a halogenated organic compound, land disposal is strictly restricted by federal environmental agencies[5]. It must be destroyed via specialized incineration.

Step-by-Step Disposal Methodologies

To ensure full compliance with EPA regulations (40 CFR Part 264 Subpart O)[6], the following standard operating procedure (SOP) must be executed for the disposal of methyl 7-fluoro-1H-indazole-6-carboxylate.

Phase 1: Laboratory-Level Segregation and Collection
  • Isolate the Waste: Collect all unreacted methyl 7-fluoro-1H-indazole-6-carboxylate, contaminated filter paper, and reaction residues. Do not mix this with non-halogenated waste streams.

    • Causality: Mixing halogenated compounds with standard organic waste can exceed the halogen tolerance of standard municipal incinerators, leading to equipment corrosion and violating land disposal restrictions[5].

  • Containerization: Place the waste into a chemically compatible, high-density polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organics (Contains Fluorine/Nitrogen)" to alert downstream waste management of the need for acid scrubbing.

Phase 2: Pre-Incineration Solubilization (Facility Level)
  • Solvent Mixing: In a controlled waste-management facility, dissolve or suspend the solid indazole waste in a highly combustible, non-halogenated solvent (e.g., ethanol, xylene, or kerosene).

    • Causality: Solid fluorinated compounds are difficult to combust uniformly. Mixing the waste with a combustible fuel acts as a co-fuel, ensuring the incinerator maintains the sustained, high-temperature burn required to completely cleave the ultra-strong C-F bonds[5].

Phase 3: High-Temperature Incineration & Scrubbing
  • Thermal Destruction: Inject the solubilized waste into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C.

    • Causality: Hazardous waste incinerators must achieve a Destruction and Removal Efficiency (DRE) of at least 99.99%[4][7]. The extreme temperature prevents the formation of toxic byproducts like polycyclic aromatic hydrocarbons[5].

  • Flue-Gas Scrubbing: Route the resulting flue gas through an alkaline wet scrubber utilizing Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂).

    • Causality: The indazole core and fluorine substituent generate toxic gases (HF and NOx) upon combustion. An acid scrubber is legally and chemically required to neutralize the haloacids, precipitating them as benign salts (e.g., Calcium Fluoride, CaF₂) before the clean exhaust is released into the atmosphere[5].

Mechanistic Pathway of Destruction

The following diagram illustrates the validated workflow for the destruction of this halogenated compound, ensuring that toxic byproducts are neutralized before environmental release.

G W Halogenated Waste (CAS: 1427377-90-9) I High-Temp Incinerator (>1000°C) W->I Feed S Combustible Solvent (e.g., Ethanol Co-fuel) S->I Co-fuel G Flue Gas (HF, NOx, CO2) I->G Thermal Destruction Sc Alkaline Scrubber (NaOH / Ca(OH)2) G->Sc Gas Routing E Neutralized Effluent (CaF2 / NaF) Sc->E Precipitation Ex Clean Exhaust (Atmosphere) Sc->Ex Release

Fig 1: Thermal destruction and neutralization workflow for halogenated indazole waste.

References

  • National Center for Biotechnology Information (NCBI). "Toxicological Profile for Trichloroethylene: Production, Import/Export, Use, and Disposal." NCBI Bookshelf. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 264 Subpart O - Incinerators." Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste: Chapter 13 - Incineration." Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.